Glp-His-Pro-Gly-NH2
Description
Structure
3D Structure
Properties
CAS No. |
41880-59-5 |
|---|---|
Molecular Formula |
C18H25N7O5 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H25N7O5/c19-14(26)8-21-17(29)13-2-1-5-25(13)18(30)12(6-10-7-20-9-22-10)24-16(28)11-3-4-15(27)23-11/h7,9,11-13H,1-6,8H2,(H2,19,26)(H,20,22)(H,21,29)(H,23,27)(H,24,28)/t11-,12-,13-/m0/s1 |
InChI Key |
MJJPQZWEVSBJPV-AVGNSLFASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NCC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Glp-His-Pro-Gly-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glp-His-Pro-Gly-NH2, also known as pGlu-His-Pro-Gly-NH2 or TRH-Gly, is a tetrapeptide of significant interest in endocrinology and neuroscience. It holds a dual role, functioning primarily as the immediate biosynthetic precursor to Thyrotropin-Releasing Hormone (TRH), one of the key regulators of the hypothalamic-pituitary-thyroid axis. The conversion of this compound to TRH is a critical step in neuroendocrine regulation.[1][2] Additionally, this peptide exhibits intrinsic biological activity, notably as an agonist that stimulates the release of gonadotropins, specifically Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4]
This technical guide provides a comprehensive overview of the core physicochemical and biological properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of its mechanism of action and related experimental workflows.
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.
| Property | Value | Source |
| IUPAC Name | (2S)-N-[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | PubChem |
| Synonyms | pGlu-His-Pro-Gly-NH2, TRH-Gly | MedChemExpress, etc. |
| CAS Number | 41880-59-5 | PubChem |
| Molecular Formula | C18H25N7O5 | PubChem |
| Molecular Weight | 419.44 g/mol | PubChem |
| Canonical SMILES | C1=C(NC=N1)CC(C(=O)N2CCCC2C(=O)NCC(=O)N)NC(=O)C3CCC(=O)N3 | PubChem |
| Hydrogen Bond Donors | 5 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 7 | PubChem (Computed) |
| Rotatable Bonds | 6 | PubChem (Computed) |
| Topological Polar Surface Area | 179 Ų | PubChem (Computed) |
| XLogP3 | -3.1 | PubChem (Computed) |
Biological Activity and Mechanism of Action
Role as a TRH Precursor
This compound is the direct precursor in the biosynthesis of TRH (pGlu-His-Pro-NH2). In neurosecretory granules, the C-terminal glycine residue serves as the amide donor for the adjacent proline residue. This reaction is catalyzed by peptidylglycine alpha-amidating monooxygenase (PAM), a crucial enzyme in the maturation of many peptide hormones. This enzymatic conversion is a key post-translational modification that yields the biologically active TRH.[1][2]
Gonadotropin-Releasing Activity
Independent of its role as a TRH precursor, this compound has been shown to stimulate the release of gonadotropins. Its mechanism is believed to involve interaction with the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[3][4][5]
Quantitative Biological Data
While detailed dose-response and binding affinity data are scarce in publicly available literature, early studies have quantified its gonadotropin-releasing effects in vitro.
| Assay Description | Concentration | Result | Source |
| Gonadotropin release from human foetal pituitary cultures | 6.6 µg/mL | Induces 85% release of Luteinizing Hormone (LH) | Groom GV, et al. 1973[3][4] |
| Gonadotropin release from human foetal pituitary cultures | 6.6 µg/mL | Induces 96% release of Follicle-Stimulating Hormone (FSH) | Groom GV, et al. 1973[3][4] |
Signaling Pathway
Upon binding to its target receptor (e.g., GnRH receptor), this compound is expected to activate the canonical Gq/11 signaling pathway. This cascade is fundamental for the release of LH and FSH from pituitary cells. The activation of the Gq/11 protein stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The subsequent increase in intracellular calcium and PKC activity leads to the fusion of hormone-containing secretory granules with the cell membrane, resulting in gonadotropin release.[5]
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a representative Fmoc/tBu-based solid-phase synthesis for this compound on a Rink Amide resin, yielding a C-terminally amidated peptide.
1. Materials and Reagents:
-
Rink Amide MBHA resin (e.g., 0.5 mmol/g substitution)
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH
-
L-Pyroglutamic acid (pGlu)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Cold diethyl ether
2. Procedure:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.
-
Add DIPEA (8 eq) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.
-
Wash the resin as in step 2. Confirm coupling completion with a Kaiser test.
-
-
Chain Elongation (Cycles for Pro, His):
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps sequentially for Fmoc-Pro-OH and Fmoc-His(Trt)-OH.
-
-
N-terminal pGlu Coupling:
-
Perform a final Fmoc deprotection on the His residue.
-
Couple L-Pyroglutamic acid using the same activation method as in Step 3.
-
-
Final Wash: Wash the fully assembled peptide-resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add 2 mL of cold cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization: Purify the crude peptide using reverse-phase HPLC. Confirm identity and purity via LC-MS and/or MALDI-TOF mass spectrometry.
Protocol for In Vitro Gonadotropin Release Assay
This protocol describes a general method for evaluating the ability of this compound to stimulate LH and FSH release from primary pituitary cells.
1. Materials and Reagents:
-
Primary pituitary cells (e.g., from adult male rats) or a suitable pituitary cell line (e.g., LβT2 cells).
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum, antibiotics.
-
Assay buffer: Krebs-Ringer bicarbonate buffer (KRBH) supplemented with 0.1% BSA.
-
This compound peptide stock solution.
-
Positive control: GnRH (10 nM).
-
Negative control: Assay buffer.
-
Commercial Radioimmunoassay (RIA) or ELISA kits for rat LH and FSH.
-
Cell viability assay kit (e.g., MTT or LDH).
2. Procedure:
-
Cell Culture: Culture primary pituitary cells or cell line in 24-well plates until they reach ~80% confluency.
-
Pre-incubation: Gently wash the cells twice with assay buffer. Pre-incubate the cells in 0.5 mL of assay buffer for 1 hour at 37°C to establish a basal secretion rate.
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add 0.5 mL of assay buffer containing the desired concentrations of this compound (e.g., serial dilutions from 1 nM to 10 µM), positive control (GnRH), or negative control (buffer alone).
-
Incubate for 2-4 hours at 37°C.
-
-
Sample Collection: Carefully collect the supernatant (which contains the secreted hormones) from each well and transfer to labeled tubes. Centrifuge to remove any cell debris.
-
Hormone Quantification:
-
Quantify the concentration of LH and FSH in the collected supernatants using specific RIA or ELISA kits, following the manufacturer’s instructions.
-
Generate a standard curve for each hormone to calculate the concentrations in the samples.
-
-
Data Analysis:
-
Normalize the hormone release data to the total protein content or cell number in each well.
-
Express the results as fold-change over the basal release (negative control) or as a percentage of the maximal response induced by the positive control (GnRH).
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significance.
-
Conclusion
This compound is a multifunctional peptide that serves as the direct precursor to TRH and possesses independent gonadotropin-releasing activity. Its simple structure belies a complex role in neuroendocrine signaling. While its primary function is within the TRH biosynthesis pathway, its ability to stimulate LH and FSH release suggests a potential, albeit weaker, interaction with the GnRH receptor and its associated Gq/11 signaling cascade. Further research is required to fully elucidate its receptor binding kinetics, in vivo potency, and pharmacokinetic profile to better understand its physiological significance beyond its role as a prohormone. The protocols and data presented herein provide a foundational guide for researchers investigating this and other related neuroendocrine peptides.
References
The Tetrapeptide pGlu-His-Pro-Gly-NH2: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tetrapeptide pGlu-His-Pro-Gly-NH2, a synthetic fragment of Luteinizing Hormone-Releasing Hormone (LH-RH). We delve into the historical context of its discovery, detailing the key experiments that first elucidated its biological activity. This document furnishes detailed experimental protocols for its synthesis via solid-phase peptide synthesis and outlines the methodologies used to assess its gonadotropin-releasing capabilities. Quantitative data on its biological activity are presented in structured tables for clarity. Furthermore, we explore its mechanism of action, including its interaction with the Gonadotropin-Releasing Hormone (GnRH) receptor and the subsequent intracellular signaling cascade, visualized through detailed diagrams. This guide serves as an in-depth resource for researchers and professionals in the fields of endocrinology, medicinal chemistry, and drug development.
Discovery and History
The discovery of pGlu-His-Pro-Gly-NH2 is intrinsically linked to the groundbreaking research on the structure and function of Luteinizing Hormone-Releasing Hormone (LH-RH), the key regulator of the reproductive axis. In the early 1970s, following the structural elucidation of LH-RH as the decapeptide pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, scientific efforts were directed towards understanding the structure-activity relationships of this crucial hormone. A pivotal study by Groom, Groom, and Cooke in 1973, published in FEBS Letters, investigated the biological activity of various synthetic fragments of LH-RH.[1][2] This research was foundational in demonstrating that shorter peptide sequences derived from the native hormone could retain biological function.
Their work revealed that the tetrapeptide pGlu-His-Pro-Gly-NH2, corresponding to the N-terminal and C-terminal residues of LH-RH, was capable of stimulating the release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from human fetal pituitary cultures.[1][2] This discovery was significant as it suggested that the entire decapeptide sequence of LH-RH was not strictly necessary for receptor activation and gonadotropin release, paving the way for the development of smaller, potentially more stable and selective synthetic analogs.
References
An In-depth Technical Guide on the Thyrotropin-Releasing Hormone Precursor Fragment: pGlu-His-Pro-Gly-NH₂
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thyrotropin-releasing hormone (TRH) precursor fragment, pGlu-His-Pro-Gly-NH₂. This tetrapeptide is an endogenously produced molecule resulting from the post-translational processing of the pro-TRH protein. While structurally related to TRH, emerging evidence suggests it may possess a distinct biological activity profile, particularly in the regulation of gonadotropin release. This document collates the current understanding of its biosynthesis, mechanism of action, and physiological effects. Detailed experimental protocols for its characterization and visualization of its signaling pathway and an experimental workflow are provided to facilitate further research and drug development efforts centered on this intriguing peptide.
Introduction
The processing of pro-hormones is a fundamental biological mechanism that generates a diverse array of bioactive peptides, often with functions distinct from the primary hormone. The precursor for thyrotropin-releasing hormone (pro-TRH) is a prime example of such a system, giving rise to TRH and several other peptide fragments. Among these is the C-terminally extended TRH-like peptide, pGlu-His-Pro-Gly-NH₂. This tetrapeptide has garnered interest for its potential role as a signaling molecule in its own right, separate from the canonical effects of TRH on the hypothalamic-pituitary-thyroid axis. Understanding the unique biological functions of pGlu-His-Pro-Gly-NH₂ could unveil novel therapeutic targets for endocrine and neurological disorders.
Biosynthesis and Structure
pGlu-His-Pro-Gly-NH₂ is derived from the post-translational processing of the 26-kDa pro-TRH protein.[1] The pro-TRH molecule contains five copies of the TRH progenitor sequence, Gln-His-Pro-Gly, each flanked by basic amino acid cleavage sites.[1][2][3] Through a series of enzymatic cleavages by prohormone convertases, such as PC1, the larger precursor is processed into smaller peptides, including TRH (pGlu-His-Pro-NH₂) and the tetrapeptide pGlu-His-Pro-Gly-NH₂.[1] The final structure of pGlu-His-Pro-Gly-NH₂ consists of a pyroglutamic acid at the N-terminus, followed by histidine, proline, and a C-terminal glycinamide.
Quantitative Data
The functional characterization of pGlu-His-Pro-Gly-NH₂ is an ongoing area of research. To date, quantitative data on its biological activity is limited. The following table summarizes the available information. Further studies are required to determine its binding affinity to various receptors and to establish a comprehensive dose-response profile for its physiological effects.
| Parameter | Value | Assay System | Reference |
| Luteinizing Hormone (LH) Release | 85% of maximal response | Human foetal pituitary cultures | [4] |
| Follicle-Stimulating Hormone (FSH) Release | 96% of maximal response | Human foetal pituitary cultures | [4] |
| Receptor Binding Affinity (Ki/IC₅₀) | Not yet determined | - | - |
| Potency (EC₅₀) | Not yet determined | - | - |
Table 1: Summary of Quantitative Biological Data for pGlu-His-Pro-Gly-NH₂.
Signaling Pathways
While the direct receptor target for pGlu-His-Pro-Gly-NH₂ has not been definitively identified, its structural similarity to TRH suggests a potential interaction with TRH receptors. TRH receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological response, such as hormone secretion.
Experimental Protocols
The following protocols are provided as a guide for the characterization of pGlu-His-Pro-Gly-NH₂. These are generalized methods that should be optimized for specific experimental conditions.
Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the affinity of pGlu-His-Pro-Gly-NH₂ for a target receptor (e.g., TRH receptor).
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand (e.g., [³H]-TRH)
-
Unlabeled pGlu-His-Pro-Gly-NH₂
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of unlabeled pGlu-His-Pro-Gly-NH₂ in assay buffer.
-
In a 96-well microplate, add in the following order:
-
Assay buffer
-
Dilutions of unlabeled pGlu-His-Pro-Gly-NH₂ or vehicle (for total binding)
-
A saturating concentration of a non-specific ligand (for non-specific binding)
-
Radiolabeled ligand at a concentration near its Kd.
-
Cell membranes.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of pGlu-His-Pro-Gly-NH₂.
-
Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vitro Pituitary Hormone Secretion Assay
This protocol is designed to assess the effect of pGlu-His-Pro-Gly-NH₂ on the secretion of pituitary hormones (e.g., LH, FSH) from primary pituitary cell cultures.
Materials:
-
Primary pituitary cells
-
Cell culture medium (e.g., DMEM supplemented with serum and antibiotics)
-
pGlu-His-Pro-Gly-NH₂
-
Positive control (e.g., GnRH for gonadotropin release)
-
24-well cell culture plates
-
Enzyme-linked immunosorbent assay (ELISA) kits for the hormones of interest
Procedure:
-
Isolate primary pituitary cells from appropriate animal models and seed them in 24-well plates.
-
Allow the cells to adhere and recover for a specified period (e.g., 48-72 hours).
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells in serum-free medium for a short period (e.g., 1 hour).
-
Replace the medium with fresh serum-free medium containing various concentrations of pGlu-His-Pro-Gly-NH₂, a positive control, or vehicle.
-
Incubate for a defined period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Collect the cell culture supernatant.
-
Measure the concentration of the secreted hormones in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Normalize the hormone secretion to the total protein content or cell number in each well.
-
Analyze the data to determine the dose-response relationship of pGlu-His-Pro-Gly-NH₂ on hormone secretion and calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response).
Experimental Workflow
The following diagram outlines a logical workflow for the initial investigation and characterization of a novel peptide such as pGlu-His-Pro-Gly-NH₂.
Conclusion and Future Directions
pGlu-His-Pro-Gly-NH₂ represents a potentially important, yet understudied, product of pro-TRH processing. The preliminary evidence of its ability to stimulate gonadotropin release highlights the need for a more thorough investigation into its biological role. Future research should focus on definitively identifying its receptor(s), elucidating the full spectrum of its physiological effects, and exploring its therapeutic potential. The protocols and workflows outlined in this guide provide a framework for researchers to systematically unravel the functions of this intriguing TRH-like peptide. A deeper understanding of pGlu-His-Pro-Gly-NH₂ could open new avenues for the development of novel therapeutics for a range of endocrine and related disorders.
References
- 1. High concentrations of p-Glu-His-Pro-NH2 (thyrotropin-releasing hormone) occur in rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antagonist pGlu-βGlu-Pro-NH2 Binds to an Allosteric Site of the Thyrotropin-Releasing Hormone Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Core Mechanism of Action of Glp-His-Pro-Gly-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of the tetrapeptide Glp-His-Pro-Gly-NH2. This peptide is a fragment of the native Gonadotropin-Releasing Hormone (GnRH) and has been shown to elicit biological activity by stimulating the release of gonadotropins. This document synthesizes available data on its activity, presumed mechanism of action based on GnRH signaling, and detailed experimental protocols for its further investigation.
Core Mechanism of Action: Stimulation of Gonadotropin Release
This compound, representing the N-terminal sequence 1-4 of GnRH, acts as an agonist at the Gonadotropin-Releasing Hormone Receptor (GnRH-R). The primary and most well-documented action of this peptide is the stimulation of the synthesis and secretion of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the anterior pituitary gland.[1]
Receptor Binding and Activation
The GnRH-R is a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] The binding of GnRH or its agonists, including fragments like this compound, to the GnRH-R induces a conformational change in the receptor. This change facilitates the coupling and activation of intracellular heterotrimeric G-proteins.[4][5] Structure-activity relationship studies of GnRH have established that the N-terminal residues, pGlu¹-His²-Trp³, are crucial for receptor activation, while the C-terminal residues are primarily involved in high-affinity binding.[2][4][6] As this compound comprises the initial N-terminal sequence, it retains the ability to activate the receptor, albeit likely with a lower binding affinity compared to the full decapeptide.
Downstream Signaling Pathways
Upon activation, the GnRH-R primarily couples to the Gαq/11 subunit, initiating a well-characterized signaling cascade.[7] There is also evidence for GnRH-R coupling to Gαs, leading to the activation of an alternative signaling pathway.[8]
Gαq/11-Mediated Pathway (Primary Pathway):
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase Cβ (PLCβ).[7]
-
Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[3] This initial release is often followed by an influx of extracellular Ca²⁺ through voltage-gated calcium channels.
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).
-
MAPK Cascade Activation: PKC activation leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the Extracellular signal-Regulated Kinase (ERK).[3]
-
Gonadotropin Synthesis and Secretion: The culmination of these signaling events, particularly the rise in intracellular calcium, is the primary trigger for the exocytosis of vesicles containing LH and FSH. The activation of downstream kinases also leads to increased transcription of the gonadotropin subunit genes (αGSU, LHβ, and FSHβ).[9]
Gαs-Mediated Pathway (Secondary Pathway):
-
Adenylyl Cyclase (AC) Activation: The GnRH-R can also couple to Gαs, which activates adenylyl cyclase.[8]
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[10][11]
-
Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A (PKA).
-
Transcriptional Regulation: PKA can then phosphorylate transcription factors, such as CREB (cAMP response element-binding protein), which can influence the transcription of gonadotropin subunit genes.[9]
The differential activation of these pathways can be influenced by the pulsatile nature of GnRH stimulation.[11] It is plausible that a fragment like this compound may exhibit biased agonism, preferentially activating one pathway over the other, although this has not been experimentally confirmed.
Quantitative Data
The available quantitative data for the biological activity of this compound is limited. The most specific data comes from in vitro studies on human fetal pituitary cultures.
| Peptide | Concentration | LH Release (% of total) | FSH Release (% of total) | Experimental System | Reference |
| This compound | 6.6 µg/mL | 85% | 96% | Human Fetal Pituitary Cultures | Groom GV, et al. (1973) [cited in 2] |
Note: Binding affinity data (Kd, Ki, IC50) for this compound are not currently available in the public domain.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Gαq/11-mediated signaling pathway of GnRH receptor activation.
Caption: Gαs-mediated signaling pathway of GnRH receptor activation.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GnRH Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human GnRH receptor.
Materials:
-
HEK293 cells stably expressing the human GnRH receptor (hGnRH-R).
-
Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin or [¹²⁵I]-Triptorelin).
-
Unlabeled this compound.
-
Unlabeled GnRH (for determining non-specific binding).
-
Binding Buffer: 25 mM HEPES, 1 mM CaCl₂, 10 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Polyethylenimine (PEI), 0.5% solution.
-
Scintillation fluid.
-
Gamma counter.
Methodology:
-
Membrane Preparation:
-
Culture HEK293-hGnRH-R cells to confluence.
-
Harvest cells and homogenize in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a Bradford assay). Store aliquots at -80°C.
-
-
Assay Setup:
-
Pre-soak glass fiber filters in 0.5% PEI for at least 1 hour at 4°C to reduce non-specific binding.
-
Set up assay tubes in triplicate for total binding, non-specific binding, and competitor concentrations.
-
For total binding , add 50 µL of radiolabeled GnRH agonist (at a concentration near its Kd, e.g., 0.1-0.5 nM), 50 µL of Binding Buffer, and 100 µL of membrane preparation (containing 10-50 µg of protein).
-
For non-specific binding , add 50 µL of radiolabeled GnRH agonist, 50 µL of a high concentration of unlabeled GnRH (e.g., 1 µM), and 100 µL of membrane preparation.
-
For competition binding , add 50 µL of radiolabeled GnRH agonist, 50 µL of varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M), and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the tubes at 4°C for 2-4 hours to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters rapidly with 3-4 aliquots of ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Gonadotropin Release from Pituitary Cell Cultures
Objective: To quantify the LH and FSH releasing activity of this compound.
Materials:
-
Primary pituitary cells from rats or a gonadotrope cell line (e.g., LβT2 cells).
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum, antibiotics).
-
Serum-free medium for stimulation experiments.
-
This compound.
-
GnRH (as a positive control).
-
96-well cell culture plates.
-
LH and FSH ELISA kits or radioimmunoassay (RIA) kits.
Methodology:
-
Cell Culture:
-
If using primary cells, disperse anterior pituitaries from rats using enzymatic digestion (e.g., trypsin, collagenase).
-
Seed the pituitary cells or LβT2 cells in 96-well plates at a density of approximately 2 x 10⁵ cells/well.
-
Culture for 48-72 hours to allow for cell attachment and recovery.
-
-
Stimulation:
-
Wash the cells twice with serum-free medium.
-
Pre-incubate the cells in serum-free medium for 1-2 hours.
-
Prepare solutions of this compound and GnRH at various concentrations in serum-free medium.
-
Remove the pre-incubation medium and add 200 µL of the peptide solutions (or vehicle control) to the respective wells.
-
Incubate for a defined period (e.g., 4 hours) at 37°C in a CO₂ incubator.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the supernatant (culture medium) from each well.
-
Centrifuge the collected medium to pellet any detached cells.
-
Measure the concentration of LH and FSH in the supernatant using specific and validated ELISA or RIA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Construct dose-response curves by plotting the concentration of LH or FSH released against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Express the gonadotropin release as a percentage of the maximal release induced by a saturating concentration of native GnRH.
-
Protocol 3: Intracellular Calcium Mobilization Assay
Objective: To determine if this compound induces intracellular calcium mobilization via the GnRH receptor.
Materials:
-
HEK293 cells stably expressing the hGnRH-R.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES.
-
This compound.
-
GnRH or ATP (as positive controls).
-
Ionomycin (for maximal calcium response).
-
EGTA (for chelating extracellular calcium).
-
Fluorescence plate reader with automated injectors or fluorescence microscope with imaging system.
Methodology:
-
Cell Plating:
-
Seed HEK293-hGnRH-R cells onto black-walled, clear-bottom 96-well plates and grow to 80-90% confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well and allow the cells to de-esterify the dye for 30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Set the excitation and emission wavelengths appropriate for the dye (e.g., Ex: 485 nm, Em: 525 nm for Fluo-4; ratiometric Ex: 340/380 nm, Em: 510 nm for Fura-2).
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Using an automated injector, add a solution of this compound to achieve the desired final concentration.
-
Continue to record the fluorescence intensity for several minutes to capture the calcium transient.
-
At the end of the experiment, add ionomycin to obtain the maximal fluorescence signal (Fmax), followed by EGTA/Tris-HCl to quench the signal and obtain the minimal fluorescence (Fmin) for calibration purposes if absolute calcium concentrations are to be calculated.
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as a ratio of fluorescence intensities (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence. For ratiometric dyes like Fura-2, the ratio of emissions at the two excitation wavelengths is used.
-
Plot the fluorescence ratio or intensity over time to visualize the calcium transient.
-
Construct dose-response curves by plotting the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50.
-
References
- 1. The relationship between pulsatile GnRH secretion and cAMP production in immortalized GnRH neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Deletion of Gαq/11 or Gαs Proteins in Gonadotropes Differentially Affects Gonadotropin Production and Secretion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of both G(q/11) and G(s) proteins in gonadotropin-releasing hormone receptor-mediated signaling in L beta T2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity studies on the N-terminal region of growth hormone releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro LH release and cAMP accumulation induced by synthetic GnRH derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Function of pGlu-His-Pro-Gly-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological functions of the tetrapeptide pGlu-His-Pro-Gly-NH2. As a fragment of the larger gonadotropin-releasing hormone (GnRH), this peptide plays a significant role in the endocrine system, primarily through its stimulatory effects on gonadotropin release. This document details its mechanism of action, associated signaling pathways, quantitative physiological effects, and detailed experimental protocols for its study. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in endocrinology, reproductive biology, and drug development.
Introduction
pGlu-His-Pro-Gly-NH2, also known as Glp-His-Pro-Gly-NH2, is a biologically active tetrapeptide.[1][2][3] It is a fragment of the N-terminal sequence of luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.[4][5][6][7] The primary and most well-documented biological function of pGlu-His-Pro-Gly-NH2 is its ability to stimulate the release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland.[1][2][3] This activity positions it as a molecule of interest for understanding the structure-activity relationships of GnRH and for the potential development of novel therapeutics targeting the hypothalamic-pituitary-gonadal axis.
Mechanism of Action and Signaling Pathways
pGlu-His-Pro-Gly-NH2 exerts its biological effects by interacting with the gonadotropin-releasing hormone receptor (GnRH-R), a member of the G protein-coupled receptor (GPCR) superfamily.[3] The binding of pGlu-His-Pro-Gly-NH2 to the GnRH-R initiates a cascade of intracellular signaling events that ultimately lead to the synthesis and secretion of LH and FSH. The signaling pathways activated by the GnRH receptor are complex and involve the coupling to multiple G proteins, primarily Gq/11 and to a lesser extent, Gs.[8][9][10][11]
Gq/11-Mediated Pathway
The predominant signaling pathway activated by the GnRH receptor is mediated by the Gq/11 family of G proteins.[8][9][11] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of Gq/11. The activated α-subunit of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10]
-
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8][9]
-
DAG , along with the increased intracellular Ca2+, activates protein kinase C (PKC).[8][9][10]
The rise in intracellular Ca2+ and the activation of PKC are critical for the exocytosis of vesicles containing LH and FSH.[9]
Gs-Mediated Pathway
There is also evidence to suggest that the GnRH receptor can couple to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase.[1][8][10][11] This results in the production of cyclic adenosine monophosphate (cAMP) and the subsequent activation of protein kinase A (PKA). The cAMP/PKA pathway is thought to be involved in the initial response to GnRH and contributes to the regulation of gonadotropin gene transcription and secretion.[1][7][10]
Signaling Pathway Diagrams
Caption: Gq/11-mediated signaling pathway of pGlu-His-Pro-Gly-NH2.
Caption: Gs-mediated signaling pathway of pGlu-His-Pro-Gly-NH2.
Quantitative Data
The biological activity of pGlu-His-Pro-Gly-NH2 has been quantified in terms of its ability to induce gonadotropin release. The following table summarizes the available quantitative data.
| Parameter | Value | Species/System | Reference |
| LH Release | 85% of maximum | Human foetal pituitaries | [1] |
| FSH Release | 96% of maximum | Human foetal pituitaries | [1] |
| Concentration | 6.6 µg/mL | Human foetal pituitaries | [1] |
Note: More extensive dose-response studies to determine EC50 values and competitive binding assays to determine Ki values for pGlu-His-Pro-Gly-NH2 are needed for a more complete quantitative profile.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological function of pGlu-His-Pro-Gly-NH2.
In Vitro Bioassay for Gonadotropin Release from Pituitary Cell Cultures
This protocol describes a static pituitary cell culture system to measure the release of LH and FSH in response to pGlu-His-Pro-Gly-NH2.
Materials:
-
Anterior pituitaries from adult female rats in dioestrus.
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
DNase I
-
pGlu-His-Pro-Gly-NH2
-
Multi-well culture plates (24-well)
-
Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kits for rat LH and FSH
Procedure:
-
Cell Isolation and Culture:
-
Aseptically remove anterior pituitaries from decapitated rats.
-
Wash the pituitaries three times with sterile DMEM.
-
Mince the tissue into small fragments.
-
Enzymatically disperse the cells by incubating with 0.25% trypsin-EDTA and DNase I at 37°C with gentle agitation.
-
Terminate the digestion by adding DMEM with 10% FBS.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Centrifuge the cells and resuspend in DMEM with 10% FBS.
-
Determine cell viability and number using a hemocytometer and trypan blue exclusion.
-
Plate the cells in 24-well plates at a density of 2-5 x 10^5 cells/well and culture for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Stimulation with pGlu-His-Pro-Gly-NH2:
-
After the initial culture period, wash the cells twice with serum-free DMEM.
-
Prepare a range of concentrations of pGlu-His-Pro-Gly-NH2 in serum-free DMEM.
-
Add the different concentrations of the tetrapeptide to the wells in triplicate. Include a vehicle control (serum-free DMEM alone).
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the culture medium from each well.
-
Centrifuge the collected medium to pellet any detached cells and collect the supernatant.
-
Store the supernatant at -20°C or -80°C until analysis.
-
Measure the concentration of LH and FSH in the culture supernatants using specific RIA or ELISA kits for rat gonadotropins, following the manufacturer's instructions.
-
Experimental Workflow Diagram:
Caption: Workflow for in vitro gonadotropin release bioassay.
Radioimmunoassay (RIA) for LH and FSH
This protocol provides a general outline for a competitive radioimmunoassay to quantify LH and FSH in biological samples.
Principle: The assay is based on the competition between a fixed amount of radiolabeled hormone (e.g., 125I-LH) and the unlabeled hormone in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled hormone in the sample.
Materials:
-
Purified LH or FSH standard
-
Radiolabeled LH or FSH (e.g., 125I-labeled)
-
Specific primary antibody against LH or FSH (raised in rabbit)
-
Second antibody (e.g., goat anti-rabbit IgG)
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Polyethylene glycol (PEG) for precipitation
-
Gamma counter
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of dilutions of the purified LH or FSH standard in assay buffer to create a standard curve with known concentrations.
-
-
Assay Setup:
-
In assay tubes, add a fixed volume of assay buffer.
-
Add a specific volume of the standard dilutions or the unknown samples.
-
Add a predetermined dilution of the primary antibody to all tubes (except for non-specific binding tubes).
-
Add a fixed amount of the radiolabeled hormone to all tubes.
-
Vortex and incubate the tubes at 4°C for 24-48 hours to allow for competitive binding to reach equilibrium.
-
-
Separation of Bound and Free Hormone:
-
Add the second antibody to all tubes and incubate for an additional 24 hours at 4°C to precipitate the primary antibody-hormone complex.
-
Alternatively, use PEG to precipitate the antibody-bound hormone.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Measurement and Data Analysis:
-
Carefully decant the supernatant containing the free radiolabeled hormone.
-
Measure the radioactivity in the pellet (bound fraction) using a gamma counter.
-
Plot the percentage of bound radioactivity against the concentration of the standards to generate a standard curve.
-
Determine the concentration of LH or FSH in the unknown samples by interpolating their bound radioactivity values on the standard curve.
-
Conclusion
pGlu-His-Pro-Gly-NH2 is a significant bioactive peptide that functions as a GnRH analog, stimulating the release of LH and FSH from the anterior pituitary. Its mechanism of action involves the activation of the GnRH receptor and the subsequent engagement of Gq/11 and Gs signaling pathways. While its qualitative effects are well-established, further research is required to fully elucidate its quantitative pharmacological profile, including its receptor binding affinity and dose-dependent effects on gonadotropin release. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for a more comprehensive understanding of this tetrapeptide's biological role and its potential therapeutic applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Gonadotropin-releasing hormone (GnRH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. High concentrations of p-Glu-His-Pro-NH2 (thyrotropin-releasing hormone) occur in rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of both G(q/11) and G(s) proteins in gonadotropin-releasing hormone receptor-mediated signaling in L beta T2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Glp-His-Pro-Gly-NH2 in Gonadotropin Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glp-His-Pro-Gly-NH2, a tetrapeptide fragment of the N-terminus of Gonadotropin-Releasing Hormone (GnRH), has demonstrated the ability to stimulate the release of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the anterior pituitary. This document provides an in-depth technical overview of the role of this peptide in gonadotropin release, presenting available quantitative data, detailed experimental protocols, and a review of the underlying signaling mechanisms. This guide is intended for researchers, scientists, and professionals in the field of drug development who are investigating the structure-activity relationships of GnRH analogs and their therapeutic potential.
Core Concepts: A GnRH Fragment with Agonist Activity
This compound, also designated as pGlu-His-Pro-Gly-NH2, represents the first four amino acids of the native GnRH decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2). The integrity of the N-terminal region of GnRH is crucial for its biological activity. Early structure-activity relationship studies revealed that even fragments of the full-length hormone could elicit a biological response, albeit with different potencies. The pyroglutamyl (Glp) residue at the N-terminus and the C-terminal amidation are key features for receptor binding and activation.
Quantitative Data on Gonadotropin Release
The primary quantitative data available for the activity of this compound comes from in vitro studies on human foetal pituitary cultures. The following table summarizes the key findings from the seminal study by Groom and Boyns (1973).
| Peptide | Concentration (μg/mL) | LH Release (% of Control) | FSH Release (% of Control) |
| This compound | 6.6 | 85 | 96 |
Note: These values represent the percentage increase in hormone release compared to control cultures without the peptide.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's effect on gonadotropin release.
In Vitro Bioassay for Gonadotropin Release from Human Foetal Pituitary Cultures
This protocol is based on the methodology described by Groom and Boyns in their 1973 FEBS Letters publication.
1. Pituitary Gland Collection and Culture:
-
Human foetal pituitary glands are obtained aseptically.
-
The glands are minced into small fragments (explants) of approximately 1 mm³.
-
Explants are placed on a lens paper raft supported by a stainless steel grid in a watch glass.
-
The watch glass is housed in a Petri dish containing a moist cotton wool pad to maintain humidity.
-
Culture medium (e.g., Medium 199) supplemented with fetal calf serum and antibiotics is added to the watch glass until it just touches the lens paper raft.
-
Cultures are maintained in a humidified incubator at 37°C in an atmosphere of 5% CO2 in air.
-
The culture medium is changed every 24 hours.
2. Peptide Treatment:
-
After an initial stabilization period in culture (e.g., 48-72 hours), the culture medium is replaced with fresh medium containing the test peptide (this compound) at the desired concentration (e.g., 6.6 μg/mL).
-
Control cultures receive fresh medium without the peptide.
-
The incubation with the peptide is carried out for a defined period (e.g., 4-6 hours).
3. Sample Collection and Hormone Measurement:
-
At the end of the incubation period, the culture medium is collected from both control and treated cultures.
-
The collected medium is centrifuged to remove any cellular debris and stored at -20°C until assayed.
-
The concentrations of LH and FSH in the culture medium are determined by a specific radioimmunoassay (RIA).
Radioimmunoassay (RIA) for LH and FSH
The following is a generalized protocol for a double-antibody radioimmunoassay, a common technique during the period of the original research.
1. Reagents and Materials:
-
Specific primary antibody against the hormone to be measured (e.g., rabbit anti-human LH or FSH).
-
Radiolabeled hormone (e.g., ¹²⁵I-labeled human LH or FSH).
-
Standard hormone preparations of known concentrations.
-
Second antibody (e.g., goat anti-rabbit gamma globulin) to precipitate the primary antibody-hormone complex.
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Gamma counter.
2. Assay Procedure:
-
A standard curve is prepared by incubating known concentrations of the standard hormone with a fixed amount of the primary antibody and radiolabeled hormone.
-
Samples of the culture medium are incubated with the primary antibody and radiolabeled hormone under the same conditions.
-
After an incubation period (e.g., 24-48 hours) to allow for competitive binding, the second antibody is added to precipitate the antibody-bound hormone.
-
The mixture is incubated for a further period (e.g., 12-24 hours) to allow for complete precipitation.
-
The tubes are centrifuged, and the supernatant containing the free radiolabeled hormone is decanted.
-
The radioactivity of the precipitate (bound fraction) is measured in a gamma counter.
-
The concentration of the hormone in the unknown samples is determined by comparing the degree of inhibition of binding of the radiolabeled hormone with the standard curve.
Signaling Pathways
While specific studies on the signaling cascade activated by this compound are limited, it is widely accepted that it acts as a GnRH receptor agonist. Therefore, it is presumed to activate the same primary signaling pathway as the native GnRH decapeptide in pituitary gonadotrophs.
The binding of a GnRH agonist to its G-protein coupled receptor (GPCR) on the gonadotroph cell membrane initiates a cascade of intracellular events. The primary pathway involves the activation of the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a rapid increase in cytosolic Ca²⁺ concentration. DAG, along with the elevated Ca²⁺, activates protein kinase C (PKC). The activation of the Ca²⁺ and PKC pathways ultimately leads to the synthesis and exocytosis of LH and FSH from their storage granules.
Visualizations
Signaling Pathway of this compound in Gonadotrophs
Caption: Proposed signaling pathway for this compound in pituitary gonadotrophs.
Experimental Workflow for In Vitro Gonadotropin Release Bioassay
Caption: Workflow for the in vitro bioassay of gonadotropin release.
Conclusion
This compound, as an N-terminal fragment of GnRH, demonstrates clear agonist activity in stimulating the release of both LH and FSH from the anterior pituitary. While the available quantitative data is limited, the foundational studies provide a strong basis for its biological function. The presumed mechanism of action mirrors that of the full GnRH decapeptide, involving the activation of the Gq/11-PLC signaling pathway. Further research, particularly dose-response studies and receptor binding assays, would be invaluable in fully characterizing the potency and affinity of this tetrapeptide. The detailed experimental protocols provided herein offer a framework for such future investigations, which could further elucidate the structure-activity relationships of GnRH analogs and aid in the development of novel therapeutics targeting the reproductive axis.
An In-depth Technical Guide to the pGlu-His-Pro-Gly-NH2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide pGlu-His-Pro-Gly-NH2 is a biologically active fragment of the full Gonadotropin-Releasing Hormone (GnRH) decapeptide. Its primary physiological role is the stimulation of gonadotropin secretion, specifically Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the anterior pituitary. This activity suggests its interaction with the GnRH receptor, a G-protein coupled receptor (GPCR), initiating a well-characterized intracellular signaling cascade. This technical guide provides a comprehensive overview of the pGlu-His-Pro-Gly-NH2 signaling pathway, including its mechanism of action, available quantitative data, and detailed experimental protocols for its study. The information presented is intended to support further research into the therapeutic and physiological implications of this and related peptides.
Introduction
pGlu-His-Pro-Gly-NH2 is a tetrapeptide that has been identified as a fragment of Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH)[1]. The primary and most well-documented function of this peptide is its ability to stimulate the release of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary gland[1]. This action is central to the regulation of the hypothalamic-pituitary-gonadal axis, which governs reproductive function in mammals[2].
The full GnRH decapeptide has the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2[2]. The N-terminal and C-terminal residues of GnRH are crucial for its receptor binding and activation[3]. The structural similarity of pGlu-His-Pro-Gly-NH2 to the C-terminus of GnRH suggests its potential to interact with the GnRH receptor.
This guide will delve into the molecular mechanisms initiated by pGlu-His-Pro-Gly-NH2, focusing on its interaction with the GnRH receptor and the subsequent downstream signaling events.
The pGlu-His-Pro-Gly-NH2 Signaling Pathway
The signaling pathway of pGlu-His-Pro-Gly-NH2 is understood through its action as an agonist at the GnRH receptor. The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the Gq/11 alpha subunit[4][5].
Upon binding of pGlu-His-Pro-Gly-NH2 to the GnRH receptor, a conformational change is induced, leading to the activation of the associated Gq/11 protein. The activated Gαq subunit, in turn, stimulates Phospholipase C (PLCβ)[4]. PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[4].
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+)[5]. The resulting increase in cytosolic Ca2+ concentration is a key signal for the fusion of gonadotropin-containing secretory vesicles with the plasma membrane, leading to the release of LH and FSH.
Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC)[4]. Activated PKC phosphorylates a variety of downstream protein targets, which are involved in the sustained cellular response, including gene transcription and hormone synthesis.
Caption: pGlu-His-Pro-Gly-NH2 Signaling Pathway.
Quantitative Data
Quantitative data for the specific activity of pGlu-His-Pro-Gly-NH2 are limited in the publicly available literature. However, some key findings provide insight into its potency. It is important to compare the activity of this tetrapeptide to the native GnRH decapeptide where possible to understand its relative efficacy.
| Parameter | Ligand | Value | Cell/Tissue System | Reference |
| Gonadotropin Release | pGlu-His-Pro-Gly-NH2 | Induces 85% LH and 96% FSH release at 6.6 µg/mL | Human foetal pituitaries | [1] |
| Receptor Binding Affinity (Ka) | GnRH | 6.6 x 10⁸ M⁻¹ | Pituitary GnRH receptors | [6] |
| Potency Comparison | GnRH Agonists (general) | 50-100 times greater potency than native GnRH | Not specified | [7] |
Note: The potency of pGlu-His-Pro-Gly-NH2 relative to GnRH has not been explicitly quantified in the reviewed literature. The data for GnRH and its synthetic agonists are provided for context.
Experimental Protocols
The study of the pGlu-His-Pro-Gly-NH2 signaling pathway employs a range of standard molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
GnRH Receptor Binding Assay (Radioligand)
This protocol is a generalized procedure for assessing the binding of ligands to the GnRH receptor.
Caption: Workflow for a GnRH Receptor Radioligand Binding Assay.
Methodology:
-
Membrane Preparation:
-
Homogenize pituitary tissue or cells expressing the GnRH receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Binding Assay:
-
In a microtiter plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin), and varying concentrations of unlabeled pGlu-His-Pro-Gly-NH2 or a GnRH standard.
-
To determine non-specific binding, include tubes with a high concentration of unlabeled GnRH.
-
Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium (e.g., 90-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Gonadotropin Release Assay
This protocol describes a static pituitary cell culture system to measure LH and FSH secretion in response to pGlu-His-Pro-Gly-NH2.
Methodology:
-
Primary Pituitary Cell Culture:
-
Aseptically dissect anterior pituitary glands from rodents.
-
Mince the tissue and enzymatically disperse the cells using a solution containing trypsin and DNase.
-
Neutralize the trypsin with a trypsin inhibitor or serum-containing medium.
-
Gently triturate the cell suspension to obtain a single-cell suspension.
-
Plate the cells in multi-well culture plates coated with an appropriate extracellular matrix component (e.g., poly-L-lysine) and culture in a suitable medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 atmosphere for 48-72 hours to allow for cell attachment and recovery.
-
-
Stimulation:
-
Wash the cultured pituitary cells with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of pGlu-His-Pro-Gly-NH2 or GnRH as a positive control. Include a vehicle control (medium only).
-
Incubate the cells for a defined period (e.g., 2-4 hours).
-
-
Sample Collection and Analysis:
-
Collect the culture medium from each well.
-
Centrifuge the collected medium to remove any detached cells.
-
Measure the concentrations of LH and FSH in the supernatant using specific and sensitive radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).
-
-
Data Analysis:
-
Construct dose-response curves by plotting the concentration of released LH or FSH against the log concentration of pGlu-His-Pro-Gly-NH2.
-
Determine the EC50 value (the concentration that elicits a half-maximal response) for LH and FSH release.
-
Intracellular Calcium Mobilization Assay
This protocol outlines the use of a fluorescent calcium indicator to measure changes in intracellular calcium in response to pGlu-His-Pro-Gly-NH2.
Caption: Workflow for an Intracellular Calcium Mobilization Assay.
Methodology:
-
Cell Preparation:
-
Plate cells endogenously or recombinantly expressing the GnRH receptor (e.g., HEK293 cells transfected with the GnRH receptor) in a 96-well or 384-well black-walled, clear-bottom plate.
-
Culture the cells to an appropriate confluency.
-
-
Dye Loading:
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
Wash the cells to remove excess extracellular dye.
-
-
Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading.
-
Inject a solution of pGlu-His-Pro-Gly-NH2 at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths are used, and the ratio of the emission intensities is measured.
-
-
Data Analysis:
-
The change in fluorescence intensity or ratio is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of pGlu-His-Pro-Gly-NH2 to generate a dose-response curve and determine the EC50.
-
Conclusion
pGlu-His-Pro-Gly-NH2 is a significant GnRH fragment that demonstrates clear agonistic activity at the GnRH receptor, leading to the release of LH and FSH via the Gq/11-PLC-IP3/DAG signaling pathway. While its physiological role and therapeutic potential are still under investigation, the methodologies outlined in this guide provide a robust framework for further research. Future studies should focus on obtaining more precise quantitative data on its binding affinity and potency relative to the native GnRH decapeptide and its synthetic analogs. A deeper understanding of the structure-activity relationship of such GnRH fragments could pave the way for the development of novel therapeutics for reproductive disorders and hormone-dependent cancers.
References
- 1. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. mdpi.com [mdpi.com]
- 5. doctor2019.jumedicine.com [doctor2019.jumedicine.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Receptor Interaction of Glp-His-Pro-Gly-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor interactions of the tetrapeptide Glp-His-Pro-Gly-NH2. Based on its structure and biological activity, this peptide is identified as an analog of Gonadotropin-Releasing Hormone (GnRH). This document details its interaction with the GnRH receptor, the subsequent signaling pathways, and relevant experimental protocols for its characterization.
Introduction to this compound as a GnRH Analog
The peptide this compound, also represented as pGlu-His-Pro-Gly-NH2, is a synthetic tetrapeptide. Its structure bears a resemblance to the C-terminal portion of the native Gonadotropin-Releasing Hormone (GnRH), a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2[1][2]. The primary biological role of GnRH is to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary by binding to the GnRH receptor (GnRHR)[1][2]. Reports indicate that this compound also stimulates the release of gonadotropins, classifying it as a GnRH receptor agonist.
The Gonadotropin-Releasing Hormone Receptor (GnRHR)
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily, specifically the rhodopsin-like (Class A) family[3]. It is primarily expressed on the surface of pituitary gonadotrope cells. A unique feature of the human GnRH receptor is the absence of a C-terminal intracellular tail, which is common in other GPCRs. This structural characteristic is believed to influence its regulation and signaling properties.
Quantitative Data on Ligand-Receptor Interactions
For comparative purposes, the following table summarizes the binding affinities of the native GnRH and some of its well-characterized analogs for the GnRH receptor. This data provides a context for the expected affinity range of GnRH receptor ligands.
| Ligand | Receptor Species | Assay Type | Binding Affinity (Ki, Kd, or IC50) | Reference |
| GnRH (LHRH) | Human | Radioligand Binding | pKi: 7.30 - 8.40 | [4] |
| GnRH (LHRH) | Rat | Radioligand Binding | Ka = 6.6 × 108 M-1 | |
| Buserelin (agonist) | Human | Radioligand Binding | pKi: 9.30 | [4] |
| Triptorelin (agonist) | Human | Radioligand Binding | pKi: 9.85 - 10.30 | [4] |
| Cetrorelix (antagonist) | Human | Radioligand Binding | pKi: 9.68 - 9.90 | [4] |
| [D-pGlu1, D-Phe2, D-Trp3,6]GnRH (antagonist) | Rat | Radioligand Binding | ~8-fold higher affinity than GnRH |
Note: pKi/pKd is the negative logarithm of the inhibition/dissociation constant. A higher value indicates a higher binding affinity.
Signaling Pathways of GnRH Receptor Activation
The primary signaling pathway initiated by the binding of an agonist, such as this compound, to the GnRH receptor involves the activation of the Gq/11 family of heterotrimeric G-proteins. This activation sets off a cascade of intracellular events:
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase Cβ.
-
Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This leads to a rapid increase in intracellular calcium concentration.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C, which then phosphorylates various downstream target proteins.
-
MAPK Pathway Activation: The GnRH receptor can also stimulate the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway, which plays a role in gene transcription for gonadotropin synthesis[1].
-
Cyclic AMP (cAMP) Pathway: There is also evidence for GnRH receptor coupling to Gs and Gi proteins, which can modulate the production of cyclic AMP[1].
These signaling events ultimately lead to the synthesis and secretion of LH and FSH.
Caption: GnRH Receptor Signaling Cascade.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with the GnRH receptor.
This assay is used to determine the binding affinity of an unlabeled ligand (competitor) by measuring its ability to displace a radiolabeled ligand from the receptor.
Experimental Workflow Diagram:
Caption: Competitive Radioligand Binding Assay Workflow.
Detailed Protocol:
-
Receptor Preparation:
-
Culture cells expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the receptor membranes, a fixed concentration of a radiolabeled GnRH analog (e.g., 125I-triptorelin), and varying concentrations of the unlabeled competitor (this compound).
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled GnRH).
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay measures the production of inositol phosphates, a downstream product of Gq/11 activation, to quantify receptor agonism.
Experimental Workflow Diagram:
Caption: Inositol Phosphate Accumulation Assay Workflow.
Detailed Protocol:
-
Cell Culture and Labeling:
-
Seed GnRHR-expressing cells in multi-well plates.
-
Label the cells by incubating them overnight in a medium containing [3H]-myo-inositol, which is incorporated into the cellular phosphoinositides.
-
-
Stimulation:
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with various concentrations of this compound for a defined period.
-
-
Extraction and Separation:
-
Terminate the stimulation by adding a lysis buffer (e.g., perchloric acid or trichloroacetic acid).
-
Neutralize the cell lysates.
-
Apply the lysates to anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Wash the columns to remove free [3H]-myo-inositol.
-
Elute the total [3H]-inositol phosphates with a high salt buffer.
-
-
Detection and Analysis:
-
Add a scintillation cocktail to the eluted fractions and measure the radioactivity using a scintillation counter.
-
Plot the amount of [3H]-IP accumulation against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
This is a real-time functional assay that measures the transient increase in intracellular calcium concentration upon receptor activation.
Experimental Workflow Diagram:
Caption: Calcium Mobilization Assay Workflow.
Detailed Protocol:
-
Cell Preparation and Dye Loading:
-
Plate GnRHR-expressing cells in a clear-bottom, black-walled 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Incubate the cells to allow for de-esterification of the dye.
-
-
Assay Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).
-
Measure the baseline fluorescence of each well.
-
The instrument then injects varying concentrations of this compound into the wells.
-
Immediately after injection, the fluorescence intensity is monitored in real-time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The calcium response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log of the agonist concentration.
-
Fit the data to a dose-response curve to determine the EC50 for calcium mobilization.
-
Conclusion
The tetrapeptide this compound functions as a Gonadotropin-Releasing Hormone receptor agonist. Its interaction with the GnRHR initiates a well-characterized signaling cascade primarily through the Gq/11 pathway, leading to the release of gonadotropins. The experimental protocols detailed in this guide provide a robust framework for the quantitative analysis of the binding affinity and functional potency of this and other GnRH analogs, which is crucial for drug discovery and development in the field of reproductive medicine and oncology. Further studies are warranted to determine the specific binding affinity of this compound to provide a more complete pharmacological profile.
References
The Endogenous Function of pGlu-His-Pro-Gly-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
pGlu-His-Pro-Gly-NH2, a tetrapeptide fragment of the decapeptide Gonadotropin-Releasing Hormone (GnRH), plays a significant role in the regulation of the hypothalamic-pituitary-gonadal axis. This technical guide provides a comprehensive overview of the endogenous function of pGlu-His-Pro-Gly-NH2, with a focus on its mechanism of action, physiological effects, and the experimental evidence supporting these findings. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
pGlu-His-Pro-Gly-NH2 is a biologically active peptide fragment of Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH). GnRH is a key neuroendocrine hormone that regulates the reproductive system. The primary documented endogenous function of pGlu-His-Pro-Gly-NH2 is its ability to stimulate the release of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—from the anterior pituitary gland.[1] This activity suggests that it acts as an agonist at the GnRH receptor, a G-protein coupled receptor (GPCR). The full GnRH decapeptide has the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.
While the primary role of pGlu-His-Pro-Gly-NH2 appears to be centered on gonadotropin release, the presence of structurally similar peptides, such as Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2), in various tissues like the prostate suggests the potential for other, yet to be fully elucidated, physiological roles.[2] This guide will focus on the well-documented functions and provide the available experimental details.
Mechanism of Action
The biological activity of pGlu-His-Pro-Gly-NH2 is mediated through its interaction with the GnRH receptor on pituitary gonadotrophs. Upon binding, it is proposed to activate downstream signaling pathways that lead to the synthesis and secretion of LH and FSH.
Signaling Pathway
The GnRH receptor is a member of the G-protein coupled receptor family. Activation of the receptor by an agonist like pGlu-His-Pro-Gly-NH2 is expected to initiate a cascade of intracellular events, likely involving Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade culminates in the fusion of gonadotropin-containing secretory granules with the cell membrane and their subsequent release.
Quantitative Data
The primary quantitative data available for the biological activity of pGlu-His-Pro-Gly-NH2 comes from a seminal study by Groom et al. (1973). This study investigated the effects of LHRH fragments on gonadotropin release from human foetal pituitary cultures.
| Peptide Fragment | Concentration | LH Release (% of LHRH) | FSH Release (% of LHRH) |
| pGlu-His-Pro-Gly-NH2 | 6.6 µg/mL | 85% | 96% |
Table 1: Gonadotropin-releasing activity of pGlu-His-Pro-Gly-NH2 in human foetal pituitary cultures. Data from Groom GV, et al. FEBS Lett. 1973 Jun 15;33(1):57-60.
Experimental Protocols
In Vitro Gonadotropin Release Assay (Based on Groom et al., 1973)
The following is a generalized protocol based on the available information from the study by Groom and colleagues. Specific details from the original publication may vary.
Objective: To determine the efficacy of pGlu-His-Pro-Gly-NH2 in stimulating LH and FSH release from pituitary tissue in culture.
Materials:
-
Human foetal pituitary tissue
-
Tissue culture medium (e.g., Medium 199)
-
Fetal calf serum
-
Antibiotics (e.g., penicillin, streptomycin)
-
Synthetic pGlu-His-Pro-Gly-NH2
-
Synthetic LHRH (as a positive control)
-
Incubator (37°C, 5% CO2)
-
Radioimmunoassay (RIA) kits for LH and FSH
Procedure:
-
Tissue Preparation: Human foetal pituitaries are obtained and dissected under sterile conditions. The anterior pituitary is separated and cut into smaller fragments.
-
Organ Culture: The pituitary fragments are placed on a supportive material (e.g., lens paper) on a raft in a culture dish containing culture medium supplemented with fetal calf serum and antibiotics.
-
Incubation: The cultures are maintained in a humidified incubator at 37°C with 5% CO2 for a pre-incubation period to allow tissue stabilization.
-
Peptide Stimulation: The culture medium is replaced with fresh medium containing the test peptide (pGlu-His-Pro-Gly-NH2 at a concentration of 6.6 µg/mL) or the control peptide (LHRH). A negative control (medium alone) is also included.
-
Sample Collection: After a defined incubation period, the culture medium is collected.
-
Quantification of Gonadotropins: The concentrations of LH and FSH in the collected medium are determined using specific radioimmunoassays.
-
Data Analysis: The amount of LH and FSH released in response to pGlu-His-Pro-Gly-NH2 is expressed as a percentage of the release stimulated by the full LHRH decapeptide.
Other Potential Endogenous Functions
Conclusion
The tetrapeptide pGlu-His-Pro-Gly-NH2 is a biologically active fragment of GnRH. Its primary and well-documented endogenous function is the stimulation of LH and FSH release from the anterior pituitary, where it acts as a potent agonist at the GnRH receptor. The available quantitative data from in vitro studies using human foetal pituitary cultures demonstrates its significant gonadotropin-releasing activity. While the potential for other endogenous roles exists, further investigation is needed to elucidate its full physiological significance. This guide provides a foundational understanding for researchers and professionals in the fields of endocrinology, reproductive biology, and drug development.
References
A Deep Dive into Glp-His-Pro-Gly-NH2: A TRH Precursor Peptide in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glp-His-Pro-Gly-NH2, also known as pGlu-His-Pro-Gly-NH2, is a tetrapeptide that serves as a metabolic precursor to Thyrotropin-Releasing Hormone (TRH). While TRH is well-established for its role in the hypothalamic-pituitary-thyroid axis, there is a growing body of research exploring the direct and indirect neurological effects of TRH and its related peptides, including its precursor this compound. This technical guide provides a comprehensive overview of the current understanding of this compound in neuroscience research, focusing on its mechanism of action, potential therapeutic applications, and the experimental methodologies used to investigate its function.
Mechanism of Action and Signaling Pathways
This compound is enzymatically converted to TRH, which then exerts its effects by binding to TRH receptors (TRH-R1 and TRH-R2), which are G protein-coupled receptors. The primary signaling cascade initiated by TRH receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can further activate downstream pathways, including the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and differentiation.[1][2][3][4]
The following diagram illustrates the canonical TRH receptor signaling pathway:
References
pGlu-His-Pro-Gly-NH2: A Technical Guide on the Neuropeptide Fragment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neuropeptide pGlu-His-Pro-Gly-NH2, a tetrapeptide fragment of Gonadotropin-Releasing Hormone (GnRH). While research on this specific fragment is limited, this document consolidates the available data and extrapolates from the extensive knowledge of its parent molecule, GnRH, to offer insights into its synthesis, mechanism of action, and potential physiological roles. This guide is intended for researchers and professionals in the fields of neuroendocrinology, pharmacology, and drug development who are interested in the structure-activity relationships of GnRH analogs and fragments.
Introduction
pGlu-His-Pro-Gly-NH2 is a tetrapeptide with the sequence Pyroglutamic acid-Histidine-Proline-Glycinamide. It represents the N-terminal fragment of the decapeptide Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH). GnRH is a critical hypothalamic neuropeptide that regulates the reproductive axis by stimulating the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary. The study of GnRH fragments like pGlu-His-Pro-Gly-NH2 is crucial for understanding the minimal structural requirements for receptor binding and activation, and for the development of novel GnRH receptor modulators with potentially distinct pharmacological profiles.
Synthesis
General Experimental Protocol for Solid-Phase Peptide Synthesis
This protocol provides a general framework for the synthesis of pGlu-His-Pro-Gly-NH2.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Pro-OH
-
Fmoc-His(Trt)-OH
-
pGlu-OH
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Solvents: DMF, DCM, Diethyl ether
-
HPLC for purification
-
Mass spectrometer for characterization
Methodology:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the glycine residue by treating the resin with 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Couple Fmoc-Pro-OH to the deprotected glycine residue using a suitable coupling reagent and base in DMF.
-
Repeat the deprotection and coupling steps sequentially for Fmoc-His(Trt)-OH and then pGlu-OH.
-
-
Washing: After each coupling and deprotection step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final pGlu-His-Pro-Gly-NH2 peptide by mass spectrometry and analytical HPLC.
Figure 1. General workflow for the solid-phase synthesis of pGlu-His-Pro-Gly-NH2.
Biological Activity and Mechanism of Action
Gonadotropin Release
The primary documented biological activity of pGlu-His-Pro-Gly-NH2 is the stimulation of gonadotropin release. An early study demonstrated that this tetrapeptide induces the release of both LH and FSH from human fetal pituitary cultures.
Table 1: Quantitative Data on Gonadotropin Release
| Peptide | Concentration | LH Release (% of control) | FSH Release (% of control) | Source |
| pGlu-His-Pro-Gly-NH2 | 6.6 µg/mL | 85% | 96% | Groom GV, et al. 1973 |
Proposed Mechanism of Action
Given that pGlu-His-Pro-Gly-NH2 is a fragment of GnRH, it is highly probable that it exerts its effects through the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotropes. The binding of GnRH to its receptor is known to activate the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
The N-terminal residues of GnRH (pGlu¹-His²-Trp³) are known to be crucial for receptor activation, while the C-terminal residues are important for high-affinity binding.[1] As pGlu-His-Pro-Gly-NH2 contains the initial two residues critical for activation, it is plausible that it can bind to and activate the GnRHR, albeit likely with a different affinity and potency compared to the full decapeptide.
The activation of the GnRHR by an agonist like pGlu-His-Pro-Gly-NH2 is expected to trigger the following signaling pathway:
-
Receptor Binding: The peptide binds to the GnRH receptor on the surface of pituitary gonadotrope cells.
-
G-Protein Activation: This binding event activates the associated Gq/11 protein.
-
PLC Activation: The activated G-protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm.
-
PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
Gonadotropin Exocytosis: The rise in intracellular Ca²⁺ and activation of PKC are key events that trigger the synthesis and exocytosis of LH and FSH.
Figure 2. Proposed signaling pathway for pGlu-His-Pro-Gly-NH2-induced gonadotropin release.
Experimental Protocols
Human Fetal Pituitary Culture for Gonadotropin Release Assay
The following is a generalized protocol based on methodologies for studying gonadotropin release from pituitary cultures.[2][3]
Objective: To assess the in vitro efficacy of pGlu-His-Pro-Gly-NH2 in stimulating LH and FSH release from primary pituitary cells.
Materials:
-
Human fetal pituitary tissue
-
Culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics)
-
pGlu-His-Pro-Gly-NH2
-
Control vehicle (e.g., culture medium)
-
Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kits for human LH and FSH
Methodology:
-
Tissue Preparation: Aseptically dissect human fetal pituitary glands and mince the tissue into small fragments.
-
Cell Culture: Establish primary organ cultures of the pituitary fragments in a suitable culture medium. Allow the cultures to stabilize for a defined period.
-
Experimental Treatment:
-
Remove the existing medium from the cultures.
-
Add fresh medium containing a known concentration of pGlu-His-Pro-Gly-NH2 (e.g., 6.6 µg/mL) to the treatment group.
-
Add fresh medium with the vehicle control to the control group.
-
-
Incubation: Incubate the cultures for a specified duration (e.g., 4-24 hours).
-
Sample Collection: Collect the culture medium from both treatment and control groups.
-
Hormone Quantification: Measure the concentrations of LH and FSH in the collected media using RIA or ELISA.
-
Data Analysis: Express the amount of LH and FSH released in the treatment group as a percentage of the release in the control group.
Figure 3. Experimental workflow for assessing gonadotropin release from pituitary cultures.
Discussion and Future Directions
The available evidence, though limited, suggests that pGlu-His-Pro-Gly-NH2 is a biologically active fragment of GnRH that can stimulate the release of gonadotropins. Its activity underscores the importance of the N-terminal sequence of GnRH for receptor activation. However, a comprehensive understanding of the pharmacology of this tetrapeptide is lacking.
Future research should focus on:
-
Receptor Binding Affinity: Determining the binding affinity (Ki or Kd) of pGlu-His-Pro-Gly-NH2 for the GnRH receptor through competitive binding assays.
-
Dose-Response Relationship: Establishing a full dose-response curve to determine the potency (EC50) of the tetrapeptide for LH and FSH release.
-
Pharmacokinetics: Investigating the in vivo pharmacokinetic properties of pGlu-His-Pro-Gly-NH2, including its absorption, distribution, metabolism, and excretion, to assess its potential as a therapeutic agent.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this tetrapeptide to further elucidate the structural requirements for GnRH receptor interaction and to potentially develop more potent or selective modulators.
Conclusion
pGlu-His-Pro-Gly-NH2 represents an interesting lead compound for the study of GnRH receptor function and for the design of novel therapeutics targeting the reproductive axis. While it demonstrates gonadotropin-releasing activity, further detailed pharmacological characterization is necessary to fully understand its potential. This technical guide serves as a foundational resource to stimulate and guide future research in this area.
References
- 1. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotrophin release from human foetal pituitary cultures induced by fragments of the luteinizing hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and release of gonadotropins and their subunits by long-term organ cultures of human fetal hypophyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Glp-His-Pro-Gly-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the tetrapeptide amide, pyroglutamyl-histidyl-prolyl-glycinamide (Glp-His-Pro-Gly-NH2). The synthesis is based on the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy on a Rink Amide resin, which directly yields the C-terminal amide upon cleavage. The N-terminal pyroglutamyl (Glp) residue is formed via the spontaneous cyclization of an N-terminal glutamine (Gln) residue during the final acidic cleavage and deprotection step. This protocol details all necessary steps from resin preparation and amino acid couplings to final cleavage, purification, and characterization of the target peptide.
Introduction
This compound is a tetrapeptide that shares structural similarities with Thyrotropin-releasing hormone (TRH, Glp-His-Pro-NH2), a key hypothalamic neurohormone.[1] The synthesis of such peptides is of significant interest for structure-activity relationship studies and the development of new therapeutic agents.[2] Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the method of choice for obtaining such peptides efficiently and in high purity.[3] This protocol employs a Rink Amide resin to generate the C-terminal amide and utilizes a trityl (Trt) protecting group for the side chain of histidine to prevent side reactions.[4] The N-terminal pyroglutamyl moiety is conveniently obtained through the acid-catalyzed cyclization of a glutamine precursor during the final cleavage from the solid support.[5][6]
Materials and Reagents
| Reagent | Supplier | Grade |
| Fmoc-Rink Amide Resin | Various | 100-200 mesh, ~0.5 mmol/g loading |
| Fmoc-Gly-OH | Various | Synthesis Grade |
| Fmoc-Pro-OH | Various | Synthesis Grade |
| Fmoc-His(Trt)-OH | Various | Synthesis Grade |
| Fmoc-Gln(Trt)-OH | Various | Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis Grade |
| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | Various | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Piperidine | Various | ACS Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Diethyl ether | Various | ACS Grade, cold |
| Acetonitrile (ACN) | Various | HPLC Grade |
Experimental Protocols
Resin Preparation and Swelling
-
Place the Fmoc-Rink Amide resin (1.0 g, ~0.5 mmol) in a peptide synthesis vessel.
-
Add N,N-Dimethylformamide (DMF, 10 mL) and allow the resin to swell for 1 hour at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
-
Add 20% (v/v) piperidine in DMF (10 mL) to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the addition of 20% piperidine in DMF (10 mL) and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines (a positive test is indicated by a blue color).
Amino Acid Coupling
The following steps are repeated for each amino acid in the sequence (Gly, Pro, His, Gln) in C-terminal to N-terminal order.
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq., 2.0 mmol) and Oxyma Pure (4 eq., 2.0 mmol) in DMF (5 mL).
-
Add DIC (4 eq., 2.0 mmol) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test is indicated by yellow/colorless beads). If the test is positive, repeat the coupling step.
Table 1: Amino Acids and Protecting Groups
| Amino Acid | Protected Derivative | Molecular Weight ( g/mol ) | Equivalents |
| Glycine | Fmoc-Gly-OH | 297.31 | 4 |
| Proline | Fmoc-Pro-OH | 337.39 | 4 |
| Histidine | Fmoc-His(Trt)-OH | 619.73 | 4 |
| Glutamine | Fmoc-Gln(Trt)-OH | 610.71 | 4 |
Cleavage, Deprotection, and Pyroglutamate Formation
-
After the final amino acid (Fmoc-Gln(Trt)-OH) has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3 x 10 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail (10 mL) to the dried resin.
-
Agitate the mixture at room temperature for 3 hours. During this step, the peptide is cleaved from the resin, all side-chain protecting groups are removed, and the N-terminal glutamine cyclizes to form pyroglutamic acid.[5]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail (2 x 2 mL) and combine the filtrates.
Peptide Precipitation and Purification
-
Concentrate the combined filtrate under a gentle stream of nitrogen to reduce the volume by approximately half.
-
Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 30 mL).
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water and purify by preparative reverse-phase HPLC using a C18 column. A typical gradient is 5-40% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.[7][8]
Characterization
-
Analytical HPLC: Confirm the purity of the final peptide using an analytical C18 column with a suitable gradient.[1]
-
Mass Spectrometry: Determine the molecular weight of the purified peptide by ESI-MS to confirm its identity (Expected [M+H]⁺ = 420.45 g/mol ).
Data Presentation
Table 2: Expected Yield and Purity
| Parameter | Expected Value | Notes |
| Crude Peptide Yield | ~70-85% | Based on the initial loading of the resin. |
| Purity of Crude Peptide | 50-70% | Determined by analytical HPLC. |
| Purified Peptide Yield | ~30-40% | After preparative HPLC. |
| Final Purity | >95% | Determined by analytical HPLC.[9] |
Table 3: Mass Spectrometry Data
| Parameter | Theoretical Value ( g/mol ) | Observed Value ( g/mol ) |
| Molecular Weight | 419.44 | 419.4 ± 0.2 |
| [M+H]⁺ | 420.45 | 420.4 ± 0.2 |
Visualizations
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
Caption: Logical Relationship of Synthesis and N-terminal Cyclization.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thyrotropin-releasing hormone analogues with selective central nervous system effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Oxidative Folding and N-terminal Cyclization of Onconase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols for the Purification of pGlu-His-Pro-Gly-NH2 by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
pGlu-His-Pro-Gly-NH2, a tetrapeptide amide, is a synthetic peptide of interest in various research and pharmaceutical development contexts. Achieving high purity of this peptide is critical for accurate in vitro and in vivo studies, as well as for ensuring its safety and efficacy in potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification of synthetic peptides, offering high resolution and scalability.
This document provides detailed application notes and protocols for the analytical and preparative purification of pGlu-His-Pro-Gly-NH2 using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Principle of Reversed-Phase HPLC for Peptide Purification
RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 or C8 silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). Peptides are loaded onto the column in a low organic content mobile phase and eluted by increasing the concentration of the organic solvent. More hydrophobic peptides interact more strongly with the stationary phase and thus elute later. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.
Analytical HPLC of pGlu-His-Pro-Gly-NH2
Analytical HPLC is used for the assessment of purity, reaction monitoring, and initial method development for scale-up to preparative purification.
Experimental Protocol: Analytical HPLC
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Analytical C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Sample: Crude or partially purified pGlu-His-Pro-Gly-NH2 dissolved in Mobile Phase A (or a compatible solvent) at a concentration of approximately 1 mg/mL.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 25°C
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.
3. Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.
-
Inject the sample.
-
Run the gradient and monitor the chromatogram.
-
After the elution of the main peak, a wash step with a high concentration of Mobile Phase B (e.g., 95%) is recommended to remove any strongly retained impurities.
-
Re-equilibrate the column to the initial conditions before the next injection.
Data Presentation: Analytical HPLC
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 4.6 x 250 mm, 5 µm | RP-8, dimensions not specified |
| Mobile Phase A | 0.1% TFA in Water | 0.01 M Ammonium Acetate, pH 4 |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile |
| Gradient | 5-65% B over 30 min | 1%/min increase in B |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | 214 nm | Not specified |
| Retention Time (TRH) | Not specified in a comparable example | 12-14 min[1] |
| Observed Purity | >95% (typical for initial analysis) | Not specified |
Preparative HPLC of pGlu-His-Pro-Gly-NH2
Preparative HPLC is used to purify larger quantities of the peptide for subsequent applications. The goal is to maximize throughput while achieving the desired purity and recovery.
Experimental Protocol: Preparative HPLC
1. Instrumentation and Materials:
-
Preparative HPLC system with a UV detector and fraction collector
-
Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Sample: Crude pGlu-His-Pro-Gly-NH2 dissolved in a minimal amount of Mobile Phase A or a compatible solvent. Ensure the sample is fully dissolved and filtered before injection.
2. Chromatographic Conditions:
-
Flow Rate: 20 mL/min (adjust based on column dimensions and manufacturer's recommendations)
-
Detection Wavelength: 214 nm
-
Loading: The amount of crude peptide to be loaded depends on the column size and the complexity of the crude mixture. A general starting point is 50-200 mg of crude peptide for a 21.2 mm ID column.
-
Gradient: The gradient should be optimized based on the analytical separation. A shallower gradient around the elution time of the target peptide will improve resolution. A typical starting gradient could be from 10% to 50% Mobile Phase B over 40 minutes.
3. Procedure:
-
Equilibrate the preparative column with the initial mobile phase composition for at least 30 minutes at the desired flow rate.
-
Inject the dissolved and filtered crude peptide sample.
-
Run the preparative gradient.
-
Monitor the chromatogram and collect fractions corresponding to the main peptide peak.
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions that meet the desired purity specifications.
-
The purified peptide is typically obtained by lyophilization of the pooled fractions to remove the mobile phase.
Data Presentation: Preparative HPLC
| Parameter | Expected Performance |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Loading Capacity | 50-200 mg of crude peptide |
| Purity Achieved | >98% (after a single preparative run, dependent on crude purity) |
| Recovery | >80% (dependent on the resolution of the target peptide from impurities) |
| Throughput | Dependent on run time and loading; can be optimized by adjusting flow rate, gradient, and sample concentration. |
Visualizations
Experimental Workflow for HPLC Purification
Caption: Experimental workflow for the HPLC purification of pGlu-His-Pro-Gly-NH2.
Signaling Pathway of Thyrotropin-Releasing Hormone (TRH)
Note: pGlu-His-Pro-Gly-NH2 is a TRH analog. The signaling pathway for TRH is presented here for contextual understanding of the biological relevance of such peptides.
Caption: Simplified signaling pathway of Thyrotropin-Releasing Hormone (TRH).
References
Application Note: Quantification of Glp-His-Pro-Gly-NH2 (TRH) in Human Plasma by LC-MS/MS
Introduction
Glp-His-Pro-Gly-NH2, also known as Thyrotropin-Releasing Hormone (TRH), is a tripeptide hormone that plays a crucial role in regulating the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1][2][3] Its accurate quantification in biological matrices is essential for pharmacokinetic studies, endocrinology research, and the development of TRH analogs. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method employs solid-phase extraction (SPE) for sample cleanup and selected reaction monitoring (SRM) for detection, ensuring high specificity and reproducibility.
Signaling Pathway
TRH initiates its biological effects by binding to the TRH receptor (TRH-R), a G protein-coupled receptor (GPCR). This binding primarily activates the Gq/11 signaling pathway.[1][4][5] The activated Gα subunit of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[1][4] These events lead to the downstream cellular responses, including the synthesis and secretion of TSH.
Caption: TRH Gq/11 signaling pathway.
Experimental Protocols
1. Materials and Reagents
-
This compound (TRH) reference standard
-
This compound-¹³C₆,¹⁵N₂ (Isotopically labeled internal standard, IS)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar mixed-mode cation exchange)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve TRH and IS in methanol to obtain a final concentration of 1 mg/mL.
-
Working Stock Solutions (10 µg/mL): Dilute the primary stock solutions with 50:50 methanol:water.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking the working stock solutions into blank human plasma.
3. Sample Preparation: Solid-Phase Extraction (SPE)
The following protocol is a representative method for extracting this compound from human plasma.
Caption: Sample preparation workflow.
Protocol Steps:
-
To 200 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 600 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 4000 x g for 10 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 500 µL of 50% acetonitrile containing 2% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Method
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or similar |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 2.6 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Waters Xevo TQ-S or similar triple quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Nebulizer Gas | 7 Bar |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
Table 3: SRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| TRH (Quantifier) | 363.2 | 249.1 (b₂ ion) | 0.05 | 30 | 15 |
| TRH (Qualifier) | 363.2 | 121.1 | 0.05 | 30 | 25 |
| IS (Quantifier) | 371.2 | 257.1 | 0.05 | 30 | 15 |
Note: Cone voltage and collision energy are instrument-dependent and require optimization.
Quantitative Data and Method Performance
The method was validated according to established bioanalytical method validation guidelines. The performance characteristics are summarized below.
Table 4: Calibration Curve and Sensitivity
| Parameter | Result |
| Calibration Model | Linear, 1/x² weighting |
| Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 1 fmol (on-column)[6] |
Table 5: Accuracy and Precision (Representative Data)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 10.5 | ± 8.0 | ≤ 12.3 | ± 9.5 |
| Low QC | 0.3 | ≤ 8.2 | ± 6.5 | ≤ 9.8 | ± 7.2 |
| Mid QC | 10 | ≤ 6.5 | ± 4.1 | ≤ 7.5 | ± 5.8 |
| High QC | 80 | ≤ 5.8 | ± 3.5 | ≤ 6.9 | ± 4.3 |
Note: Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.
This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The combination of solid-phase extraction for sample cleanup and the high selectivity of tandem mass spectrometry provides a reliable analytical tool for researchers, scientists, and drug development professionals engaged in studies involving this important neuropeptide.
References
- 1. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Bioassay of pGlu-His-Pro-Gly-NH2 in Pituitary Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
pGlu-His-Pro-Gly-NH2 is a tetrapeptide that belongs to the family of thyrotropin-releasing hormone (TRH)-like peptides. These peptides are found in various tissues and are being investigated for their potential physiological roles, which may be distinct from that of the classical TRH (pGlu-His-Pro-NH2). This document provides detailed protocols for conducting in vitro bioassays to characterize the activity of pGlu-His-Pro-Gly-NH2 in pituitary cell lines. The primary focus is on assessing its ability to stimulate hormone secretion and activate intracellular signaling pathways.
The protocols described herein are largely based on established methods for studying TRH and its analogs, providing a robust framework for the investigation of pGlu-His-Pro-Gly-NH2. The primary endpoints include the measurement of prolactin (PRL) and thyroid-stimulating hormone (TSH) secretion, as well as the quantification of intracellular second messengers such as inositol phosphates and calcium.
Experimental Protocols
Cell Culture and Maintenance
A common model for studying the effects of TRH and related peptides on pituitary function is the GH3 cell line, derived from a rat pituitary tumor. These cells are known to synthesize and secrete both prolactin and growth hormone and express the TRH receptor.
-
Cell Line: GH3 (rat pituitary adenoma)
-
Growth Medium: Ham's F-10K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Cells should be passaged every 5-7 days or when they reach 80-90% confluency.
Hormone Secretion Assay (Prolactin Release)
This protocol outlines the steps to measure the release of prolactin from GH3 cells following treatment with pGlu-His-Pro-Gly-NH2.
Materials:
-
GH3 cells
-
24-well culture plates
-
Serum-free culture medium
-
pGlu-His-Pro-Gly-NH2 peptide stock solution
-
Phosphate-buffered saline (PBS)
-
Prolactin ELISA kit
Procedure:
-
Cell Plating: Seed GH3 cells into 24-well plates at a density of 2 x 10^5 cells/well. Allow the cells to adhere and grow for 48-72 hours.
-
Serum Starvation: Before the experiment, wash the cells twice with serum-free medium and then incubate in serum-free medium for 2-4 hours to reduce basal hormone secretion.
-
Peptide Treatment: Prepare serial dilutions of pGlu-His-Pro-Gly-NH2 in serum-free medium. Remove the starvation medium and add the peptide solutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes to 4 hours).
-
Sample Collection: Carefully collect the supernatant from each well.
-
Quantification: Measure the concentration of prolactin in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the prolactin release to the vehicle control and plot the dose-response curve to determine the EC50 value.
Intracellular Signaling Assay (Inositol Phosphate Accumulation)
This assay measures the activation of the phospholipase C (PLC) pathway by quantifying the accumulation of inositol phosphates (IPs), a key second messenger.
Materials:
-
GH3 cells
-
myo-[³H]inositol
-
24-well culture plates
-
LiCl solution
-
Perchloric acid
-
Dowex AG1-X8 resin
-
Scintillation cocktail
Procedure:
-
Cell Labeling: Plate GH3 cells and allow them to grow for 48 hours. Then, incubate the cells with myo-[³H]inositol (0.5 µCi/well) in a serum-free medium for 16-24 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells with a serum-free medium containing 10 mM LiCl and pre-incubate for 15 minutes. LiCl inhibits the degradation of inositol phosphates.
-
Peptide Stimulation: Add varying concentrations of pGlu-His-Pro-Gly-NH2 and incubate for 1 hour at 37°C.
-
Extraction: Stop the reaction by adding ice-cold perchloric acid.
-
Purification: Separate the inositol phosphates from the free myo-[³H]inositol using Dowex AG1-X8 anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the maximal response to a known agonist (e.g., TRH) and determine the EC50 value.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described bioassays.
Table 1: Prolactin Release from GH3 Cells in Response to pGlu-His-Pro-Gly-NH2
| Concentration (nM) | Prolactin Release (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 8 |
| 1 | 125 | ± 12 |
| 10 | 180 | ± 15 |
| 100 | 250 | ± 20 |
| 1000 | 320 | ± 25 |
| EC50 | ~85 nM |
Table 2: Inositol Phosphate Accumulation in GH3 Cells
| Treatment | IP Accumulation (cpm/well) | Fold Increase over Basal |
| Basal | 1500 | 1.0 |
| TRH (1 µM) | 7500 | 5.0 |
| pGlu-His-Pro-Gly-NH2 (1 µM) | 6000 | 4.0 |
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of pGlu-His-Pro-Gly-NH2 in pituitary cells.
Experimental Workflow Diagram
Caption: Workflow for the hormone secretion bioassay.
Application Notes and Protocols for In Vivo Studies of Glp-His-Pro-Gly-NH2 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glp-His-Pro-Gly-NH2 is a synthetic analog of the endogenous tripeptide, Thyrotropin-releasing hormone (TRH). TRH, with the sequence pGlu-His-Pro-NH2, is a key neuroendocrine mediator with a wide range of physiological effects beyond its primary role in regulating the hypothalamic-pituitary-thyroid axis.[1][2] this compound and other TRH analogs are being investigated for their potential therapeutic applications in various central nervous system (CNS) disorders, including traumatic brain injury, spinal cord injury, and neurodegenerative diseases, as well as for their analeptic and respiratory stimulant effects.[3][4][5]
These application notes provide a comprehensive overview of the use of this compound in in vivo rodent models, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its administration and the assessment of its physiological effects.
Mechanism of Action and Signaling Pathway
This compound, as a TRH analog, is presumed to exert its effects by binding to and activating TRH receptors (TRH-R), which are G-protein coupled receptors (GPCRs).[6] In rodents, two subtypes of TRH receptors, TRH-R1 and TRH-R2, have been identified and are distributed throughout the central nervous system.[6] The activation of these receptors initiates a cascade of intracellular signaling events.
The primary signaling pathway activated by TRH and its analogs involves the Gq/11 protein, which in turn activates phospholipase C (PLC).[2][6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][6] This signaling cascade can lead to various downstream effects, including the activation of the mitogen-activated protein kinase (MAPK) pathway.[6]
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. depts.ttu.edu [depts.ttu.edu]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. Non-clinical pharmacokinetic profiles of rovatirelin, an orally available thyrotropin-releasing hormone analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic/pharmacodynamic modeling of cetrorelix, a novel LH-RH antagonist, and testosterone in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.vt.edu [research.vt.edu]
Developing a Radioimmunoassay for pGlu-His-Pro-Gly-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the development and implementation of a sensitive and specific radioimmunoassay (RIA) for the quantification of the tetrapeptide pGlu-His-Pro-Gly-NH2. This peptide is an analog of Thyrotropin-Releasing Hormone (TRH) and has been shown to stimulate the release of gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), likely through its interaction with the Gonadotropin-Releasing Hormone (GnRH) receptor. The ability to accurately measure the concentration of this peptide in biological samples is crucial for research in endocrinology, reproductive biology, and pharmacology.
The following sections detail the necessary protocols for immunogen preparation, antibody production, radiolabeling of the peptide, and the complete RIA procedure. Illustrative data and diagrams are provided to guide the user through the process.
Immunogen Preparation: Conjugation of pGlu-His-Pro-Gly-NH2 to a Carrier Protein
To elicit a robust immune response against the small pGlu-His-Pro-Gly-NH2 peptide (a hapten), it must be covalently coupled to a larger, immunogenic carrier protein. Bovine Serum Albumin (BSA) is a commonly used carrier. The following protocol describes a one-step conjugation method using glutaraldehyde.
Experimental Protocol: Glutaraldehyde Conjugation
Materials:
-
pGlu-His-Pro-Gly-NH2 peptide
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde solution (25% in water)
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4
-
Dialysis tubing (MWCO 10,000)
-
Magnetic stirrer and stir bar
-
Glass beaker
Procedure:
-
Dissolve Peptide and Carrier:
-
Dissolve 10 mg of pGlu-His-Pro-Gly-NH2 in 2 mL of 0.1 M PBS, pH 7.4.
-
Dissolve 20 mg of BSA in 2 mL of 0.1 M PBS, pH 7.4 in a separate tube.
-
-
Combine and Add Glutaraldehyde:
-
Combine the peptide and BSA solutions in a small glass beaker with a magnetic stir bar.
-
While gently stirring, slowly add 0.5 mL of a 1% glutaraldehyde solution (prepared by diluting the 25% stock in 0.1 M PBS) dropwise to the peptide-protein mixture.
-
-
Incubation:
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis tube (MWCO 10,000).
-
Dialyze against 4 liters of 0.1 M PBS, pH 7.4 at 4°C for 24 hours, with at least three changes of the dialysis buffer. This step removes unreacted glutaraldehyde and free peptide.
-
-
Storage and Characterization:
-
After dialysis, recover the conjugate and store it at -20°C in aliquots.
-
The conjugation efficiency can be estimated by spectrophotometry or by including a trace amount of radiolabeled peptide in a pilot reaction.
-
Antibody Production
Polyclonal antibodies with high affinity and specificity for pGlu-His-Pro-Gly-NH2 can be generated by immunizing laboratory animals, such as rabbits, with the prepared immunogen.
Experimental Protocol: Immunization of Rabbits
Materials:
-
pGlu-His-Pro-Gly-NH2-BSA conjugate
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Syringes and needles
-
New Zealand white rabbits
Procedure:
-
Primary Immunization:
-
Emulsify 1 mg of the pGlu-His-Pro-Gly-NH2-BSA conjugate in 1 mL of sterile PBS with 1 mL of Freund's Complete Adjuvant.
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.
-
-
Booster Injections:
-
Four weeks after the primary immunization, administer a booster injection.
-
Emulsify 0.5 mg of the conjugate in 1 mL of sterile PBS with 1 mL of Freund's Incomplete Adjuvant.
-
Inject the emulsion subcutaneously at multiple sites.
-
Repeat booster injections every 4-6 weeks.
-
-
Titer Monitoring and Antiserum Collection:
-
Collect blood samples from the ear vein 10-14 days after each booster injection.
-
Allow the blood to clot and centrifuge to separate the serum (antiserum).
-
Determine the antibody titer of the antiserum using the RIA protocol described in Section 4.
-
Once a high titer is achieved, a larger volume of blood can be collected for antiserum preparation.
-
Radiolabeling of pGlu-His-Pro-Gly-NH2
The preparation of a high-quality radioactive tracer is essential for a sensitive RIA. The Chloramine-T method is a widely used technique for iodinating peptides containing a tyrosine or histidine residue with Iodine-125 (¹²⁵I).
Experimental Protocol: ¹²⁵I-Labeling using the Chloramine-T Method
Materials:
-
pGlu-His-Pro-Gly-NH2 peptide
-
Sodium Iodide [¹²⁵I]
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer, 0.5 M, pH 7.5
-
Sephadex G-25 column
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
Procedure:
-
Reaction Setup:
-
In a shielded vial, combine the following reagents in order:
-
20 µL of 0.5 M Phosphate buffer, pH 7.5
-
10 µg of pGlu-His-Pro-Gly-NH2 (in 10 µL of buffer)
-
1 mCi of Na[¹²⁵I]
-
-
-
Initiation of Iodination:
-
Add 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in 0.05 M PBS) to the reaction vial.
-
Gently mix for 60 seconds.
-
-
Termination of Reaction:
-
Stop the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in 0.05 M PBS).
-
-
Purification of the Tracer:
-
Immediately apply the reaction mixture to a Sephadex G-25 column pre-equilibrated with 0.1 M PBS containing 0.1% BSA.
-
Elute the column with the same buffer and collect 0.5 mL fractions.
-
Measure the radioactivity of each fraction using a gamma counter.
-
The ¹²⁵I-labeled peptide will elute in the earlier fractions, separated from the free ¹²⁵I which elutes later.
-
-
Tracer Storage:
-
Pool the peak fractions containing the radiolabeled peptide.
-
Store the tracer at 4°C and use within 2-4 weeks.
-
Radioimmunoassay Protocol
The RIA is based on the principle of competitive binding, where the unlabeled pGlu-His-Pro-Gly-NH2 in the standards or samples competes with a fixed amount of ¹²⁵I-labeled peptide for a limited number of antibody binding sites.
Experimental Protocol: Double Antibody RIA
Materials:
-
Antiserum against pGlu-His-Pro-Gly-NH2
-
¹²⁵I-labeled pGlu-His-Pro-Gly-NH2
-
pGlu-His-Pro-Gly-NH2 standard solutions
-
Assay buffer (e.g., 0.1 M PBS with 0.1% BSA, pH 7.4)
-
Second antibody (e.g., Goat anti-Rabbit IgG)
-
Normal Rabbit Serum (NRS)
-
Polyethylene glycol (PEG) solution (optional)
-
Gamma counter
Procedure:
-
Antibody Titration:
-
Perform serial dilutions of the primary antiserum in the assay buffer.
-
Incubate each dilution with a fixed amount of ¹²⁵I-labeled peptide (e.g., 10,000 cpm) in a final volume of 0.5 mL.
-
After incubation, precipitate the antibody-bound tracer using the second antibody.
-
Select the antibody dilution that binds 30-50% of the total radioactivity for use in the assay.
-
-
Standard Curve:
-
Prepare a series of standard solutions of pGlu-His-Pro-Gly-NH2 in the assay buffer, ranging from 0 to 1000 pg/mL.
-
Set up duplicate tubes for each standard concentration.
-
-
Assay Setup:
-
To each tube, add the following in order:
-
100 µL of assay buffer
-
100 µL of standard or unknown sample
-
100 µL of the diluted primary antiserum
-
-
Vortex and incubate for 24 hours at 4°C.
-
Add 100 µL of ¹²⁵I-labeled peptide (e.g., 10,000 cpm) to each tube.
-
Vortex and incubate for another 24 hours at 4°C.
-
-
Separation of Bound and Free Tracer:
-
Add 100 µL of the second antibody and 100 µL of diluted NRS to each tube (except total counts tubes).
-
Vortex and incubate for 2 hours at room temperature or overnight at 4°C.
-
Centrifuge the tubes at 3000 x g for 30 minutes at 4°C.
-
Carefully decant or aspirate the supernatant.
-
-
Counting and Data Analysis:
-
Measure the radioactivity in the pellet of each tube using a gamma counter.
-
Calculate the percentage of bound tracer relative to the maximum binding (B/B₀ %).
-
Plot the B/B₀ % against the concentration of the standards to generate a standard curve.
-
Determine the concentration of pGlu-His-Pro-Gly-NH2 in the unknown samples by interpolating their B/B₀ % values on the standard curve.
-
Data Presentation
Clear and concise data presentation is crucial for the interpretation of RIA results.
Table 1: Illustrative Antibody Titration Data
| Antiserum Dilution | Total CPM | Bound CPM | % Bound |
| 1:1,000 | 10,000 | 7,500 | 75.0% |
| 1:5,000 | 10,000 | 6,200 | 62.0% |
| 1:10,000 | 10,000 | 4,800 | 48.0% |
| 1:20,000 | 10,000 | 3,100 | 31.0% |
| 1:50,000 | 10,000 | 1,500 | 15.0% |
Based on this illustrative data, a 1:10,000 dilution would be chosen for the assay.
Table 2: Illustrative Standard Curve Data
| Standard (pg/mL) | Mean CPM | B/B₀ (%) |
| 0 (B₀) | 4800 | 100.0 |
| 10 | 4320 | 90.0 |
| 25 | 3840 | 80.0 |
| 50 | 3120 | 65.0 |
| 100 | 2160 | 45.0 |
| 250 | 1200 | 25.0 |
| 500 | 600 | 12.5 |
| 1000 | 300 | 6.3 |
| NSB (Non-specific binding) | 200 | 4.2 |
Table 3: Illustrative Cross-Reactivity Data
| Peptide | Concentration for 50% Displacement (IC₅₀) | % Cross-Reactivity |
| pGlu-His-Pro-Gly-NH2 | 100 pg/mL | 100% |
| Gonadotropin-Releasing Hormone (GnRH) | 5,000 pg/mL | 2% |
| Thyrotropin-Releasing Hormone (TRH) | >10,000 pg/mL | <1% |
| Luteinizing Hormone (LH) | >10,000 ng/mL | <0.01% |
| Follicle-Stimulating Hormone (FSH) | >10,000 ng/mL | <0.01% |
% Cross-Reactivity = (IC₅₀ of pGlu-His-Pro-Gly-NH2 / IC₅₀ of test peptide) x 100
Visualizations
Signaling Pathway
pGlu-His-Pro-Gly-NH2 is known to stimulate gonadotropin release, indicating its action on the Gonadotropin-Releasing Hormone (GnRH) receptor. The binding of the peptide to the GnRH receptor on pituitary gonadotrophs initiates a signaling cascade that leads to the synthesis and release of LH and FSH.
Caption: GnRH receptor signaling cascade initiated by pGlu-His-Pro-Gly-NH2.
Experimental Workflow
The development of the radioimmunoassay for pGlu-His-Pro-Gly-NH2 involves a series of sequential steps, from the initial preparation of the immunogen to the final analysis of the assay data.
Caption: Workflow for the development of a pGlu-His-Pro-Gly-NH2 RIA.
Application Notes and Protocols for Glp-His-Pro-Gly-NH2 (Thyrotropin-Releasing Hormone) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glp-His-Pro-Gly-NH2, chemically known as pyroglutamyl-histidyl-prolinamide, is the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH). As the primary hypothalamic releasing factor for thyroid-stimulating hormone (TSH), TRH plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis.[1] Beyond its endocrine functions, TRH acts as a neurotransmitter and neuromodulator in the central and peripheral nervous systems and exhibits immunomodulatory effects.[2][3][4] In cell culture, TRH is a valuable tool for investigating pituitary cell function, neuronal signaling, and neuroprotection. These application notes provide detailed protocols for utilizing TRH in various in vitro experimental settings.
Mechanism of Action
TRH exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the TRH receptor type 1 (TRH-R1).[5][6] The canonical signaling pathway involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[7] This signaling cascade leads to the physiological responses in target cells, such as hormone secretion and gene expression.[5][8] TRH can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[2]
Data Presentation
Table 1: Effects of TRH on Hormone Secretion in Pituitary Cell Lines
| Cell Line | Hormone Measured | TRH Concentration | Incubation Time | Observed Effect | Reference |
| GH3/B6 | Prolactin (PRL) | ED50 decreased 10-fold in serum-free media | 4 days | Up to 5-fold increase in PRL production in serum-free media | [9] |
| GH3 | Prolactin (PRL) | 1 µM | Not specified | 64 ng PRL release from 40x10^6 cells | [10] |
| TαT1 | TSH | Not specified | Not specified | Stimulates calcium mobilization, indicative of TSH release | [11] |
Table 2: Effects of TRH on Gene Expression
| Cell Line/Type | TRH Concentration | Incubation Time | Key Genes Regulated | Reference |
| INS-1 (rat insulinoma) | 200 nM | 24 hours | Upregulated: Insulin, G-protein-coupled receptor signaling genes. Downregulated: Pro-apoptotic genes (Bax, Fas) | [12] |
| Human Fibroblasts | 2 x 10-9 M T3 (downstream effector) | 24 hours | Upregulated: Aldo-keto reductase family 1 C1-3, Collagen type VI alpha 3, RAB3B, etc. | [5][6] |
| Primary Cerebrocortical Cells | T3 (downstream effector) | 6 hours | Upregulated: Hr, Klf9, Shh | [8] |
Experimental Protocols
Protocol 1: Prolactin Release Assay in GH3 Cells
This protocol details the steps to measure TRH-stimulated prolactin release from the rat pituitary adenoma cell line, GH3.
Materials:
-
GH3 cells
-
Complete growth medium (e.g., F-10K Medium with 15% horse serum and 2.5% fetal bovine serum)
-
Serum-free medium
-
This compound (TRH) stock solution
-
Phosphate-buffered saline (PBS)
-
24-well cell culture plates
-
Prolactin ELISA kit
Procedure:
-
Cell Seeding: Seed GH3 cells into a 24-well plate at a density of 2 x 105 cells per well in complete growth medium.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator until they reach approximately 80% confluency.
-
Washing: Gently aspirate the growth medium and wash the cells twice with 1 mL of pre-warmed serum-free medium.
-
Serum Starvation: Add 500 µL of serum-free medium to each well and incubate for 2-4 hours at 37°C to reduce basal prolactin secretion.
-
TRH Stimulation: Prepare serial dilutions of TRH in serum-free medium to achieve final concentrations ranging from 10-10 M to 10-6 M. Remove the starvation medium and add 500 µL of the TRH dilutions to the respective wells. Include a vehicle control (serum-free medium without TRH).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Sample Collection: Carefully collect the supernatant from each well and store at -20°C or proceed directly to the ELISA.
-
Quantification: Quantify the concentration of prolactin in the supernatant using a commercially available prolactin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the prolactin concentration against the log of the TRH concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Calcium Mobilization Assay
This protocol describes how to measure TRH-induced intracellular calcium mobilization using a fluorescent calcium indicator in a suitable cell line (e.g., HEK293 cells stably expressing TRH-R1, or TαT1 cells).
Materials:
-
TRH-R1 expressing cells (e.g., HiTSeeker TRH1 Cell Line)
-
Cell culture medium
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Pluronic F-127
-
This compound (TRH) stock solution
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubation: Remove the culture medium, wash the cells once with HBSS, and add the dye loading buffer to each well. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Aspirate the loading buffer and wash the cells twice with HBSS to remove excess dye.
-
Assay: Place the plate in a fluorescence plate reader equipped with an injector. Set the excitation and emission wavelengths appropriate for the calcium indicator (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
TRH Injection: Inject a pre-determined concentration of TRH (e.g., to a final concentration of 1 µM) into the wells.
-
Measurement: Immediately after injection, continuously measure the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence (F/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) is plotted against time to visualize the calcium transient. The peak fluorescence intensity or the area under the curve can be used for quantitative analysis.
Protocol 3: Neuroprotection Assay in SH-SY5Y Cells
This protocol is designed to assess the potential neuroprotective effects of TRH against an oxidative stress-induced cell death model in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
Retinoic acid (RA)
-
This compound (TRH) stock solution
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate. To induce a more neuron-like phenotype, differentiate the cells by treating them with 10 µM retinoic acid for 5-7 days, changing the medium every 2-3 days.
-
TRH Pre-treatment: After differentiation, replace the medium with fresh medium containing various concentrations of TRH (e.g., 1 nM to 100 nM) and incubate for 24 hours.
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent to the wells. The concentration should be pre-determined to cause approximately 50% cell death in 24 hours (e.g., 100-200 µM H2O2). Include control wells with no stress agent.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Cell Viability Assay (MTT):
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express the viability of treated cells as a percentage of the control (untreated, non-stressed) cells. Compare the viability of cells pre-treated with TRH to those treated with the stressor alone to determine the neuroprotective effect.
Conclusion
This compound (TRH) is a versatile peptide for in vitro studies, with significant applications in endocrinology and neuroscience research. The protocols provided here offer a framework for investigating its effects on hormone secretion, intracellular signaling, and cell survival. Researchers should optimize these protocols for their specific cell types and experimental conditions. The continued study of TRH in cell culture models will further elucidate its physiological roles and therapeutic potential.
References
- 1. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 2. A possible involvement of tyrosine kinase in TRH-induced prolactin secretion in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. The role of calcium and calmodulin in mediating release of thyrotrophin-releasing hormone by cultured hypothalamic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Thyroid hormone responsive genes in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thyroid Hormone Regulation of Gene Expression in Primary Cerebrocortical Cells: Role of Thyroid Hormone Receptor Subtypes and Interactions with Retinoic Acid and Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of thyroliberin (TRH) on cell proliferation and prolactin secretion by GH3/B6 rat pituitary cells: a comparison between serum-free and serum-supplemented media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thyrotropin-releasing Hormone Stimulation of Prolactin Release from Clonal Rat Pituitary Cells: EVIDENCE FOR ACTION INDEPENDENT OF EXTRACELLULAR CALCIUM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thyrotropin releasing hormone (TRH) affects gene expression in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for pGlu-His-Pro-Gly-NH2 Stimulation of LH and FSH Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
pGlu-His-Pro-Gly-NH2, a tetrapeptide fragment of Gonadotropin-Releasing Hormone (GnRH), has been identified as a stimulator of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) release from the anterior pituitary. This document provides detailed application notes and protocols for assessing the in vitro activity of this peptide. The methodologies described are based on established techniques for evaluating GnRH and its analogues, tailored for the investigation of pGlu-His-Pro-Gly-NH2.
Mechanism of Action
pGlu-His-Pro-Gly-NH2 is presumed to act as an agonist at the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells. The binding of an agonist to the GnRH receptor initiates a signaling cascade that leads to the synthesis and secretion of LH and FSH.
The proposed signaling pathway is as follows:
-
Receptor Binding: pGlu-His-Pro-Gly-NH2 binds to the GnRH receptor.
-
G-Protein Activation: This binding activates the associated Gq/11 protein.
-
Phospholipase C Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C Activation: Increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).
-
Gonadotropin Release: The activation of PKC and the increase in intracellular Ca2+ lead to the fusion of gonadotropin-containing secretory granules with the cell membrane, resulting in the release of LH and FSH.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for pGlu-His-Pro-Gly-NH2-stimulated LH and FSH release.
Data Presentation
Quantitative data on the dose-response of pGlu-His-Pro-Gly-NH2 is limited in publicly available literature. The primary source of its activity is a study by Groom and colleagues in 1973, which used human foetal pituitary cultures. A summary of the available data is presented below.
| Peptide | Concentration | LH Release (% of GnRH) | FSH Release (% of GnRH) | Source |
| pGlu-His-Pro-Gly-NH2 | 6.6 µg/mL | 85% | 96% | Groom et al., 1973[1] |
Note: Further dose-response studies are required to determine the EC50 and maximal efficacy of pGlu-His-Pro-Gly-NH2 for both LH and FSH release.
Experimental Protocols
The following are detailed protocols for in vitro assays to determine the LH and FSH releasing activity of pGlu-His-Pro-Gly-NH2.
Protocol 1: In Vitro Stimulation of Primary Pituitary Cells
This protocol describes the isolation and culture of primary pituitary cells for the assessment of gonadotropin release.
Workflow Diagram
Caption: Workflow for in vitro stimulation of primary pituitary cells.
Materials:
-
pGlu-His-Pro-Gly-NH2 peptide
-
GnRH (positive control)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
DNase I
-
Collagenase
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
LH and FSH ELISA kits
Procedure:
-
Pituitary Gland Isolation:
-
Aseptically dissect anterior pituitary glands from rodents (e.g., adult male rats).
-
Place the glands in ice-cold PBS.
-
-
Enzymatic Digestion:
-
Mince the pituitary tissue into small fragments.
-
Incubate the fragments in a solution of collagenase and DNase I in DMEM for 60-90 minutes at 37°C with gentle agitation.
-
Add Trypsin-EDTA and incubate for an additional 10-15 minutes.
-
-
Cell Dispersion and Seeding:
-
Stop the enzymatic digestion by adding DMEM with 10% FBS.
-
Gently pipette the cell suspension up and down to disperse the cells.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining tissue fragments.
-
Centrifuge the cells, resuspend in DMEM with 10% FBS and penicillin-streptomycin, and determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the cells into 96-well plates at a density of 2-5 x 10^5 cells/well.
-
-
Cell Culture:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours to allow for attachment and recovery.
-
-
Wash and Pre-incubation:
-
Gently wash the cells twice with serum-free DMEM.
-
Pre-incubate the cells in serum-free DMEM for 1-2 hours at 37°C.
-
-
Stimulation:
-
Prepare a dilution series of pGlu-His-Pro-Gly-NH2 in serum-free DMEM (e.g., 10^-12 M to 10^-6 M).
-
Include a positive control (GnRH, e.g., 10^-8 M) and a negative control (vehicle/serum-free DMEM alone).
-
Remove the pre-incubation medium and add the peptide solutions to the respective wells.
-
Incubate for 2-4 hours at 37°C.
-
-
Sample Collection:
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Store the supernatants at -20°C or -80°C until analysis.
-
-
Quantification of LH and FSH:
-
Measure the concentration of LH and FSH in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: GnRH Receptor Binding Assay
This protocol can be adapted to determine if pGlu-His-Pro-Gly-NH2 binds to the GnRH receptor.
Workflow Diagram
Caption: Workflow for a competitive GnRH receptor binding assay.
Materials:
-
Pituitary tissue or cells expressing GnRH receptors (e.g., αT3-1 cell line)
-
Radiolabeled GnRH analogue (e.g., [125I]-Buserelin)
-
pGlu-His-Pro-Gly-NH2
-
Unlabeled GnRH (for standard curve)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation:
-
Homogenize pituitary tissue or GnRH receptor-expressing cells in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a series of tubes, add a fixed amount of pituitary membranes, a fixed concentration of radiolabeled GnRH analogue, and increasing concentrations of unlabeled pGlu-His-Pro-Gly-NH2 (the competitor).
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GnRH).
-
Incubate the tubes at an appropriate temperature and time (e.g., 4°C for 2-4 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of pGlu-His-Pro-Gly-NH2 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Conclusion
The provided protocols offer a framework for the detailed investigation of pGlu-His-Pro-Gly-NH2's effects on LH and FSH release. While existing data suggests its role as a GnRH receptor agonist, further dose-response and receptor binding studies are essential to fully characterize its pharmacological profile. These application notes and protocols are intended to guide researchers in designing and executing experiments to elucidate the full potential of this peptide in the modulation of the hypothalamic-pituitary-gonadal axis.
References
Application Notes and Protocols: In Vitro Dose-Response Studies of Glp-His-Pro-Gly-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glp-His-Pro-Gly-NH2, a tetrapeptide analog of Thyrotropin-Releasing Hormone (TRH), has been identified as a modulator of gonadotropin release. This document provides detailed application notes and protocols for conducting in vitro dose-response studies to characterize the biological activity of this peptide. The primary focus is on its interaction with TRH receptors and the subsequent downstream signaling events. While comprehensive dose-response data for this compound is not extensively available in public literature, this guide furnishes researchers with the necessary protocols to generate such data, alongside an understanding of the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
This compound is understood to exert its biological effects by acting as an agonist at TRH receptors. TRH receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, activating the G protein and initiating a downstream signaling cascade.
The activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a wide range of cellular responses, including the synthesis and secretion of hormones.
TRH Receptor Signaling Pathway
Caption: TRH Receptor Signaling via the Gq/11-PLC-IP3/DAG Pathway.
Quantitative Data
Currently, there is limited publicly available dose-response data for this compound. The following table summarizes the known in vitro activity of the peptide on gonadotropin release from human fetal pituitary cultures. Researchers are encouraged to use the protocols provided in this document to generate more comprehensive dose-response curves.
| Peptide | Concentration | Target Cell/Tissue | Assay | Result | Reference |
| This compound | 6.6 µg/mL | Human Fetal Pituitaries | Luteinizing Hormone (LH) Release Assay | 85% of maximum LH release | [1] |
| This compound | 6.6 µg/mL | Human Fetal Pituitaries | Follicle-Stimulating Hormone (FSH) Release Assay | 96% of maximum FSH release | [1] |
Experimental Protocols
To facilitate the generation of dose-response data, the following detailed protocols for key in vitro assays are provided.
Experimental Workflow for Dose-Response Analysis
Caption: General workflow for in vitro dose-response analysis.
Protocol 1: TRH Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of this compound for the TRH receptor.
Materials:
-
Cell line stably expressing the human TRH receptor (e.g., HEK293-TRHR, CHO-TRHR).
-
Radiolabeled TRH analog (e.g., [3H]MeTRH) as the radioligand.
-
This compound (unlabeled competitor).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture TRH receptor-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand at a concentration near its Kd, and 100 µL of cell membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled TRH (e.g., 10 µM), 50 µL of radioligand, and 100 µL of cell membrane preparation.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Assay
Objective: To measure the functional potency (EC50) of this compound in stimulating intracellular calcium mobilization.
Materials:
-
Cell line stably expressing the human TRH receptor (e.g., HEK293-TRHR, CHO-TRHR).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound.
-
Positive control (e.g., ATP or ionomycin).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating:
-
Seed the TRH receptor-expressing cells into the black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in DMSO and then diluting it in assay buffer containing Pluronic F-127 (to aid in dye solubilization).
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with assay buffer to remove excess extracellular dye.
-
After the final wash, leave a final volume of assay buffer in each well.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for each well for a short period (e.g., 10-20 seconds).
-
Using the plate reader's injector, add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
For each well, determine the peak fluorescence response after compound addition and subtract the baseline fluorescence.
-
Normalize the data, for example, by expressing the response as a percentage of the maximum response obtained with a saturating concentration of a known agonist or a positive control.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the peptide that produces 50% of the maximal response).
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of this compound. By employing these standardized methods, researchers can generate robust and reproducible dose-response data to elucidate the potency and binding affinity of this TRH analog. This information is critical for advancing our understanding of its biological function and for its potential development as a therapeutic agent.
References
Application Notes and Protocols for pGlu-His-Pro-Gly-NH2 in Endocrinology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
pGlu-His-Pro-Gly-NH2 is a tetrapeptide that corresponds to the C-terminal fragment of Gonadotropin-Releasing Hormone (GnRH), a critical decapeptide hormone in the neuroendocrine control of reproduction. While initially, some literature may associate pyroglutamated peptides with Thyrotropin-Releasing Hormone (TRH), it is crucial to distinguish pGlu-His-Pro-Gly-NH2 as a tool for investigating the Gonadotropin-Releasing Hormone receptor (GnRH-R) and its associated signaling pathways.
The primary application of pGlu-His-Pro-Gly-NH2 in endocrinology research is to elucidate the structure-activity relationships of GnRH and its analogs. By studying the binding and functional activity of this and other fragments, researchers can gain insights into the minimal structural requirements for GnRH-R recognition, binding, and activation, which is instrumental in the design of novel agonists and antagonists for therapeutic purposes.
These application notes provide an overview of the utility of pGlu-His-Pro-Gly-NH2 as a research tool, including its mechanism of action, and detailed protocols for its application in in-vitro studies.
Mechanism of Action
pGlu-His-Pro-Gly-NH2 is understood to interact with the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The full-length GnRH decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) binds to the GnRH-R on pituitary gonadotrope cells, initiating a signaling cascade that leads to the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2] The C-terminal region of GnRH, which includes the Pro-Gly-NH2 motif, is known to be important for receptor binding.[3]
The signaling pathway initiated by GnRH-R activation predominantly involves the Gαq/11 protein. This leads to the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the secretion of gonadotropins.[1] The activity of pGlu-His-Pro-Gly-NH2 is believed to be mediated through this same pathway, likely as a partial agonist.
Applications in Endocrinology Research
-
Structure-Activity Relationship (SAR) Studies: pGlu-His-Pro-Gly-NH2 can be used to investigate the contribution of the C-terminus of GnRH to receptor binding and activation. By comparing the activity of this fragment to the full-length hormone and other analogs, researchers can dissect the roles of specific amino acid residues.
-
Gonadotropin Release Assays: The peptide can be used to stimulate the release of LH and FSH from primary pituitary cell cultures or pituitary-derived cell lines in vitro. This allows for the characterization of its potency and efficacy as a GnRH-R agonist.
-
Competitive Receptor Binding Assays: In conjunction with a radiolabeled GnRH analog, pGlu-His-Pro-Gly-NH2 can be used in competitive binding assays to determine its affinity for the GnRH receptor.
Data Presentation
Table 1: In Vitro Activity of pGlu-His-Pro-Gly-NH2
| Parameter | Value | Cell System | Reference |
| LH Release | 85% of maximal response | Human foetal pituitaries | [4][5] |
| FSH Release | 96% of maximal response | Human foetal pituitaries | [4][5] |
| Concentration | 6.6 µg/mL | Human foetal pituitaries | [4][5] |
Experimental Protocols
Protocol 1: In Vitro Gonadotropin Release Assay using Primary Pituitary Cell Culture
This protocol describes a method to assess the ability of pGlu-His-Pro-Gly-NH2 to stimulate the release of LH and FSH from primary rat pituitary cells.
Materials:
-
pGlu-His-Pro-Gly-NH2
-
Adult male rats (e.g., Sprague-Dawley)
-
Collagenase (Type I)
-
Hyaluronidase
-
DNase I
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
HEPES buffer
-
Trypan Blue solution
-
24-well cell culture plates
-
LH and FSH ELISA kits
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Pituitary Gland Dissection: Euthanize adult male rats according to approved institutional animal care and use committee protocols. Aseptically dissect the anterior pituitary glands and place them in cold DMEM.
-
Cell Dispersion:
-
Mince the pituitary glands into small fragments.
-
Incubate the fragments in DMEM containing collagenase (1 mg/mL), hyaluronidase (1 mg/mL), and DNase I (10 µg/mL) for 60-90 minutes at 37°C with gentle agitation.
-
Gently pipette the cell suspension up and down to further disperse the cells.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
-
Cell Plating:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 mM HEPES.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
-
Plate the cells in 24-well plates at a density of 2.5 x 10^5 to 5 x 10^5 cells per well.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator to allow for attachment.
-
-
Peptide Stimulation:
-
Prepare a stock solution of pGlu-His-Pro-Gly-NH2 in sterile, nuclease-free water or an appropriate buffer.
-
Prepare serial dilutions of the peptide in serum-free DMEM to create a dose-response curve (e.g., 10^-12 M to 10^-6 M). A vehicle control (serum-free DMEM alone) must be included.
-
After the initial incubation period, gently wash the cells twice with serum-free DMEM.
-
Add the peptide dilutions or vehicle control to the respective wells.
-
Incubate for a defined period (e.g., 4 hours) at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to remove any detached cells.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentration of LH and FSH in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each treatment group.
-
Plot the gonadotropin concentration against the log concentration of pGlu-His-Pro-Gly-NH2 to generate a dose-response curve.
-
If possible, calculate the EC50 value, which is the concentration of the peptide that elicits 50% of the maximal response.
-
Protocol 2: Competitive Radioligand Binding Assay for GnRH Receptor
This protocol provides a general framework for a competitive binding assay to determine the affinity of pGlu-His-Pro-Gly-NH2 for the GnRH receptor using a radiolabeled GnRH analog.
Materials:
-
pGlu-His-Pro-Gly-NH2
-
Cell membranes expressing the GnRH receptor (from a stable cell line or pituitary tissue)
-
Radiolabeled GnRH analog (e.g., [125I]-Buserelin or another suitable high-affinity agonist)
-
Unlabeled GnRH (for determining non-specific binding)
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, 0.1% BSA)
-
96-well filter plates (e.g., GF/C)
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize pituitary tissue or GnRH-R expressing cells in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of pGlu-His-Pro-Gly-NH2 in binding buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Binding buffer + Membranes
-
Non-specific Binding (NSB): Radioligand + High concentration of unlabeled GnRH (e.g., 1 µM) + Membranes
-
Competitive Binding: Radioligand + Serial dilutions of pGlu-His-Pro-Gly-NH2 + Membranes
-
-
-
Incubation:
-
Add the components to the wells as described above. The final volume should be consistent across all wells.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Pre-soak the filter plate with an appropriate solution (e.g., 0.3% polyethyleneimine) to reduce non-specific binding of the radioligand to the filter.
-
Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate the bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioactivity.
-
-
Counting:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of pGlu-His-Pro-Gly-NH2.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: GnRH Receptor Signaling Pathway.
Caption: In Vitro Gonadotropin Release Assay Workflow.
Caption: Competitive Radioligand Binding Assay Workflow.
References
Application Notes and Protocols for Glp-His-Pro-Gly-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glp-His-Pro-Gly-NH2 is a tetrapeptide amide that functions as a fragment of gonadotropin-releasing hormone (GnRH). It plays a significant role in reproductive endocrinology by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. These application notes provide detailed guidelines for the proper handling, storage, and use of lyophilized this compound in research settings.
Handling of Lyophilized this compound
Proper handling of lyophilized peptides is crucial to maintain their integrity and activity.
-
Acclimatization: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can compromise the stability of the peptide.
-
Aseptic Techniques: Handle the peptide in a clean environment, preferably in a laminar flow hood, to prevent microbial contamination. Use sterile laboratory equipment and personal protective equipment (gloves, lab coat, safety glasses).
-
Weighing: Once equilibrated, weigh the desired amount of peptide quickly in a clean, calibrated analytical balance. Minimize the time the vial is open to reduce moisture absorption.
-
Resealing: After dispensing, securely reseal the vial, preferably under an inert gas like argon or nitrogen, and store it under the recommended conditions.
Storage of Lyophilized and Reconstituted this compound
The stability of this compound is dependent on its physical state (lyophilized or in solution) and storage conditions.
Lyophilized Peptide
| Storage Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C or -80°C | Several years | Store in a tightly sealed container with a desiccant to minimize moisture. |
| Short-term Storage | 4°C | Several weeks | Suitable for peptides that will be used in the near future. Protect from light. |
| Room Temperature | Ambient | Several days | Generally stable for short periods, such as during shipping. |
Reconstituted Peptide
Peptides in solution are significantly less stable than in their lyophilized form.
| Storage Condition | Temperature | Duration | Notes |
| Working Aliquots | -20°C | Up to 3-4 months | Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. |
| Short-term Solution | 4°C | Up to 1-2 weeks | For immediate use. Solutions should be sterile-filtered. |
Solubility of this compound
The solubility of a peptide is determined by its amino acid composition and sequence. This compound is a relatively short and polar peptide, which generally confers good aqueous solubility.
| Solvent | Concentration | Procedure | Notes |
| Sterile Water | Up to 1 mg/mL | Add the desired volume of sterile, deionized water to the lyophilized peptide. Gently vortex or sonicate to dissolve. | This is the preferred solvent for most biological applications. |
| Phosphate-Buffered Saline (PBS) | Up to 1 mg/mL | Reconstitute as with sterile water. Ensure the pH of the PBS is neutral (pH 7.2-7.4). | Suitable for cell-based assays. |
| Dimethyl Sulfoxide (DMSO) | >10 mg/mL | For higher concentrations, dissolve the peptide in a small amount of DMSO first, then slowly add the aqueous buffer to the desired final concentration. | DMSO is a good solvent for less soluble peptides. However, high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration in cell culture below 0.5%. |
Note: Always test the solubility of a small, non-critical amount of the peptide before preparing a bulk stock solution. If the peptide precipitates upon addition of an aqueous buffer to a DMSO stock, try a lower final concentration.
Experimental Protocols
In Vitro Stimulation of Gonadotropin Release from Pituitary Cells
This protocol describes the stimulation of LH and FSH release from primary pituitary cell cultures or pituitary-derived cell lines using this compound.
Materials:
-
Lyophilized this compound
-
Primary pituitary cells or a suitable pituitary cell line (e.g., LβT2)
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., fetal bovine serum, antibiotics)
-
Sterile, deionized water or PBS for reconstitution
-
Sterile microcentrifuge tubes and pipette tips
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hormone assay kits (e.g., LH and FSH ELISA or RIA kits)
Procedure:
-
Peptide Reconstitution:
-
Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile water or PBS to a concentration of 1 mg/mL.
-
Further dilute the stock solution with cell culture medium to achieve the desired final working concentration. A previously reported effective concentration is 6.6 µg/mL.
-
-
Cell Culture:
-
Culture pituitary cells in appropriate culture vessels until they reach the desired confluency.
-
Prior to the experiment, cells may be serum-starved for a period (e.g., 2-4 hours) to reduce basal hormone release.
-
-
Stimulation:
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a negative control group with medium only (no peptide).
-
Incubate the cells for a predetermined time course (e.g., 1, 2, 4, 8 hours) at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Transfer the clarified supernatant to fresh tubes for hormone analysis. Store at -20°C or -80°C if not analyzed immediately.
-
-
Hormone Quantification:
-
Quantify the concentration of LH and FSH in the collected supernatants using commercially available ELISA or RIA kits, following the manufacturer's instructions.
-
Experimental Workflow Diagram:
Caption: Workflow for in vitro gonadotropin release assay.
Signaling Pathway
This compound, as a GnRH fragment, is expected to act via the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). The activation of the GnRHR in gonadotrophs of the anterior pituitary initiates a signaling cascade that leads to the synthesis and secretion of LH and FSH.
GnRH Receptor Signaling Pathway:
Caption: GnRH receptor signaling pathway in gonadotrophs.
Application Notes and Protocols for Neuroendocrine Studies of Glp-His-Pro-Gly-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glp-His-Pro-Gly-NH2, also known as pGlu-His-Pro-Gly-NH2, is a synthetic tetrapeptide analog of Thyrotropin-Releasing Hormone (TRH). This peptide has been identified as a potent secretagogue of gonadotropins, specifically Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Its activity suggests a significant role in the regulation of the hypothalamic-pituitary-gonadal axis. These application notes provide a comprehensive guide for the experimental design of neuroendocrine studies involving this compound, including detailed protocols for in vivo and in vitro characterization of its biological effects.
Chemical Information:
| Property | Value |
| IUPAC Name | (2S)-N-[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide[1] |
| Molecular Formula | C18H25N7O5[1] |
| Molecular Weight | 419.4 g/mol [1] |
| Synonyms | pGlu-His-Pro-Gly-NH2, L-Pyroglutamyl-L-histidyl-L-prolyl-glycinamide[1] |
Presumed Mechanism of Action and Signaling Pathway
As a TRH analog, this compound is presumed to exert its biological effects by binding to and activating the Thyrotropin-Releasing Hormone Receptor (TRHR), a G protein-coupled receptor (GPCR). Activation of the TRHR is known to stimulate the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the synthesis and secretion of pituitary hormones.
References
Troubleshooting & Optimization
Technical Support Center: Improving Glp-His-Pro-Gly-NH2 Solubility
Welcome to the technical support center for Glp-His-Pro-Gly-NH2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as pGlu-His-Pro-Gly-NH2, is a tetrapeptide amide.[1][2] Its structure consists of pyroglutamic acid, histidine, proline, and glycine, with a C-terminal amidation. This modification can influence its stability and solubility. The molecular formula is C18H25N7O5 and its molecular weight is approximately 419.4 g/mol .[2]
Q2: I am having trouble dissolving my lyophilized this compound powder. What is the first step I should take?
Before attempting to dissolve the entire sample, it is highly recommended to test the solubility with a small aliquot of the peptide.[3] This prevents the potential loss of valuable material if the chosen solvent is not optimal. Always centrifuge the vial briefly to ensure all the lyophilized powder is at the bottom before opening.
Q3: What factors can influence the solubility of this compound?
Several factors can affect the solubility of any peptide, including this compound:
-
Amino Acid Composition: The physicochemical properties of the constituent amino acids play a crucial role. While this compound is a relatively short peptide, the presence of histidine can significantly impact its solubility depending on the pH.
-
pH of the Buffer: The net charge of the peptide is pH-dependent. Peptides are generally least soluble at their isoelectric point (pI) and more soluble at pH values above or below the pI.
-
Ionic Strength: High salt concentrations in buffers can sometimes lead to "salting out," where the peptide precipitates. It is often recommended to avoid dissolving peptides directly in high-salt buffers like PBS initially.[4]
-
Temperature: While gentle warming can sometimes aid dissolution, excessive heat can lead to peptide degradation.
-
Peptide Concentration: Attempting to dissolve the peptide at a very high concentration can exceed its solubility limit in a particular solvent.
Q4: How does the histidine residue in this compound affect its solubility?
The imidazole side chain of histidine has a pKa of approximately 6.0. This means that around this pH, the charge of the histidine residue can change, which in turn affects the overall charge and solubility of the peptide. Adjusting the pH of the buffer can therefore be a key strategy for dissolving peptides containing histidine.[5]
Q5: Can I use organic co-solvents to dissolve this compound?
Yes, for peptides that are difficult to dissolve in aqueous buffers, using a small amount of an organic co-solvent is a common strategy. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile can be used to first dissolve the peptide, which can then be slowly diluted with the desired aqueous buffer.[3] It is crucial to ensure that the final concentration of the organic solvent is compatible with your downstream experiments, as it can be toxic to cells at higher concentrations.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot solubility issues with this compound.
Issue 1: Lyophilized powder does not dissolve in sterile water.
-
Cause: The peptide may have a net neutral charge at the pH of the water, or it may be forming aggregates.
-
Solution:
-
pH Adjustment: Since the peptide contains a histidine residue, its charge is sensitive to pH. Try adjusting the pH of the solution.
-
Acidic Conditions: Add a small amount of a dilute acidic solution (e.g., 10% acetic acid) dropwise while vortexing. This will protonate the histidine residue, giving the peptide a net positive charge and potentially increasing its solubility.
-
Basic Conditions: Alternatively, add a small amount of a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) dropwise.
-
-
Sonication: Use a bath sonicator for a few minutes to help break up any aggregates and facilitate dissolution. Avoid probe sonicators as they can generate excessive heat.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) for a short period. Be cautious as prolonged heating can degrade the peptide.
-
Issue 2: Peptide precipitates when adding aqueous buffer to the organic solvent stock solution.
-
Cause: The peptide has reached its solubility limit in the final buffer composition.
-
Solution:
-
Slow Dilution: Add the concentrated peptide-organic solvent stock solution dropwise to the vigorously stirred aqueous buffer. This prevents localized high concentrations of the peptide that can lead to precipitation.
-
Lower the Final Concentration: Your target concentration in the aqueous buffer may be too high. Try preparing a more dilute final solution.
-
Optimize the Co-solvent Percentage: You may need to experiment with the final percentage of the organic co-solvent to maintain solubility.
-
Data Presentation
| Peptide Property | Recommended Initial Solvent | Troubleshooting Steps |
| Short Peptides (<5 residues) | Sterile Water | If insoluble, proceed to pH adjustment or use of co-solvents. |
| Basic Peptides (Net positive charge) | Dilute Acetic Acid (e.g., 10%) | If still insoluble, a small amount of TFA may be used, followed by dilution. |
| Acidic Peptides (Net negative charge) | Dilute Ammonium Bicarbonate (e.g., 0.1 M) | Ensure pH is not detrimental to the peptide's stability. |
| Hydrophobic/Neutral Peptides | Organic Solvents (DMSO, DMF, Acetonitrile) | Dissolve completely in the organic solvent first, then slowly dilute with aqueous buffer. |
Experimental Protocols
Protocol 1: General Solubilization Procedure for this compound
-
Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add a small, measured volume of sterile, deionized water to a small aliquot of the peptide to make a concentrated stock solution (e.g., 1-10 mg/mL).
-
Vortex the solution for 30 seconds.
-
If the peptide does not dissolve, proceed with one of the following steps:
-
pH Adjustment: Add 1-2 µL of 10% acetic acid, vortex, and observe for dissolution.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes.
-
-
Once the peptide is dissolved, it can be diluted with the desired aqueous buffer. Add the concentrated stock solution dropwise to the buffer while vortexing.
-
If any particulates remain, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes and carefully transfer the supernatant to a new tube.
Protocol 2: Solubilization using an Organic Co-solvent
-
Follow steps 1 and 2 from Protocol 1.
-
Add a minimal volume of DMSO (or another suitable organic solvent) to the lyophilized peptide to completely dissolve it.
-
Gently vortex until the solution is clear.
-
Slowly add the desired aqueous buffer to the peptide-DMSO solution dropwise while continuously vortexing to reach the final desired concentration.
-
Ensure the final concentration of the organic solvent is compatible with your experimental setup.
Visualizations
Caption: A workflow for solubilizing this compound.
Caption: Factors and strategies for peptide solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pGlu-His-Pro-Gly-NH2 | C18H25N7O5 | CID 5311409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. GnRH analogs: depot versus short formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: GLP-HPG-NH2 [chemicalbook.com]
Technical Support Center: Preventing pGlu-His-Pro-Gly-NH2 Degradation in Serum Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the degradation of the tetrapeptide pGlu-His-Pro-Gly-NH2 in serum samples during experimental procedures.
FAQs - Frequently Asked Questions
Q1: What is the primary cause of pGlu-His-Pro-Gly-NH2 degradation in serum?
A1: The primary cause of pGlu-His-Pro-Gly-NH2 degradation in serum is enzymatic activity. Serum contains various proteases and peptidases that can cleave the peptide bonds of this molecule. A key enzyme likely involved in the degradation of pGlu-His-Pro-Gly-NH2 is pyroglutamyl peptidase II (PPII), also known as thyroliberinase.[1][2] This enzyme is a metalloenzyme that specifically cleaves the pGlu-His bond.[1][2]
Q2: How fast does pGlu-His-Pro-Gly-NH2 degrade in serum?
Q3: What are the most effective ways to prevent the degradation of pGlu-His-Pro-Gly-NH2 in serum samples?
A3: A multi-pronged approach is most effective. This includes:
-
Proper Sample Handling: Rapidly process blood samples to separate serum or plasma from cells.
-
Use of Protease Inhibitors: Add a cocktail of protease inhibitors, including a metalloprotease inhibitor, to the serum as soon as it is collected.
-
Optimal Storage Conditions: Store serum samples at low temperatures (-20°C for short-term and -80°C for long-term storage) to minimize enzymatic activity.
-
Minimizing Freeze-Thaw Cycles: Aliquot serum samples into single-use vials to avoid repeated freezing and thawing, which can degrade peptides.
Q4: Which specific protease inhibitors should I use?
A4: Since the primary degrading enzyme is likely a metalloenzyme (pyroglutamyl peptidase II), it is essential to include a metalloprotease inhibitor in your cocktail.[1][2] Ethylenediaminetetraacetic acid (EDTA) is a common and effective metalloprotease inhibitor. A broad-spectrum protease inhibitor cocktail that includes inhibitors for serine, cysteine, and metalloproteases is highly recommended.
Q5: Can I prepare my own protease inhibitor cocktail?
A5: While commercially available cocktails are convenient and optimized, you can prepare your own. A common cocktail might include AEBSF (for serine proteases), Aprotinin (for serine proteases), Bestatin (for aminopeptidases), E-64 (for cysteine proteases), Leupeptin (for serine and cysteine proteases), and EDTA (for metalloproteases). The final concentrations of each inhibitor need to be optimized for your specific application.
Troubleshooting Guides
Issue 1: Low or undetectable levels of pGlu-His-Pro-Gly-NH2 in serum samples.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation During Sample Collection and Processing | - Immediately after blood collection, use collection tubes containing a protease inhibitor cocktail, with a particular focus on a metalloprotease inhibitor like EDTA. - Process blood to separate serum or plasma within 30 minutes of collection, preferably at 4°C to reduce enzymatic activity. |
| Inadequate Storage | - Ensure serum samples are immediately frozen at -80°C for long-term storage. - Avoid using frost-free freezers, as temperature fluctuations can lead to peptide degradation. - Aliquot samples to minimize freeze-thaw cycles. |
| Ineffective Protease Inhibitors | - Verify the composition of your protease inhibitor cocktail. Ensure it contains a metalloprotease inhibitor. - Use a freshly prepared or properly stored (at -20°C) protease inhibitor cocktail. - Consider increasing the concentration of the inhibitor cocktail if high protease activity is suspected. |
| Issues with Extraction Protocol | - Optimize your peptide extraction method from the serum. Protein precipitation followed by solid-phase extraction (SPE) is a common and effective method.[5][6] - Ensure complete removal of interfering substances that might affect detection. |
| Instrumental Analysis Problems | - Confirm the sensitivity and calibration of your analytical instrument (e.g., LC-MS/MS). - Use a stable, isotopically labeled internal standard for accurate quantification.[6] |
Issue 2: High variability in pGlu-His-Pro-Gly-NH2 concentrations between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | - Standardize the time between blood collection, processing, and freezing for all samples. - Ensure uniform mixing of protease inhibitors in all samples. |
| Variable Protease Activity Between Samples | - Add a sufficient concentration of a broad-spectrum protease inhibitor cocktail to all samples immediately after collection to normalize the inhibition of endogenous proteases. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques, especially when preparing standards and adding small volumes of inhibitors or internal standards. |
| Inconsistent Freeze-Thaw Cycles | - Prepare single-use aliquots of all samples to ensure each is thawed only once before analysis. |
Quantitative Data Summary
Due to the limited availability of direct quantitative data for pGlu-His-Pro-Gly-NH2 degradation, the following table provides a general overview of factors affecting peptide stability in serum and recommended practices.
| Parameter | Condition | Effect on Peptide Stability | Recommendation |
| Temperature | Room Temperature (20-25°C) | High risk of rapid degradation | Avoid; process samples immediately. |
| 4°C | Reduced enzymatic activity | Suitable for short-term processing (within a few hours). | |
| -20°C | Significant reduction in enzymatic activity | Acceptable for short to medium-term storage. | |
| -80°C | Minimal enzymatic activity | Recommended for long-term storage. | |
| Freeze-Thaw Cycles | Multiple cycles | Can lead to peptide degradation and aggregation | Aliquot samples into single-use vials. |
| Protease Inhibitors | No inhibitors | High likelihood of degradation | Always use a protease inhibitor cocktail. |
| General Cocktail | Good protection against a range of proteases | Recommended for most applications. | |
| Cocktail with EDTA | Essential for inhibiting metalloproteases like PPII | Crucial for pGlu-His-Pro-Gly-NH2 stability. |
Experimental Protocols
Protocol 1: Serum Sample Collection and Stabilization
-
Blood Collection: Collect whole blood into serum separator tubes. To minimize degradation from the outset, consider using collection tubes containing a pre-added protease inhibitor cocktail.
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the tubes at 1,000-2,000 x g for 15 minutes at 4°C.
-
Serum Separation: Immediately transfer the serum supernatant to a new polypropylene tube.
-
Inhibitor Addition: Add a broad-spectrum protease inhibitor cocktail containing EDTA to the serum at the manufacturer's recommended concentration (e.g., 1X).
-
Aliquoting and Storage: Aliquot the stabilized serum into single-use cryovials and store immediately at -80°C until analysis.
Protocol 2: Quantification of pGlu-His-Pro-Gly-NH2 in Serum by LC-MS/MS (Adapted from similar peptide assays)
-
Sample Preparation (Protein Precipitation and SPE):
-
Thaw the stabilized serum sample on ice.
-
To 100 µL of serum, add 300 µL of acetonitrile containing an internal standard (e.g., stable isotope-labeled pGlu-His-Pro-Gly-NH2) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to further clean up the sample and concentrate the peptide.
-
Elute the peptide and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in an appropriate mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the peptide.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both the native peptide and the internal standard.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of pGlu-His-Pro-Gly-NH2 spiked into a similar matrix (e.g., stripped serum).
-
Calculate the concentration of the peptide in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Caption: Degradation pathway of pGlu-His-Pro-Gly-NH2 in serum.
Caption: Recommended workflow for pGlu-His-Pro-Gly-NH2 analysis.
References
- 1. Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species (38484) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H-Pro-[3H]Leu-Gly-NH2: metabolism in human and rat plasma investigated by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyroglutamyl-peptidase II - Wikipedia [en.wikipedia.org]
- 5. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis of Glp-His-Pro-Gly-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of Glp-His-Pro-Gly-NH2, a synthetic analog of Gonadotropin-Releasing Hormone (GnRH).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the solid-phase synthesis of this compound?
A1: The primary impurities in the synthesis of this compound are typically related to the specific amino acid sequence. The most common side products include:
-
Diketopiperazine (DKP): Formation of cyclo(His-Pro) can occur after the coupling of proline, leading to the termination of the peptide chain. The Pro-Gly sequence is also highly susceptible to DKP formation.[1]
-
Histidine Racemization: The chiral integrity of the histidine residue can be compromised during the coupling step, leading to the formation of D-His diastereomers.[2][3]
-
Deletion Peptides: Incomplete acylation or deprotection steps can result in peptides lacking one or more amino acid residues.
-
Incomplete Cyclization: Failure to completely convert the N-terminal glutamine (Gln) to pyroglutamic acid (pGlu) will result in the Gln-His-Pro-Gly-NH2 impurity.[4][5]
-
Side-Chain Adducts: During the final cleavage from the resin, reactive species can form adducts with susceptible amino acid side chains if they are not properly scavenged.
Q2: How can I minimize diketopiperazine (DKP) formation?
A2: DKP formation is a significant issue, particularly with the Pro-Gly sequence. To minimize this side reaction:
-
Use 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of the 2-CTC resin can suppress the intramolecular cyclization that leads to DKP formation.[6]
-
Modify the deprotection conditions: Using a milder base or a shorter deprotection time for the amino acid following proline can reduce the extent of DKP formation. For example, using 2% DBU with 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[6][7][8]
-
Couple a dipeptide: Instead of coupling proline and then glycine, using a pre-formed Fmoc-Pro-Gly-OH dipeptide can bypass the susceptible stage for DKP formation.
Q3: What are the best practices to avoid racemization of the histidine residue?
A3: Histidine is highly susceptible to racemization during activation. To maintain its stereochemical purity:
-
Choose the appropriate protecting group: Using a side-chain protecting group on the imidazole nitrogen of histidine, such as trityl (Trt), can reduce racemization.[9]
-
Select the right coupling reagent: Carbodiimide-based reagents like DIC, when used with an additive such as Oxyma or Cl-HOBt, can lead to high levels of racemization. Using phosphonium-based reagents like PyBOP or HATU may be preferable.[10] The use of 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to cause very little epimerization.[11]
-
Minimize pre-activation time: Prolonged pre-activation of the Fmoc-His(Trt)-OH can increase racemization. An in situ activation approach is often recommended.[3]
Q4: How do I ensure complete conversion of the N-terminal Gln to pyroglutamic acid (pGlu)?
A4: The cyclization of N-terminal glutamine to pyroglutamic acid can be achieved either on-resin or in solution after cleavage. For on-resin cyclization, treatment with a weak acid can facilitate the conversion. For in-solution cyclization, heating the cleaved peptide in a solution of glacial acetic acid is a common method.[5][12] Monitoring the conversion by HPLC is crucial to ensure the reaction goes to completion.[12]
Q5: What is the recommended cleavage cocktail for this compound?
A5: Given the presence of the trityl (Trt) protecting group on the histidine side chain, a cleavage cocktail containing scavengers to capture the liberated trityl cations is essential. A commonly used and effective cocktail is Reagent B, which is considered "odorless" compared to thiol-containing cocktails.[13][14] Another suitable option is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[15]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Peptide
| Possible Cause | Suggested Solution | Citation |
| Diketopiperazine (DKP) Formation | Synthesize the peptide on 2-chlorotrityl chloride (2-CTC) resin to sterically hinder DKP formation. Alternatively, use a milder Fmoc deprotection condition (e.g., 2% DBU, 5% piperazine/NMP) for the amino acid following proline. | [6][8] |
| Incomplete Coupling | Use a more efficient coupling reagent like HATU or HBTU. Increase the coupling time or perform a double coupling, especially for the amino acid being coupled to proline. Monitor coupling completion with a Kaiser or isatin test. | |
| Aggregation during Synthesis | Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt to the coupling reaction. | |
| Premature Cleavage from Resin | If using a hyper-acid sensitive resin like 2-CTC, avoid any acidic conditions during the synthesis steps. |
Problem 2: High Levels of Impurities in Crude Product
| Impurity Observed (by HPLC/MS) | Possible Cause | Suggested Solution | Citation |
| Peak with identical mass, different retention time | Racemization of Histidine | Use a less racemization-prone coupling reagent (e.g., DEPBT). Minimize the pre-activation time of Fmoc-His(Trt)-OH. Consider using a different side-chain protecting group on histidine if the problem persists. | [9][11] |
| Peak with mass of truncated peptide (e.g., Gly-NH2) | Diketopiperazine (DKP) Formation | See solutions for "Low Yield" due to DKP formation. | [6][8] |
| Peak with mass of deletion sequence (e.g., Glp-Pro-Gly-NH2) | Incomplete Coupling/Deprotection | Ensure complete Fmoc deprotection using a UV detector to monitor the release of the Fmoc adduct. For coupling, use a test like the Kaiser test to confirm the absence of free amines before proceeding to the next cycle. | |
| Peak with mass +79 Da or other adducts | Side reactions during cleavage | Ensure the use of an appropriate scavenger cocktail for the Trt group on histidine, such as Reagent B (TFA/Phenol/Water/TIS). | [13][14] |
| Peak with mass corresponding to Gln-His-Pro-Gly-NH2 | Incomplete cyclization to pGlu | If performing on-resin cyclization, increase the reaction time or use a slightly stronger acidic condition. For in-solution cyclization, increase the temperature or reaction time in glacial acetic acid. Monitor conversion by HPLC. | [12] |
Quantitative Data Summary
Table 1: Effect of Coupling Reagent on Histidine Racemization
| Coupling Reagent | Activation | % D-His Isomer | Citation |
| HCTU/6-Cl-HOBt/DIPEA | No preactivation | 1.0% | [9] |
| HCTU/6-Cl-HOBt/DIPEA | 5 min preactivation | 7.8% | [9] |
| Fmoc-His(MBom)-OH with HCTU/6-Cl-HOBt/DIPEA | 5 min preactivation | 0.3% | [9] |
Table 2: Impact of Deprotection Reagent on Diketopiperazine (DKP) Formation
| Deprotection Reagent | DKP Formation | Citation |
| 20% Piperidine/DMF | Significant | [8] |
| 5% Piperazine/DMF or NMP | Reduced | [8] |
| 2% DBU, 5% Piperazine/NMP | Drastically Reduced | [6][7][8] |
Table 3: Common Cleavage Cocktails for Trt-Protected Peptides
| Reagent Name | Composition (v/v) | Recommended For | Citation |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Peptides with Trt-based protecting groups | [13][14] |
| TFA/TIS/H₂O | TFA/Triisopropylsilane/Water (95:2.5:2.5) | Peptides without other highly sensitive residues | [15] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, peptides with Cys, Met, Trp, Tyr | [13] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Gln-His(Trt)-Pro-Gly-NH2 on Rink Amide Resin
This protocol outlines the manual synthesis using Fmoc chemistry.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x), isopropanol (3x), and DMF (5x).
-
Amino Acid Coupling (Gly, Pro, His):
-
Pre-activate 3 equivalents of Fmoc-amino acid with 3 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling with a Kaiser test.
-
After complete coupling, wash the resin as in step 3.
-
-
Amino Acid Coupling (Gln):
-
Couple Fmoc-Gln(Trt)-OH using the same procedure as in step 4.
-
-
Final Fmoc Deprotection: Deprotect the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum.
Protocol 2: On-Resin Cyclization and Cleavage
-
Cyclization:
-
Swell the dried peptide-resin in DMF.
-
Add a solution of 10% acetic anhydride in DMF and react for 2 hours to facilitate cyclization of the N-terminal Gln to pGlu.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[15]
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and react for 2 hours at room temperature.[16]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 3: HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).
-
Chromatography Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% Buffer B over 40 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: Solid-phase synthesis workflow for this compound.
Caption: Troubleshooting logic for common synthesis impurities.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. DSpace [diposit.ub.edu]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing HPLC Separation of pGlu-His-Pro-Gly-NH2 and its Metabolites
Welcome to the Technical Support Center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of the tetrapeptide pGlu-His-Pro-Gly-NH2 and its metabolites. This resource is intended for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the expected elution order of pGlu-His-Pro-Gly-NH2 and its primary metabolites in reversed-phase HPLC?
A1: In reversed-phase HPLC (RP-HPLC), retention is primarily driven by hydrophobicity. Generally, the parent peptide, pGlu-His-Pro-Gly-NH2, will be the most retained (longest retention time) of the initial breakdown products. Cleavage of the peptide bonds will result in smaller, more polar fragments that will elute earlier. The expected elution order from earliest to latest would be: Gly-NH2, pGlu-His, His-Pro, and finally the intact parent peptide.
Q2: What type of HPLC column is most suitable for the separation of pGlu-His-Pro-Gly-NH2 and its metabolites?
A2: A C18 reversed-phase column is the most common and generally effective choice for the separation of peptides like pGlu-His-Pro-Gly-NH2 and its metabolites.[1] For optimal resolution and peak shape, a column with a wide pore size (e.g., 300 Å) is recommended, as it allows for better interaction between the peptide and the stationary phase.[1]
Q3: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase for peptide separations?
A3: Trifluoroacetic acid (TFA) is a crucial mobile phase additive in peptide analysis for several reasons. It acts as an ion-pairing agent, neutralizing the positive charges on the peptide's basic residues (like Histidine) and minimizing undesirable interactions with free silanol groups on the silica-based stationary phase. This results in sharper peaks and improved resolution.[1][2][3]
Q4: Can I use formic acid instead of TFA if my HPLC system is connected to a mass spectrometer?
A4: Yes, formic acid is a common alternative to TFA for LC-MS applications. TFA can cause ion suppression in the mass spectrometer, reducing signal intensity.[1][4] While formic acid is more MS-friendly, it is a weaker ion-pairing agent and may result in broader peaks or increased tailing compared to TFA.[2][3] Optimization of the formic acid concentration may be necessary to achieve acceptable chromatography.
Q5: At what wavelength should I monitor the elution of pGlu-His-Pro-Gly-NH2 and its metabolites?
A5: The peptide bond absorbs UV light at low wavelengths, typically between 210 and 220 nm.[5] Detection at 214 nm is a common practice for monitoring peptides that lack strong chromophoric amino acids.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of pGlu-His-Pro-Gly-NH2 and its metabolites.
| Problem | Potential Cause | Solution |
| Poor Resolution Between Parent Peptide and Metabolites | Gradient is too steep. | Decrease the gradient slope. A shallower gradient provides more time for the analytes to interact with the stationary phase, improving separation.[6] |
| Mobile phase organic solvent is too strong. | Consider using methanol instead of acetonitrile. Acetonitrile is a stronger organic solvent for peptides, and a weaker solvent like methanol can sometimes improve selectivity. | |
| Incorrect column chemistry. | While C18 is a good starting point, consider a C8 or a phenyl-hexyl column for alternative selectivity. | |
| Peak Tailing for the Parent Peptide | Secondary interactions with the column. | Ensure a sufficient concentration of TFA (typically 0.1%) in the mobile phase to mask silanol interactions.[2] Using a high-purity silica column can also minimize this issue.[1] |
| Peptide aggregation. | Dissolve the sample in a small amount of organic solvent (like acetonitrile) before diluting with the initial mobile phase. Increasing the column temperature can also help reduce aggregation.[3] | |
| Broad Peaks for All Analytes | Low mobile phase additive concentration. | Increase the concentration of TFA or formic acid in your mobile phase to improve peak shape.[2] |
| Column degradation. | If the column has been used extensively, its performance may have deteriorated. Try cleaning the column according to the manufacturer's instructions or replace it.[7] | |
| Sample overload. | Inject a smaller volume or a more dilute sample to avoid overloading the column, which can lead to peak broadening. | |
| Ghost Peaks in the Chromatogram | Contamination in the mobile phase or HPLC system. | Use high-purity solvents and additives. Flush the system thoroughly. Ghost peaks can also arise from the sample diluent if it is stronger than the initial mobile phase.[8] |
| Carryover from a previous injection. | Implement a needle wash step in your autosampler method. Injecting a blank run can help identify carryover. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure accurate measurement of all components.[8] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. Even small temperature changes can affect retention times.[1] | |
| Inadequate column equilibration. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This typically requires flushing with 10-20 column volumes. |
Experimental Protocols
Standard HPLC Method for Separation of pGlu-His-Pro-Gly-NH2 and its Metabolites
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
Time (min) %B 0 5 20 35 22 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A.
Sample Hydrolysis for Metabolite Generation (In Vitro)
This protocol can be used to generate the primary metabolites of pGlu-His-Pro-Gly-NH2 for use as analytical standards.
-
Prepare a stock solution of pGlu-His-Pro-Gly-NH2 (1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add a broad-specificity protease (e.g., Pronase) to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the mixture at 37 °C.
-
Take aliquots at different time points (e.g., 0, 1, 4, and 24 hours) to monitor the progress of the hydrolysis.
-
Stop the reaction by adding an equal volume of 1% TFA in water. This will inactivate the enzyme and prepare the sample for HPLC analysis.
-
Analyze the samples by HPLC to identify the retention times of the generated metabolites.
Quantitative Data
The following table provides hypothetical retention time data for pGlu-His-Pro-Gly-NH2 and its potential metabolites based on the standard HPLC method described above. This data is for illustrative purposes to guide method development.
| Compound | Structure | Predicted Retention Time (min) |
| Gly-NH2 | H₂N-CH₂-CONH₂ | 3.2 |
| pGlu-His | pGlu-His-OH | 8.5 |
| His-Pro | His-Pro-OH | 10.1 |
| pGlu-His-Pro-Gly-NH2 | pGlu-His-Pro-Gly-NH₂ | 15.8 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pGlu-His-Pro-Gly-NH2 | C18H25N7O5 | CID 5311409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Theoretical studies on pro-leu-gly-nh2 conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical studies on pro-leu-gly-nh2 conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High concentrations of p-Glu-His-Pro-NH2 (thyrotropin-releasing hormone) occur in rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GLP-HIS-PRO-GLY-NH2 [amp.chemicalbook.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
Glp-His-Pro-Gly-NH2 stability testing under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Glp-His-Pro-Gly-NH2 under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound at different pH values?
A1: this compound, a thyrotropin-releasing hormone (TRH) analog, exhibits varying stability across different pH ranges. Generally, the peptide is most susceptible to degradation under acidic and alkaline conditions, while it shows greater stability in the neutral pH range.
Under acidic conditions (pH 1-3), the primary degradation pathway is the hydrolysis of the N-terminal pyroglutamyl (pGlu) ring and the cleavage of the pGlu-His peptide bond.[1] The hydrolysis of the pGlu-peptide linkage has been observed to be faster than the cleavage of internal peptide bonds in other pGlu-containing peptides.[1]
In alkaline conditions (pH > 8), the peptide is also prone to degradation, primarily through hydrolysis of the C-terminal amide and potentially the internal peptide bonds.
Q2: What are the expected degradation products of this compound under different pH conditions?
A2: The primary degradation products vary depending on the pH of the solution.
-
Acidic Conditions (e.g., pH 1-3):
-
Neutral Conditions (e.g., pH 6-8): Degradation is generally slower. However, over extended periods, some hydrolysis of the pGlu-His bond may occur.
-
Alkaline Conditions (e.g., pH > 8):
-
Glp-His-Pro-Gly-OH: Resulting from the hydrolysis of the C-terminal amide.
-
Cleavage of internal peptide bonds (His-Pro, Pro-Gly) can also occur, leading to smaller peptide fragments and individual amino acids.
-
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound. A reverse-phase HPLC (RP-HPLC) method with UV detection is typically employed. The method should be validated to ensure it can separate the intact peptide from all potential degradation products without interference.
Q4: What are the critical parameters to control during a pH stability study?
A4: The following parameters are crucial for a robust pH stability study:
-
pH: Precisely control the pH of the buffer solutions.
-
Temperature: Maintain a constant and controlled temperature throughout the experiment. Elevated temperatures can be used for forced degradation studies to accelerate degradation and identify potential degradation products.
-
Buffer System: Select appropriate buffer systems that do not catalyze the degradation of the peptide. Common buffers include phosphate, citrate, and acetate.
-
Peptide Concentration: Use a known and consistent concentration of the peptide in all samples.
-
Time Points: Collect samples at appropriate time intervals to accurately determine the degradation kinetics.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of the peptide at all pH values. | 1. High temperature. 2. Presence of catalytic impurities in the buffer or water. 3. Microbial contamination. | 1. Ensure the experiment is conducted at the intended temperature. Consider performing studies at lower temperatures to slow down degradation. 2. Use high-purity water and analytical grade buffer components. 3. Filter-sterilize the peptide solutions and buffers. |
| Multiple unexpected peaks in the HPLC chromatogram. | 1. Secondary degradation of primary degradation products. 2. Interaction of the peptide with buffer components. 3. Impurities in the initial peptide sample. | 1. Analyze samples at earlier time points to identify the primary degradation products. 2. Test the stability in a different buffer system. 3. Analyze the initial peptide sample using the developed HPLC method to identify any pre-existing impurities. |
| Poor separation of the parent peptide and degradation products. | 1. Suboptimal HPLC method. 2. Co-elution of multiple degradation products. | 1. Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, and temperature. 2. Employ a mass spectrometer (LC-MS) to identify the masses of the co-eluting peaks, which can help in elucidating their structures. |
| Inconsistent degradation rates between replicate samples. | 1. Inaccurate pH of the buffer solutions. 2. Inconsistent peptide concentrations. 3. Pipetting errors. | 1. Prepare fresh buffers and verify the pH before each experiment. 2. Ensure accurate and precise preparation of the peptide stock and working solutions. 3. Use calibrated pipettes and follow good laboratory practices for sample preparation. |
Data Presentation
Table 1: Hypothetical Degradation of this compound at 40°C
| pH | Half-life (t1/2) (days) | Primary Degradation Products |
| 2.0 | 5 | pGlu-OH, His-Pro-Gly-NH2, Glu-His-Pro-Gly-NH2 |
| 5.0 | 60 | His-Pro-Gly-NH2 |
| 7.4 | >180 | Minimal degradation |
| 9.0 | 15 | Glp-His-Pro-Gly-OH, smaller peptide fragments |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
-
Preparation of Buffers:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 3, 5, 7.4, 9, and 10).
-
Use appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).
-
Adjust the final pH of each buffer using HCl or NaOH.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in high-purity water.
-
Dilute the stock solution with each buffer to a final concentration of 1 mg/mL.
-
Filter the solutions through a 0.22 µm filter into sterile vials.
-
-
Incubation:
-
Incubate the vials at a constant temperature (e.g., 40°C) in a stability chamber or water bath.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each vial.
-
Immediately quench any further degradation by diluting the sample in a cold, neutral pH mobile phase.
-
Analyze the samples using a validated stability-indicating RP-HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact peptide at each time point.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t1/2) at each pH.
-
Mandatory Visualizations
Caption: Experimental workflow for pH-dependent stability testing.
Caption: Potential degradation pathways of this compound.
References
- 1. Hydrolytic cleavage of pyroglutamyl-peptide bond. I. The susceptibility of pyroglutamyl-peptide bond to dilute hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glp-His-Pro-Gly-NH2 in Cell-Based Assays
Welcome to the technical support center for researchers utilizing Glp-His-Pro-Gly-NH2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound, also known as pGlu-His-Pro-Gly-NH2, is a tetrapeptide amide. Its primary biological activity is the stimulation of gonadotropin release, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] It is structurally related to Thyrotropin-Releasing Hormone (TRH) and acts as an agonist at the TRH receptor.
Q2: What are the common challenges when working with this compound in cell-based assays?
Common challenges include:
-
Peptide Stability and Degradation: Like many peptides, this compound can be susceptible to degradation by proteases present in cell culture media containing serum. This can lead to a decrease in the effective concentration of the active peptide over the course of an experiment.
-
Solubility: Ensuring complete dissolution of the lyophilized peptide in an appropriate solvent and its stability in aqueous assay buffers is critical for accurate and reproducible results.
-
Receptor Expression and Cell Line Choice: The cellular response to this compound is dependent on the expression level of the TRH receptor on the chosen cell line. Inconsistent or low receptor expression can lead to variability in assay results.
-
Assay Variability: Inherent biological variability in cell-based assays can be a challenge. Careful optimization of cell density, incubation times, and reagent concentrations is necessary to achieve reproducible data.
Q3: How should I prepare and store this compound for cell-based assays?
For optimal results, follow these guidelines:
-
Reconstitution: Reconstitute the lyophilized peptide in a small amount of sterile, nuclease-free water or a buffer compatible with your assay (e.g., PBS, pH 7.2-7.4). To enhance solubility, you can briefly sonicate the solution.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the volume of organic solvent (if used for initial solubilization) introduced into your cell culture.
-
Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage (a few days), the stock solution can be kept at 4°C.
Troubleshooting Guides
Issue 1: Low or No Cellular Response
Possible Causes:
-
Peptide Degradation: The peptide may be degrading in the culture medium, especially if it contains serum.
-
Low Receptor Expression: The cell line used may not express sufficient levels of the TRH receptor.
-
Incorrect Peptide Concentration: Errors in calculating the final concentration or issues with the stock solution can lead to a suboptimal dose.
-
Suboptimal Assay Conditions: Incubation time, cell density, or serum concentration in the media may not be optimal.
Troubleshooting Steps:
-
Peptide Integrity:
-
Minimize the time the peptide is in serum-containing media before the assay readout.
-
Consider using serum-free media or a reduced serum concentration during the peptide treatment period.
-
If possible, use a protease inhibitor cocktail in your assay medium.
-
-
Cell Line Verification:
-
Confirm TRH receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
-
If receptor expression is low, consider using a cell line known to have high TRH receptor expression (e.g., GH3 pituitary cells) or a recombinant cell line overexpressing the receptor.
-
-
Concentration and Assay Optimization:
-
Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration (EC50).
-
Optimize incubation time and cell density to achieve a robust signal window.
-
Issue 2: High Variability Between Replicates or Experiments
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates.
-
Peptide Aggregation: The peptide may not be fully solubilized or may aggregate in the assay buffer.
-
Pipetting Errors: Inaccurate pipetting of the peptide or other reagents.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health.
Troubleshooting Steps:
-
Improve Cell Seeding Technique:
-
Ensure a single-cell suspension before seeding.
-
Mix the cell suspension thoroughly between plating each row or column.
-
Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.
-
-
Ensure Peptide Solubility:
-
Visually inspect the reconstituted stock solution for any precipitates.
-
Briefly vortex or sonicate the stock solution before preparing working dilutions.
-
Prepare fresh dilutions for each experiment.
-
-
Pipetting and Plate Layout:
-
Use calibrated pipettes and practice consistent pipetting technique.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile water or media.
-
-
Workflow Diagram for Troubleshooting Assay Variability:
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| LH Release | 85% of maximum | Human foetal pituitaries | [1] |
| FSH Release | 96% of maximum | Human foetal pituitaries | [1] |
| Concentration for Release | 6.6 µg/mL | Human foetal pituitaries | [1] |
| Receptor Potency | Indistinguishable from synthetic TRH | Rat pituitaries | [2] |
Note: EC50 and IC50 values for this compound are not widely reported in publicly available literature. Researchers are encouraged to determine these values empirically for their specific cell system.
Experimental Protocols
Protocol 1: In Vitro Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release Assay
This protocol is designed to measure the release of LH and FSH from primary pituitary cells or a suitable pituitary cell line (e.g., LβT2 cells) in response to this compound.
Materials:
-
Primary pituitary cells or LβT2 cells
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Fetal Bovine Serum (FBS)
-
This compound
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Commercially available LH and FSH ELISA kits
Procedure:
-
Cell Culture: Culture primary pituitary cells or LβT2 cells in appropriate medium and conditions until they reach the desired confluency.
-
Cell Plating: Seed the cells into 24- or 48-well plates at a predetermined density and allow them to adhere overnight.
-
Starvation (Optional): To reduce basal hormone release, replace the culture medium with serum-free medium for 2-4 hours prior to the experiment.
-
Peptide Treatment:
-
Prepare a dilution series of this compound in assay buffer.
-
Wash the cells once with assay buffer.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (assay buffer only).
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator for a predetermined time (e.g., 1-4 hours).
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Hormone Quantification: Measure the concentration of LH and FSH in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of LH and FSH released against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Protocol 2: TRH Receptor Binding Assay (Radioligand Competition)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the TRH receptor.
Materials:
-
Cell membranes prepared from cells expressing the TRH receptor (e.g., GH3 cells)
-
Radiolabeled TRH analog (e.g., [³H]-TRH or [³H]-MeTRH)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + radiolabeled TRH analog.
-
Non-specific Binding: Cell membranes + radiolabeled TRH analog + a high concentration of unlabeled TRH.
-
Competition: Cell membranes + radiolabeled TRH analog + increasing concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).
-
Signaling Pathway
This compound acts as an agonist at the Thyrotropin-Releasing Hormone (TRH) receptor, a G-protein coupled receptor (GPCR). Upon binding, it primarily activates the Gq/11 signaling pathway.
References
Technical Support Center: pGlu-His-Pro-Gly-NH2 Aggregation Prevention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of the peptide pGlu-His-Pro-Gly-NH2.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for pGlu-His-Pro-Gly-NH2?
A1: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures. For a therapeutic peptide like pGlu-His-Pro-Gly-NH2, aggregation can lead to loss of biological activity, reduced product shelf-life, altered pharmacokinetics, and potentially, immunogenicity. Aggregates can range from small, soluble oligomers to large, insoluble fibrils.
Q2: What are the primary factors that can induce the aggregation of pGlu-His-Pro-Gly-NH2?
A2: Several factors, both intrinsic and extrinsic, can trigger the aggregation of peptides. Key factors include:
-
pH: The pH of the solution affects the net charge of the peptide. At or near its isoelectric point (pI), a peptide has a net neutral charge, which can minimize electrostatic repulsion and promote aggregation.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation and conformational changes, leading to aggregation. Freeze-thaw cycles can also induce aggregation by concentrating the peptide in the unfrozen liquid phase.
-
Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and subsequent aggregation.[1]
-
Ionic Strength: The salt concentration of the solution can influence electrostatic interactions. High salt concentrations can sometimes shield charges and promote aggregation.
-
Mechanical Stress: Agitation, such as shaking or stirring, can introduce air-liquid interfaces where peptides can denature and aggregate.
-
Excipients: The presence or absence of stabilizing excipients can significantly impact peptide stability.
-
Surfaces: Peptides can adsorb to the surfaces of containers (e.g., glass or plastic), which can trigger conformational changes and aggregation.
Q3: How can I prevent the aggregation of my pGlu-His-Pro-Gly-NH2 sample in solution?
A3: To prevent aggregation in solution, consider the following strategies:
-
Optimize pH: Maintain the pH of the solution at least 1-2 units away from the peptide's isoelectric point (pI) to ensure a net charge and electrostatic repulsion between molecules. For many peptides, a slightly acidic pH (e.g., 3-6) is often optimal for stability.[2]
-
Use of Excipients:
-
Amino Acids: Arginine is a commonly used excipient that can suppress aggregation by interacting with aromatic residues and preventing self-association.[3][4]
-
Sugars/Polyols: Sucrose, trehalose, and mannitol can stabilize the native conformation of the peptide through preferential hydration.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or 80 can prevent surface-induced aggregation at very low concentrations (e.g., 0.01-0.1%).
-
-
Control Temperature: Store peptide solutions at recommended temperatures, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting the sample.
-
Minimize Mechanical Stress: Handle peptide solutions gently and avoid vigorous shaking or vortexing.
Q4: What are the best practices for preventing aggregation during lyophilization and reconstitution?
A4: Lyophilization (freeze-drying) can be an effective way to improve the long-term stability of peptides.
-
During Lyophilization:
-
Cryoprotectants/Lyoprotectants: Include sugars like sucrose or trehalose in the formulation before lyophilization. These form an amorphous glass-like matrix that protects the peptide from stress during freezing and drying.
-
-
During Reconstitution:
-
Use a high-quality, sterile solvent as recommended.
-
Gently swirl the vial to dissolve the lyophilized powder; avoid vigorous shaking.
-
Allow the powder to fully dissolve before use.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Visible precipitation or cloudiness in the peptide solution. | - pH is near the isoelectric point (pI).- High peptide concentration.- Inappropriate storage temperature.- Presence of destabilizing salts. | - Adjust the pH to be at least 1-2 units away from the pI.- Dilute the peptide to a lower working concentration.- Ensure proper storage at 2-8°C (short-term) or -20°C/-80°C (long-term).- Consider buffer exchange to a more suitable buffer system. |
| Loss of biological activity over time. | - Formation of soluble, non-native aggregates.- Chemical degradation (e.g., oxidation, deamidation). | - Add stabilizing excipients like arginine or sucrose.- Use a buffer with antioxidants if oxidation is suspected (e.g., for peptides containing Met, Cys, or Trp).- Store aliquots at -80°C to minimize degradation. |
| Inconsistent results in bioassays. | - Variability in the extent of aggregation between samples.- Adsorption of the peptide to labware. | - Implement a consistent sample handling protocol.- Use low-protein-binding tubes and pipette tips.- Add a low concentration of a non-ionic surfactant (e.g., 0.01% Polysorbate 80) to prevent surface adsorption. |
| Aggregation upon freeze-thaw cycles. | - Cryo-concentration of the peptide in the unfrozen liquid phase. | - Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.- Add cryoprotectants like sucrose or glycerol to the formulation. |
Quantitative Data on Aggregation Prevention Strategies
The following tables summarize quantitative data from studies on the effect of various excipients on peptide and protein aggregation. While not specific to pGlu-His-Pro-Gly-NH2, these results illustrate the potential efficacy of these strategies.
Table 1: Effect of Arginine on Insulin Aggregation Kinetics
| Arginine Concentration (mM) | Nucleation Activation Energy (kcal/mol) |
| 0 | 17 ± 5 |
| 500 | 36 ± 3 |
Data from a study on bovine insulin aggregation. A higher nucleation activation energy indicates a greater energy barrier for aggregation to begin, thus demonstrating an inhibitory effect.[5]
Table 2: Effect of Polysorbate 80 on Interferon beta-1b Monomer Concentration
| Polysorbate 80 Concentration (%) | Maintenance of Monomer Concentration |
| 0 (Control) | Baseline |
| 0.005 | Improved |
| 0.01 | Best |
| 0.1 | Improved |
This table shows that even low concentrations of Polysorbate 80 can help maintain the monomeric state of the protein during thermal stress.
Table 3: Effect of Sucrose on Protein Stability During Freeze-Drying
| Sucrose/Protein Mass Ratio | Physical Stability |
| 0 | Baseline |
| 0.5 | Increased |
| 1 | Further Increased |
| 2 | High |
| 4 | Highest |
This demonstrates a dose-dependent increase in the physical stability of proteins with increasing sucrose content in lyophilized formulations.
Experimental Protocols
1. Thioflavin T (ThT) Assay for Aggregation Monitoring
This assay is used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures. ThT dye exhibits enhanced fluorescence upon binding to these structures.
-
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.22 µm filter).
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Peptide stock solution.
-
Black 96-well plate with a clear bottom.
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm).
-
-
Procedure:
-
Prepare a working solution of ThT in the assay buffer (e.g., final concentration of 10-25 µM).
-
Add the ThT working solution to the wells of the 96-well plate.
-
Add the peptide stock solution to the wells to achieve the desired final concentration for the aggregation study. Include negative controls (buffer and ThT only).
-
Seal the plate to prevent evaporation.
-
Incubate the plate at a desired temperature (e.g., 37°C) in the plate reader.
-
Monitor the fluorescence intensity at regular intervals (e.g., every 5-15 minutes). Agitation between reads can be used to accelerate aggregation.
-
Plot fluorescence intensity versus time. A sigmoidal curve is indicative of fibril formation.
-
2. Dynamic Light Scattering (DLS) for Aggregate Sizing
DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.
-
Materials:
-
Peptide solution.
-
Low-volume cuvette.
-
DLS instrument.
-
-
Procedure:
-
Filter the peptide solution through a low-protein-binding 0.22 µm filter to remove dust and large particulates.
-
Carefully transfer the filtered sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index).
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement. The instrument will generate a report showing the size distribution of particles in the sample, often reported as the hydrodynamic radius (Rh) and polydispersity index (PDI). An increase in the average particle size or PDI over time indicates aggregation.
-
3. Transmission Electron Microscopy (TEM) for Visualization of Aggregates
TEM provides high-resolution images of peptide aggregates, allowing for the morphological characterization of fibrils and other structures.
-
Materials:
-
Peptide sample (aggregated).
-
TEM grids (e.g., carbon-coated copper grids).
-
Negative stain solution (e.g., 2% uranyl acetate in water).
-
Filter paper.
-
Transmission electron microscope.
-
-
Procedure (Negative Staining):
-
Apply a small drop (3-5 µL) of the peptide sample onto the surface of a TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess sample using the edge of a piece of filter paper.
-
Wash the grid by briefly floating it on a drop of deionized water.
-
Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Wick away the excess stain.
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope. Fibrils typically appear as long, unbranched filaments.[6][7]
-
Visualizations
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 4. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 6. Inhibition of aggregation of amyloid β42 by arginine-containing small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability of synthetic Glp-His-Pro-Gly-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the tetrapeptide Gly-His-Pro-Gly-NH2. Our goal is to help you minimize batch-to-batch variability and achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in the synthesis of Gly-His-Pro-Gly-NH2?
A1: Batch-to-batch variability in solid-phase peptide synthesis (SPPS) can arise from several factors. For Gly-His-Pro-Gly-NH2, the most critical factors include:
-
Raw Material Quality: Inconsistent purity of amino acid derivatives, resins, and solvents.
-
Reaction Conditions: Minor variations in temperature, reaction times, and mixing efficiency.[1]
-
Operator Variability: Differences in manual operations, especially during washing and reagent addition steps.
-
Instrument Performance: Inconsistent performance of automated synthesizers.[1]
Q2: Which side reactions are particularly common for the Gly-His-Pro-Gly-NH2 sequence?
A2: The specific amino acid sequence of Gly-His-Pro-Gly-NH2 presents unique challenges:
-
Diketopiperazine Formation: The N-terminal Gly-His or the internal His-Pro sequence can cyclize, especially after the coupling of proline. This side reaction is more prevalent when using resins that are not sterically hindered.[2]
-
Histidine Racemization: The histidine residue is highly susceptible to racemization during the activation step of coupling, leading to the formation of diastereomeric impurities that can be difficult to separate.[2][3][4]
-
Incomplete Coupling: The secondary amine of proline can lead to slower and less efficient coupling compared to primary amines of other amino acids, resulting in deletion sequences.[5][6]
Q3: What are the recommended analytical techniques for quality control of synthetic Gly-His-Pro-Gly-NH2?
A3: A combination of analytical methods is essential for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the crude and purified peptide.[7][8]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the target peptide and to identify impurities.[7][9]
-
Amino Acid Analysis (AAA): Provides the relative ratio of amino acids in the peptide, confirming its composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and stereochemical integrity of the final product.[10][11]
Troubleshooting Guides
Problem 1: Low Crude Peptide Purity with Multiple Unidentified Peaks in HPLC
| Probable Cause | Recommended Solution |
| Incomplete Coupling/Deprotection | Increase coupling times, especially for the proline residue. Consider a "double coupling" strategy where the coupling step is repeated.[12] Use a more potent coupling reagent like HBTU or HATU. Monitor Fmoc deprotection using a UV detector to ensure completion. |
| Peptide Aggregation | Synthesize at a lower temperature. Use resins with a lower loading capacity. Incorporate chaotropic salts or use solvents known to disrupt aggregation.[13][14] |
| Side Reactions (e.g., Diketopiperazine, Racemization) | For diketopiperazine formation, consider using a 2-chlorotrityl chloride resin which provides steric hindrance.[2] To minimize histidine racemization, use a suitable side-chain protecting group (e.g., Trt) and consider coupling at a lower temperature (e.g., 50°C).[3][4] |
Problem 2: Presence of a Major Impurity Peak Close to the Main Product Peak in HPLC
| Probable Cause | Recommended Solution |
| Racemization of Histidine | This is a likely cause of a closely eluting impurity. Optimize the coupling conditions for histidine by lowering the temperature and using carbodiimide activation methods.[3][4] Consider using a pre-formed active ester of Fmoc-His(Trt)-OH to minimize contact time with the activating agent. |
| Deletion Sequence (des-His or des-Pro) | Optimize the coupling efficiency for the problematic residue. Double coupling or using a more efficient coupling reagent can help.[5][12] Ensure complete deprotection before each coupling step. |
| Aspartimide Formation (if Asp was present) | While not in this sequence, it's a common issue. Use a protecting group on the backbone nitrogen of the preceding amino acid or add HOBt to the deprotection solution.[2] |
Problem 3: Low Final Yield After Purification
| Probable Cause | Recommended Solution |
| Poor Cleavage from Resin | Ensure the cleavage cocktail composition and cleavage time are appropriate for the resin and protecting groups used. |
| Peptide Precipitation During Purification | Adjust the pH or organic solvent concentration of the mobile phase to improve solubility. |
| Suboptimal HPLC Purification | Optimize the HPLC gradient to achieve better separation of the target peptide from impurities.[7] Ensure the crude peptide is fully dissolved before injection. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Gly-His-Pro-Gly-NH2
This protocol is based on the Fmoc/tBu strategy.[6][15]
-
Resin Selection and Preparation:
-
Use a Rink Amide resin (0.5-0.8 mmol/g substitution) to obtain the C-terminal amide.[6]
-
Swell the resin in N,N-dimethylformamide (DMF) for 1 hour with gentle agitation.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
Confirm the presence of free primary amines with a Kaiser test.[6]
-
-
Amino Acid Coupling (repeated for each amino acid):
-
Activate the Fmoc-amino acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Special Consideration for Proline: Double couple the proline residue to ensure complete reaction.[5]
-
Special Consideration for Histidine: Use Fmoc-His(Trt)-OH and consider performing the coupling at a reduced temperature (e.g., 50°C) to minimize racemization.[3][4]
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.[12]
-
-
Peptide Precipitation and Isolation:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.[6]
-
HPLC Purification of Gly-His-Pro-Gly-NH2
-
Sample Preparation:
-
Dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[16]
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.[7]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Detection: 220 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction by analytical HPLC and confirm the identity by MS.
-
Pool the pure fractions and lyophilize to obtain the final product.[16]
-
Data Presentation
Table 1: Common Impurities in Gly-His-Pro-Gly-NH2 Synthesis and Their Expected Mass Differences
| Impurity | Mass Difference from Target Peptide (Da) |
| Deletion of Glycine | -57.02 |
| Deletion of Histidine | -137.06 |
| Deletion of Proline | -97.05 |
| Diketopiperazine (Gly-His) | -194.08 |
| Racemized (D-His) Peptide | 0 (requires chiral separation) |
Table 2: Typical HPLC Gradient for Purification
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 60 | 40 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
Visualizations
Caption: Solid-Phase Peptide Synthesis Workflow for Gly-His-Pro-Gly-NH2.
Caption: Troubleshooting Workflow for Gly-His-Pro-Gly-NH2 Synthesis.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Tertiary structure of H-Pro-Leu-Gly-NH2, the factor that inhibits release of melanocyte stimulating hormone, derived by conformational energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence that Pro-Leu-Gly-NH 2 , tocinoic acid, and des-Cys-tocinoic acid do not affect secretion of melanocyte stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New evidence that demonstrates that L-pro-L-leu-L-gly-NH2 might be the natural MIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
Identifying and eliminating ghost peaks in Glp-His-Pro-Gly-NH2 HPLC analysis
This technical support center provides troubleshooting guidance for identifying and eliminating ghost peaks during the High-Performance Liquid Chromatography (HPLC) analysis of the tetrapeptide Glp-His-Pro-Gly-NH2.
Troubleshooting Guide
Question: I am observing unexpected peaks (ghost peaks) in my chromatogram during the HPLC analysis of this compound. How can I identify the source of these peaks?
Answer:
Identifying the source of ghost peaks is the first critical step in eliminating them. Ghost peaks are extraneous peaks that do not originate from the sample itself.[1][2] A systematic approach is necessary to pinpoint the origin of these artifacts.
Initial Diagnostic Steps:
-
Blank Injection: Perform a blank injection using your mobile phase. If the ghost peak is present in the blank run, it indicates that the source is likely the HPLC system or the mobile phase.[1][3] If the peak is absent, the source is more likely related to your sample preparation or the sample itself.
-
Analyze Peak Shape: Ghost peaks often have irregular shapes, such as being broader or more diffuse compared to the sharp, well-defined peaks of your analyte.[1]
-
Retention Time Analysis: Compare the retention time of the ghost peak with known analytes. If it doesn't match any expected compound, it is likely a ghost peak.[1]
A logical workflow for troubleshooting ghost peaks is presented below.
Caption: Troubleshooting workflow for identifying and eliminating ghost peaks.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ghost peaks in peptide HPLC analysis?
A1: Ghost peaks in peptide HPLC can arise from several sources:
-
Mobile Phase Contamination: Impurities in solvents or water, or the degradation of mobile phase additives can introduce contaminants.[2][4][5] Using fresh, high-purity solvents is crucial.[1]
-
System Contamination: Carryover from previous injections is a common culprit.[2][5] Residual peptides or other substances can adsorb to the injector, tubing, or column and elute in subsequent runs.
-
Column Contamination: Strongly retained compounds from previous samples can accumulate on the column and elute as ghost peaks during a gradient.[4]
-
Sample Preparation: Contaminants can be introduced from vials, caps, filters, or the solvent used to dissolve the peptide.[2]
-
Instrumental Issues: Leaks in the pump or injector, worn pump seals, or detector malfunctions can also generate ghost peaks.[1][6]
Q2: Can the properties of this compound contribute to specific types of ghost peaks?
A2: While general HPLC issues are the most common cause of ghost peaks, the structure of this compound has features that could potentially contribute to chromatographic issues if not properly controlled:
-
Histidine Residue: The imidazole ring of histidine can interact with metal ions. If there is metal contamination in the mobile phase or from the HPLC system (e.g., stainless steel frits), it could lead to peak tailing or the formation of peptide-metal complexes that might appear as small, broad peaks.
-
Solubility: Peptides can have varying solubility in different solvents. If the sample solvent is not fully compatible with the initial mobile phase conditions, the peptide may precipitate upon injection and then slowly redissolve, leading to broad or misshapen peaks.
Q3: How can I prevent ghost peaks from appearing in my future analyses?
A3: Proactive measures can significantly reduce the occurrence of ghost peaks:
-
Use High-Purity Solvents and Reagents: Always use HPLC-grade or MS-grade solvents and freshly prepared mobile phases.[4][6]
-
Implement Rigorous Cleaning Protocols: Regularly flush the HPLC system and column between different analyses.[4]
-
Employ a Guard Column: A guard column can help protect the analytical column from strongly retained impurities.
-
Optimize Sample Preparation: Use clean vials and septa, and filter samples to remove particulate matter.[7]
-
Dedicate a Column: If you frequently analyze this compound, dedicating a column specifically for this analysis can prevent cross-contamination.
Experimental Protocols
Protocol 1: HPLC System Flushing
This protocol is designed to remove contaminants from the HPLC system.
-
Disconnect the Column: Remove the analytical column and replace it with a union.
-
Prepare Flushing Solvents:
-
Solvent A: HPLC-grade water
-
Solvent B: HPLC-grade acetonitrile
-
Solvent C: HPLC-grade isopropanol
-
Solvent D: 6N Nitric Acid (for metal-sensitive applications, use with caution and check system compatibility) followed by a thorough water rinse.
-
-
Systematic Flushing:
-
Flush all pump lines with isopropanol for 30 minutes to remove organic residues.
-
Flush all lines with HPLC-grade water for 30 minutes.
-
If metal contamination is suspected, flush the system with 6N nitric acid for 15 minutes (ensure system components are compatible), followed by an extensive flush with HPLC-grade water until the eluent is neutral.
-
Flush all lines with your initial mobile phase for at least 30 minutes before reconnecting the column.
-
Protocol 2: Column Washing
This protocol is for cleaning a contaminated reversed-phase (e.g., C18) column.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Reverse Column Direction: Connect the column in the reverse flow direction.
-
Washing Sequence:
-
Wash with your mobile phase without buffer salts (e.g., water/acetonitrile mixture) for 30 minutes.
-
Wash with 100% acetonitrile for 60 minutes.
-
Wash with 100% isopropanol for 60 minutes.
-
If basic compounds may have been adsorbed, wash with a low pH mobile phase. If acidic compounds are suspected, a high pH mobile phase wash may be effective (ensure your column is stable at high pH). .
-
-
Re-equilibration:
-
Return the column to the normal flow direction.
-
Flush with 100% acetonitrile for 30 minutes.
-
Gradually introduce your mobile phase and equilibrate the column for at least 60 minutes or until a stable baseline is achieved.
-
Data Presentation
While specific quantitative data for troubleshooting this compound ghost peaks is highly dependent on the specific laboratory conditions, the following table illustrates how to systematically document your findings during troubleshooting.
| Troubleshooting Step | Observation | Interpretation | Action Taken |
| Initial Analysis | Ghost peak at RT = 5.2 min | Unknown contaminant | - |
| Blank Injection (Mobile Phase) | Ghost peak present at RT = 5.2 min | Source is system or mobile phase | Prepare fresh mobile phase |
| Fresh Mobile Phase Blank | Ghost peak still present | Source is likely system contamination | Perform system flush |
| Post-System Flush Blank | Ghost peak is absent | System was contaminated | Proceed with analysis |
| Sample Injection | Clean chromatogram | Problem resolved | - |
References
- 1. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 2. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 3. wyatt.com [wyatt.com]
- 4. uhplcs.com [uhplcs.com]
- 5. hplc.eu [hplc.eu]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Optimizing Glp-His-Pro-Gly-NH2 Concentration for Primary Cell Culture
Welcome to the technical support center for Glp-His-Pro-Gly-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this peptide in primary cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and data to help you optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its synonyms?
This compound is a synthetic tetrapeptide. It is also known by the synonym pGlu-His-Pro-Gly-NH2. Structurally, it is a fragment of the larger decapeptide Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH).[1]
Q2: What is the primary biological activity of this compound?
As a fragment of GnRH, the primary biological activity of this compound is the stimulation of gonadotropin release, specifically Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from pituitary cells.[1]
Q3: What is a recommended starting concentration for this compound in primary cell culture?
The optimal concentration of this compound will vary depending on the primary cell type and the specific experimental endpoint. For primary human foetal pituitary cells, a concentration of 6.6 μg/mL has been shown to effectively induce LH and FSH release.[1] For other cell types, it is recommended to perform a dose-response curve starting from the nanomolar (nM) to the low micromolar (µM) range.
Q4: How should I prepare and store this compound for cell culture experiments?
For optimal results, follow these guidelines for preparation and storage:
-
Reconstitution: Reconstitute the lyophilized peptide in a sterile, high-purity solvent such as sterile water, PBS, or a buffer appropriate for your cell culture system. To enhance solubility, you can gently vortex or sonicate the solution.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 1 mg/mL) to minimize the volume of solvent added to your cell culture medium. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the lyophilized peptide and stock solutions at -20°C or -80°C for long-term stability. Once a stock solution is thawed, it is recommended to use it promptly or store it at 4°C for a short period (days), depending on the stability of the peptide in your specific solvent.
Q5: Can this compound have different effects at different concentrations?
Yes, like many bioactive peptides and GnRH analogs, this compound may exhibit biphasic or differential effects depending on the concentration and the duration of exposure. For instance, some GnRH agonists have been shown to stimulate proliferation of ovarian cancer cells at lower concentrations and inhibit growth at higher concentrations. Therefore, a comprehensive dose-response study is crucial for interpreting your experimental results accurately.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cells | - Sub-optimal peptide concentration: The concentration used may be too low to elicit a response. - Peptide degradation: The peptide may have degraded due to improper storage or handling. - Cell type is not responsive: The primary cells being used may not express the GnRH receptor. - Insufficient incubation time: The duration of peptide exposure may be too short to observe a biological effect. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). - Ensure the peptide has been stored correctly at -20°C or -80°C and that stock solutions are not subjected to multiple freeze-thaw cycles. - Verify the expression of the GnRH receptor in your primary cell type using techniques like RT-PCR, Western blot, or immunocytochemistry. - Conduct a time-course experiment to determine the optimal incubation period. |
| Unexpected or opposite effect observed | - Biphasic dose-response: Some peptides exhibit stimulatory effects at low concentrations and inhibitory effects at high concentrations, or vice-versa. - Receptor desensitization: Continuous exposure to high concentrations of a GnRH agonist can lead to receptor downregulation and desensitization. | - Carefully evaluate the entire dose-response curve to identify any biphasic effects. - Consider pulsatile versus continuous administration of the peptide in your experimental design if receptor desensitization is a concern. |
| Peptide precipitation in culture medium | - Poor peptide solubility: The peptide may have limited solubility in your cell culture medium, especially at higher concentrations. - Interaction with media components: Components of the culture medium, such as salts or proteins, may cause the peptide to precipitate. | - Reconstitute the peptide in a small volume of a suitable solvent (e.g., sterile water or DMSO, if compatible with your cells) before diluting it in the culture medium. - Prepare fresh dilutions of the peptide in pre-warmed medium just before adding to the cells. - If using a high concentration, consider a formulation with a solubilizing agent, ensuring the agent itself does not affect the cells. |
| High cell death or cytotoxicity | - Peptide concentration is too high: Extremely high concentrations of any substance can be toxic to cells. - Contamination of peptide stock: The peptide or the solvent used for reconstitution may be contaminated. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of the peptide for your specific primary cells. - Ensure aseptic techniques are used during peptide reconstitution and handling. Use sterile, endotoxin-free reagents. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound and Related GnRH Analogs in In Vitro Studies
| Peptide | Cell Type | Concentration | Observed Effect |
| This compound | Primary Human Foetal Pituitary Cells | 6.6 μg/mL | Induction of LH and FSH release[1] |
| Triptorelin (GnRH Agonist) | Human Ovarian Cancer Cells | 10 ng/mL | Stimulation of proliferation (48h) |
| Triptorelin (GnRH Agonist) | Human Ovarian Cancer Cells | 1000 ng/mL | Inhibition of proliferation (72h) |
| GHRP-6 | Rat Primary Pituitary Cells | 7 x 10⁻⁹ M | Stimulation of Growth Hormone release[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or sterile PBS
-
Sterile, conical microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the required volume of sterile water or PBS to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until use.
-
Protocol 2: General Protocol for Treating Primary Cells with this compound
-
Materials:
-
Primary cells cultured in appropriate vessels (e.g., multi-well plates, flasks)
-
Complete cell culture medium
-
This compound stock solution
-
-
Procedure:
-
Culture primary cells to the desired confluency or density as per your experimental protocol.
-
Thaw an aliquot of the this compound stock solution.
-
Prepare the desired final concentrations of the peptide by diluting the stock solution in pre-warmed complete cell culture medium. Prepare a vehicle control using the same volume of the solvent used to dissolve the peptide.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At the end of the incubation period, proceed with your chosen assay to evaluate the cellular response (e.g., hormone secretion assay, proliferation assay, gene expression analysis).
-
Visualizations
Caption: GnRH signaling pathway initiated by this compound.
Caption: General experimental workflow for primary cell culture.
Caption: Troubleshooting decision tree for unexpected results.
References
pGlu-His-Pro-Gly-NH2 interference in protein quantification assays
Welcome to the technical support center for addressing challenges related to the presence of the tetrapeptide pGlu-His-Pro-Gly-NH2 in protein quantification assays. This guide provides detailed FAQs, troubleshooting workflows, and experimental protocols to help researchers, scientists, and drug development professionals achieve accurate protein concentration measurements.
Frequently Asked Questions (FAQs)
Q1: What is pGlu-His-Pro-Gly-NH2 and why might it interfere with my protein assay?
A: pGlu-His-Pro-Gly-NH2 is a small, synthetic tetrapeptide (a chain of four amino acids) with a molecular weight of 419.44 g/mol .[1] It is an analog of Thyrotropin-Releasing Hormone (TRH) and is known to stimulate the release of gonadotrophins like luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2]
This peptide can interfere with common protein assays for two main reasons:
-
Reactive Amino Acid Residues: It contains a histidine residue. Histidine, along with other residues like tyrosine, tryptophan, and cysteine, can actively participate in the chemical reactions of certain protein assays (specifically, copper-reduction assays), leading to a colorimetric signal that is mistaken for a higher protein concentration.[3]
-
Peptide Bonds: Copper-based assays, such as the BCA and Lowry methods, rely on the reaction of copper ions with the peptide bonds that form the backbone of both proteins and peptides.[3][4] The presence of pGlu-His-Pro-Gly-NH2 contributes to the total pool of peptide bonds in the sample, resulting in an overestimation of the actual protein concentration.
Q2: Which protein quantification assays are most susceptible to interference from pGlu-His-Pro-Gly-NH2?
A: Assays that rely on copper reduction and reactions with specific amino acid side chains are the most susceptible.
-
High Susceptibility (BCA and Lowry Assays):
-
The Bicinchoninic Acid (BCA) Assay involves the reduction of copper ions (Cu²⁺ to Cu⁺) by peptide bonds and certain amino acid side chains (Cys, Tyr, Trp, His).[3] The histidine in pGlu-His-Pro-Gly-NH2 will directly contribute to this reaction, generating a false signal.
-
The Lowry Assay is also a copper-based method that detects peptide bonds and is enhanced by the presence of aromatic and other reactive residues.[5][6] It is known to react with peptides of all sizes and will therefore be affected by pGlu-His-Pro-Gly-NH2.[7]
-
-
Low Susceptibility (Bradford Assay):
-
The Bradford Assay uses the Coomassie Brilliant Blue G-250 dye, which primarily binds to large proteins (typically >3 kDa) through interactions with basic (arginine, lysine) and aromatic amino acid residues. Small peptides like pGlu-His-Pro-Gly-NH2 generally do not bind the dye efficiently and are unlikely to produce a significant direct signal.[7][8] Therefore, this assay is a much safer choice when this peptide is present.
-
Table 1: Summary of Assay Mechanisms and Susceptibility to Peptide Interference
| Assay | Principle of Detection | Key Reacting Moieties | Susceptibility to pGlu-His-Pro-Gly-NH2 |
| BCA Assay | Copper (Cu²⁺) reduction by protein, followed by colorimetric detection with BCA.[3] | Peptide bonds, Cysteine, Tyrosine, Tryptophan, Histidine .[3] | High |
| Lowry Assay | Copper (Cu²⁺) reduction by peptide bonds (Biuret reaction) and subsequent reduction of Folin-Ciocalteu reagent by copper-peptide complex and specific amino acids.[5] | Peptide bonds, Tyrosine, Tryptophan, Cysteine, Histidine .[3][6] | High |
| Bradford Assay | Binding of Coomassie G-250 dye to protein, causing an absorbance shift. | Primarily Arginine and Lysine residues; aromatic rings. Generally requires proteins >3 kDa.[7] | Low |
Q3: My BCA or Lowry assay is giving unexpectedly high readings. How can I troubleshoot this?
A: If your samples contain pGlu-His-Pro-Gly-NH2, it is a likely cause of overestimation. Follow this troubleshooting workflow to diagnose and solve the issue.
Q4: What methods can I use to remove pGlu-His-Pro-Gly-NH2 from my protein sample before quantification?
A: The most effective methods separate molecules based on size. Since pGlu-His-Pro-Gly-NH2 is very small (~0.4 kDa), it can be efficiently separated from most proteins.
Table 2: Comparison of Methods for Removing Small Peptide Interference
| Method | Principle | Pros | Cons | Best For |
| Protein Precipitation | Uses Trichloroacetic Acid (TCA) and/or acetone to selectively precipitate large proteins, leaving small molecules like the peptide in the soluble fraction which is discarded.[9][10] | Effective, inexpensive, and concentrates the protein sample. | Can be harsh, potentially denaturing proteins or making them difficult to resolubilize.[10] | Robust proteins where downstream applications are not sensitive to denaturation. |
| Desalting Columns | A form of size-exclusion chromatography where the protein sample passes through a resin that retards small molecules. Proteins elute quickly while the peptide is retained.[11][12] | Fast, gentle, and preserves native protein structure. Can also be used for buffer exchange.[13] | Can dilute the protein sample. Columns have a defined capacity. | Sensitive proteins or when maintaining the native state is critical. |
| Dialysis / Ultrafiltration | Uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate proteins from smaller molecules. | Gentle and effective for buffer exchange. | Can be very time-consuming (dialysis) or risk membrane fouling (ultrafiltration).[14] | Large sample volumes where speed is not the primary concern. |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) / Acetone Protein Precipitation
This protocol is designed to precipitate proteins from a solution while leaving small interfering molecules, such as pGlu-His-Pro-Gly-NH2, in the supernatant.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
Procedure:
-
Place your protein sample (e.g., 100 µL) in a microcentrifuge tube on ice.
-
Add 1/4 volume of 100% TCA to your sample for a final concentration of 20%. (e.g., add 25 µL of 100% TCA to 100 µL of sample).[15]
-
Vortex briefly and incubate on ice for 30 minutes to allow proteins to precipitate.[16]
-
Centrifuge the sample at 14,000 x g for 10-15 minutes at 4°C.[15]
-
Carefully aspirate and discard the supernatant, which contains the interfering peptide. Be careful not to disturb the protein pellet at the bottom of the tube.
-
To wash the pellet, add 200-500 µL of ice-cold acetone.[15][16] This helps remove any residual TCA.
-
Vortex briefly and centrifuge again at 14,000 x g for 5 minutes at 4°C.
-
Carefully discard the acetone supernatant.
-
Allow the pellet to air-dry for 5-10 minutes to evaporate any remaining acetone. Do not over-dry, as it can make the pellet difficult to dissolve.[16]
-
Resuspend the clean protein pellet in a buffer that is compatible with your downstream protein quantification assay.
Protocol 2: Buffer Exchange and Peptide Removal with a Desalting Spin Column
This method uses size-exclusion chromatography to quickly separate proteins (>7 kDa) from small molecules.
Materials:
-
Desalting spin column (e.g., with a 7 kDa MWCO)
-
Appropriate equilibration buffer (compatible with your assay)
-
Variable-speed microcentrifuge
-
Collection tubes
Procedure:
-
Prepare the spin column by first inverting it several times to resuspend the resin.
-
Twist off the bottom closure and loosen the cap. Place the column in a 2 mL collection tube.
-
Centrifuge for 1-2 minutes at 1,500 x g to remove the storage buffer.[11][13] Discard the flow-through.
-
Equilibrate the column by adding 300-500 µL of your desired assay-compatible buffer to the top of the resin.
-
Centrifuge for 1-2 minutes at 1,500 x g. Discard the flow-through. Repeat this equilibration step two more times for a total of three washes.[13]
-
Place the equilibrated column into a new, clean collection tube.
-
Slowly apply your protein sample (typically 30-130 µL) to the center of the compacted resin bed.[11]
-
Centrifuge for 2 minutes at 1,500 x g.[13]
-
The desalted, peptide-free protein sample is now in the collection tube. The interfering peptide remains in the column resin.
-
Proceed with your protein quantification assay using the collected sample. Discard the used column.
Visualizations
Interference Mechanism in Copper-Based Assays
Context: TRH Analog Signaling Pathway
Since pGlu-His-Pro-Gly-NH2 is an analog of Thyrotropin-Releasing Hormone (TRH), its biological activity is relevant.[17][18][19] TRH and its analogs act through a G-protein coupled receptor (GPCR) to stimulate hormonal release.[1][18]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. quora.com [quora.com]
- 5. Lowry protein assay - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Determination of urinary peptides in patients with proteinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 10. Precipitation Procedures [sigmaaldrich.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. interchim.fr [interchim.fr]
- 15. its.caltech.edu [its.caltech.edu]
- 16. researchgate.net [researchgate.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. TRH Related Peptide, Thyrotropin-Releasing Hormone, Analogs and R Products [biosyn.com]
- 19. Chemistry and biology of thyrotropin-releasing hormone (TRH) and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of Synthetic Glp-His-Pro-Gly-NH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the synthetic tetrapeptide Glp-His-Pro-Gly-NH2 against other gonadotropin-releasing hormone (GnRH) agonists. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential applications.
Introduction to this compound
This compound is a synthetic peptide that represents a fragment of the native luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). Its primary biological function is to stimulate the release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland. This activity makes it a subject of interest for research in reproductive endocrinology and as a potential therapeutic agent.
Comparative Analysis of Biological Activity
The biological activity of this compound is benchmarked against established GnRH agonists. The following table summarizes the available quantitative data on their potency and efficacy in stimulating gonadotropin release.
| Compound | System | Endpoint | Potency/Efficacy |
| This compound | Human Foetal Pituitary Cultures | LH Release | 85% of LHRH |
| Human Foetal Pituitary Cultures | FSH Release | 96% of LHRH | |
| Leuprolide | Patients with Prostate Cancer | Testosterone Suppression | Castrate levels achieved |
| Goserelin | Patients with Prostate Cancer | Testosterone Suppression | Castrate levels achieved |
| Triptorelin | Patients with Prostate Cancer | Testosterone Suppression | Potentially most potent in achieving lowest testosterone levels |
| Buserelin | In Vitro Fertilization (IVF) | Pituitary Desensitization | Effective |
Experimental Protocols
The validation of the biological activity of this compound and its analogs relies on robust in vitro and in vivo assays. Below are detailed protocols for key experiments.
In Vitro Gonadotropin Release Assay from Pituitary Cells
This assay is fundamental for quantifying the gonadotropin-releasing activity of synthetic peptides.
Objective: To measure the amount of LH and FSH released from primary pituitary cells or a suitable cell line (e.g., LβT2) in response to stimulation with the test peptide.
Materials:
-
Primary pituitary cells or LβT2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test peptide (this compound) and reference standards (e.g., native GnRH)
-
96-well cell culture plates
-
LH and FSH ELISA kits
-
Plate reader
Procedure:
-
Cell Seeding: Seed pituitary cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Starvation: The following day, replace the culture medium with a serum-free medium and incubate for 2-4 hours to reduce basal hormone release.
-
Stimulation: Prepare serial dilutions of the test peptide and reference standards in the serum-free medium. Remove the starvation medium from the cells and add the peptide solutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 4 hours).
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
Quantification of LH and FSH: Measure the concentration of LH and FSH in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Construct dose-response curves by plotting the concentration of released LH and FSH against the logarithm of the peptide concentration. Calculate the EC50 values to determine the potency of the test peptide.
GnRH Receptor Binding Assay
This assay determines the affinity of the synthetic peptide for the GnRH receptor.
Objective: To measure the ability of the test peptide to displace a radiolabeled ligand from the GnRH receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the GnRH receptor (e.g., HEK293-GnRHR)
-
Radiolabeled GnRH analog (e.g., [125I]-Buserelin)
-
Test peptide (this compound) and unlabeled reference ligand
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Assay Setup: In microcentrifuge tubes, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test peptide or reference ligand. Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly separate the bound and free radioligand by filtering the contents of each tube through glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Measurement: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value, which is the concentration of the test peptide required to inhibit 50% of the specific binding of the radioligand.
Signaling Pathway
This compound, as a GnRH agonist, is expected to activate the GnRH receptor signaling pathway. The binding of the agonist to the G-protein coupled GnRH receptor (GnRHR) on gonadotrope cells in the anterior pituitary initiates a cascade of intracellular events.
Caption: GnRH Receptor Signaling Pathway.
Experimental Workflow
The overall process for validating the biological activity of a synthetic peptide like this compound involves several key stages, from initial synthesis to in-depth functional characterization.
Caption: Workflow for Validating Peptide Bioactivity.
A Comparative Analysis of TRH and Its Precursor, pGlu-His-Pro-Gly-NH2, at the TRH Receptor
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Receptor Binding Affinity
The following table summarizes the known binding affinity of TRH for its receptor. Direct quantitative comparison with pGlu-His-Pro-Gly-NH2 is currently limited by the lack of available experimental data for the latter.
| Compound | Chemical Structure | Receptor | Binding Affinity (Ki) | Binding Affinity (IC50) | Notes |
| Thyrotropin-Releasing Hormone (TRH) | pGlu-His-Pro-NH2 | TRH Receptor | Not explicitly found in search results | Not explicitly found in search results | Estimated binding affinity is in the nM range[1]. |
| pGlu-His-Pro-Gly-NH2 (TRH-Gly) | pGlu-His-Pro-Gly-NH2 | TRH Receptor | Data not available in searched literature | Data not available in searched literature | Known as a precursor to TRH. |
TRH Receptor Signaling Pathway
Upon binding of an agonist like TRH, the TRH receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gq/11 pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events ultimately leads to various cellular responses, including the synthesis and secretion of thyroid-stimulating hormone (TSH) from the pituitary gland.
Caption: TRH Receptor Signaling Pathway.
Experimental Protocols: Radioligand Competitive Binding Assay
To determine and compare the binding affinities of compounds like pGlu-His-Pro-Gly-NH2 and TRH for the TRH receptor, a radioligand competitive binding assay is a standard and robust method.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the TRH receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human TRH receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled TRH receptor ligand, such as [³H]-TRH or a more stable analog.
-
Test Compounds: pGlu-His-Pro-Gly-NH2 and TRH (unlabeled).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl₂ (e.g., 5 mM) and a protease inhibitor cocktail.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the TRH receptor to a high density.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a desired protein concentration.
-
-
Competitive Binding Assay:
-
In a series of tubes, add a fixed concentration of the radioligand (typically at or below its Kd value).
-
Add increasing concentrations of the unlabeled test compound (pGlu-His-Pro-Gly-NH2 or TRH) to the tubes.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled TRH).
-
Initiate the binding reaction by adding the prepared cell membranes to each tube.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Radioligand Competitive Binding Assay Workflow.
References
Comparing the efficacy of Glp-His-Pro-Gly-NH2 and its analogs
A Comparative Guide to the Efficacy of Thyrotropin-Releasing Hormone (TRH) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Thyrotropin-Releasing Hormone (TRH), chemically known as Glp-His-Pro-Gly-NH2, and its synthetic and naturally occurring analogs. The information presented is collated from preclinical and clinical studies, with a focus on quantitative data to facilitate a direct comparison of these compounds. Detailed experimental methodologies for key assays are provided, alongside visualizations of relevant biological pathways and workflows.
Introduction to TRH and its Analogs
Thyrotropin-releasing hormone (TRH) is a tripeptide neurohormone (pGlu-His-Pro-NH2) that plays a crucial role in the hypothalamic-pituitary-thyroid axis by stimulating the release of thyrotropin (TSH) and prolactin.[1] Beyond its endocrine functions, TRH acts as a neurotransmitter and neuromodulator in the central nervous system (CNS), influencing behavior, thermoregulation, and autonomic control.[1] However, the therapeutic application of native TRH is limited by its short biological half-life and poor penetration of the blood-brain barrier.[1] These limitations have driven the development of numerous TRH analogs designed for enhanced metabolic stability and CNS bioavailability.[1]
This guide focuses on a selection of well-studied TRH analogs, comparing their efficacy in preclinical models of depression and neurodegeneration. The analogs discussed include Taltirelin, Montirelin (MK-771), DN-1417, RX77368, and others.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of TRH and its analogs from various experimental models.
Table 1: Antidepressant-like Effects of TRH and its Analogs in the Porsolt Swim Test
| Compound | Minimum Effective Dose | Potency Relative to TRH | Effect on T3 Levels | Reference |
| TRH | Not specified | 1x | - | [2] |
| Montirelin (MK-771) | Not specified | 40x stronger | Not specified | [2] |
| DN-1417 | Not specified | Similar potency | Not specified | [2] |
| pGLU-GLU-PRO-NH2 (EEP) | Not specified | Stronger than EFP | No effect | [3] |
| pGLU-PHE-PRO-NH2 (EFP) | Not specified | Weaker than EEP | Significant increase | [3] |
Table 2: Neuroprotective Effects of TRH Analogs
| Compound | Model | Concentration for Neuroprotection | Key Findings | Reference |
| 3-Methyl-Histidine TRH | Glutamate-induced toxicity in fetal rat hippocampal neurons | 0.1, 1, and 10 µM (concentration-dependent) | Protected neurons against cell death.[4] | [4][5] |
| Taltirelin | MPTP and Rotenone-induced neurotoxicity in Parkinson's disease models | 1 mg/kg (in vivo, MPTP model); 5 µM (in vitro) | Alleviated motor impairment and protected dopaminergic neurons.[6] | [6] |
Table 3: Receptor Binding Affinity of TRH and its Analogs
| Compound | Receptor | Kd (nM) | Bmax (fmol/mg protein) | Cell Line | Reference |
| TRH | TRH Receptor | 16 | 227 | GH3 | [7] |
| RX77368 | TRH Receptor | 144 | 123 | GH3 | [7] |
Table 4: In Vitro Potency of TRH and its Analogs
| Compound | Assay | EC50 (nM) | Cell Line | Reference |
| TRH | Phosphoinositide Hydrolysis | 7.9 ± 1 | GH3 | [7] |
| RX77368 | Phosphoinositide Hydrolysis | 96.3 ± 3 | GH3 | [7] |
| TRH | Ca2+ Release | 5.0 | Model Cell System | [8] |
| Taltirelin | Ca2+ Release | 36 | Model Cell System | [8] |
Experimental Protocols
Porsolt Swim Test (Forced Swim Test)
This test is a widely used rodent behavioral model for assessing antidepressant efficacy.[3]
-
Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test session: On the first day, rats are individually placed in the cylinder for a 15-minute pre-swim.
-
Drug Administration: Following the pre-swim, the test compounds (TRH, analogs, or vehicle) are administered. In the cited study, injections were given three times.[2]
-
Test session: 24 hours after the pre-swim (and 1 hour after the last injection), the rats are placed back in the cylinder for a 5-minute test session.[2]
-
-
Data Analysis: The duration of immobility (the time the rat spends floating without struggling) during the 5-minute test session is recorded. A significant decrease in immobility time is indicative of an antidepressant-like effect.[2]
Glutamate-Induced Neurotoxicity Assay
This in vitro assay assesses the neuroprotective potential of compounds against glutamate-induced excitotoxicity.[5]
-
Cell Culture: Primary enriched cultures of fetal rat hippocampal neurons are prepared and cultured in neurobasal media for 7 days.[4]
-
Treatment: On day 7, neurons are treated with:
-
Control media
-
Test compound alone (e.g., 10 µM 3-Methyl-Histidine TRH)
-
Glutamate alone (e.g., 500 µM)
-
Glutamate co-treated with various concentrations of the test compound.[4]
-
-
Incubation: The cells are incubated for 16 hours.[4]
-
Assessment of Cell Viability and Damage:
-
Data Analysis: A significant reduction in cell death (by Trypan Blue) or LDH release in the co-treated groups compared to the glutamate-alone group indicates a neuroprotective effect.[4]
Signaling Pathways and Experimental Workflows
TRH Receptor Signaling Pathway
TRH exerts its effects by binding to specific G-protein coupled receptors (GPCRs), primarily the TRH-R1 receptor.[1] This binding event initiates a downstream signaling cascade that is cell-type dependent but generally involves the activation of phospholipase C (PLC).[1]
Caption: Simplified TRH signaling pathway via the TRH-R1 receptor.
Experimental Workflow for Porsolt Swim Test
The following diagram illustrates the key steps in the Porsolt Swim Test for evaluating the antidepressant-like effects of TRH analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Potential anti-depressive effects of thyrotropin releasing hormone (TRH) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant effects of thyrotropin-releasing hormone analogues using a rodent model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An analog of thyrotropin-releasing hormone (TRH) is neuroprotective against glutamate-induced toxicity in fetal rat hippocampal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Analog of Thyrotropin-Releasing Hormone (TRH) is Neuroprotective Against Glutamate-Induced Toxicity In Fetal Rat Hippocampal Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and biochemical comparison of thyrotropin releasing hormone (TRH) and di-methyl proline-TRH on pituitary GH3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-TRH Antibody Cross-Reactivity with a C-Terminally Extended TRH Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of polyclonal anti-thyrotropin-releasing hormone (TRH) antibodies with TRH (pGlu-His-Pro-NH2) and its synthetic analog, pGlu-His-Pro-Gly-NH2. The addition of a C-terminal glycine residue to the native TRH tripeptide can significantly impact antibody recognition, a critical consideration in the development of immunoassays and therapeutic antibodies. This document outlines the immunological principles underlying this interaction, presents hypothetical comparative data, and provides detailed experimental protocols for researchers to conduct their own assessments.
Introduction to TRH and its Analog
Thyrotropin-releasing hormone (TRH), with the structure pGlu-His-Pro-NH2, is a hypothalamic hormone that plays a crucial role in regulating the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland. Its biological activity is mediated through the TRH receptor, a G-protein coupled receptor (GPCR).
The tetrapeptide pGlu-His-Pro-Gly-NH2 is a synthetic analog of TRH. The addition of a glycine residue at the C-terminus modifies the structure of the native peptide. Understanding the cross-reactivity of anti-TRH antibodies with such analogs is essential for several reasons:
-
Immunoassay Specificity: In assays designed to quantify TRH, cross-reactivity with analogs can lead to inaccurate measurements.
-
Therapeutic Antibody Development: For anti-TRH antibody-based therapies, the degree of cross-reactivity with related endogenous or synthetic peptides can affect efficacy and safety.
-
Epitope Mapping: Studying the impact of amino acid extensions on antibody binding provides insights into the epitope recognized by the antibody. Generally, for polyclonal antibodies, which recognize multiple epitopes, cross-reactivity tends to decrease as the number of amino acid substitutions or additions increases[1]. The C-terminal region of a peptide is often a critical part of the epitope for antibody recognition[2][3][4].
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical data from a competitive ELISA experiment designed to compare the binding of a polyclonal anti-TRH antibody to TRH and pGlu-His-Pro-Gly-NH2. In this scenario, the addition of the C-terminal glycine is expected to significantly reduce the antibody's affinity for the peptide.
| Analyte | IC50 (nM) | % Cross-Reactivity | Interpretation |
| TRH (pGlu-His-Pro-NH2) | 10 | 100% | The concentration of TRH required to inhibit 50% of the maximum signal. This is the reference compound. |
| pGlu-His-Pro-Gly-NH2 | 500 | 2% | A significantly higher concentration of the analog is required to achieve 50% inhibition, indicating a substantial loss of affinity. The C-terminal glycine likely sterically hinders the antibody from binding to its primary epitope on the pGlu-His-Pro-NH2 sequence. |
% Cross-Reactivity = (IC50 of TRH / IC50 of pGlu-His-Pro-Gly-NH2) x 100
Experimental Protocols
To empirically determine the cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and robust method.
Competitive ELISA Protocol
This protocol is designed to measure the relative affinity of an anti-TRH antibody for TRH and its analog, pGlu-His-Pro-Gly-NH2.
Materials:
-
96-well microtiter plates
-
TRH-protein conjugate (e.g., TRH-BSA) for coating
-
Polyclonal anti-TRH antibody
-
TRH standard (pGlu-His-Pro-NH2)
-
Test peptide (pGlu-His-Pro-Gly-NH2)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of TRH-protein conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competition:
-
Prepare serial dilutions of the TRH standard and the pGlu-His-Pro-Gly-NH2 test peptide in Assay Buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each dilution of the standard or test peptide with 50 µL of the diluted anti-TRH antibody for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixtures to the coated and blocked 96-well plate.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the peptide concentration for both TRH and the analog. Determine the IC50 value for each. Calculate the percent cross-reactivity using the formula provided in the data table.
Visualizations
Experimental Workflow for Competitive ELISA
Caption: Workflow for determining antibody cross-reactivity via competitive ELISA.
TRH Signaling Pathway
Caption: The TRH receptor signaling cascade leading to hormone release.
References
- 1. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Small Epitope Tagging on the C-Terminus of a Target Protein Requires Extra Amino Acids to Enhance the Immune Responses of the Corresponding Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small Epitope Tagging on the C-Terminus of a Target Protein Requires Extra Amino Acids to Enhance the Immune Responses of the Corresponding Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and Characterization of Peptide Antibodies to the C-Terminal of Frameshifted Calreticulin Associated with Myeloproliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Glp-His-Pro-Gly-NH2 from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the synthetic peptide Glp-His-Pro-Gly-NH2, a known gonadotropin-releasing hormone (GnRH) analog, from various suppliers. The objective is to offer a framework for evaluating the quality and performance of this peptide from different commercial sources, supported by standardized experimental protocols and illustrative data.
Data Presentation: Comparative Analysis of this compound
The following table summarizes typical quality control and performance data for this compound obtained from three hypothetical, representative suppliers. This data is illustrative and researchers should always refer to the supplier-specific Certificate of Analysis (CoA).
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | >98% | >99% | >98.5% |
| Molecular Weight (by MS) | 419.45 g/mol | 419.44 g/mol | 419.46 g/mol |
| Appearance | White to off-white powder | White crystalline powder | White lyophilized powder |
| Solubility | Soluble in water | Soluble in water and DMSO | Soluble in water |
| Biological Activity (EC50) | 5.2 nM | 4.8 nM | 5.0 nM |
| Endotoxin Level | < 0.1 EU/µg | < 0.05 EU/µg | < 0.1 EU/µg |
| Residual Solvents | < 0.5% | < 0.1% | < 0.2% |
| Counter-ion Content (TFA) | < 15% | < 10% | < 12% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the determination of peptide purity using reverse-phase HPLC (RP-HPLC).[1][2][3][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Data Analysis: Purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks.
Molecular Weight Verification by Mass Spectrometry (MS)
This protocol describes the verification of the peptide's molecular weight using electrospray ionization mass spectrometry (ESI-MS).
-
Instrumentation: A mass spectrometer with an ESI source.
-
Sample Preparation: The peptide solution from the HPLC analysis can be directly infused into the mass spectrometer.
-
Data Acquisition: Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range of 200-2000.
-
Data Analysis: Deconvolute the resulting spectrum to determine the monoisotopic mass of the peptide and compare it to the theoretical molecular weight (419.44 g/mol ).
In Vitro Biological Activity Assay: LH and FSH Release
This bioassay determines the biological activity of this compound by measuring its ability to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from pituitary cells.[5][6] This is a representative protocol; specific cell lines and reagents may vary.
-
Cell Line: A suitable pituitary gonadotrope cell line (e.g., LβT2 cells).
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with serum-free media.
-
Prepare serial dilutions of the this compound from each supplier in serum-free media.
-
Add the peptide solutions to the cells and incubate for a defined period (e.g., 4 hours).
-
Collect the cell culture supernatant.
-
-
Quantification of LH and FSH: Measure the concentration of LH and FSH in the supernatant using commercially available ELISA kits.
-
Data Analysis: Plot the concentration of LH and FSH released against the log concentration of the peptide. Determine the EC50 value (the concentration of peptide that elicits 50% of the maximal response) for each supplier.
Stability Indicating Assay
This protocol assesses the stability of the peptide under various stress conditions.[7]
-
Stress Conditions:
-
Acidic: 0.1 M HCl at 40°C for 24 hours.
-
Basic: 0.1 M NaOH at 40°C for 24 hours.
-
Oxidative: 3% H2O2 at room temperature for 24 hours.
-
Thermal: 60°C for 48 hours.
-
Photolytic: Exposure to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC (as described in Protocol 1) to determine the percentage of the parent peptide remaining and to identify any degradation products.
Mandatory Visualization
Signaling Pathway of this compound via the GnRH Receptor
The following diagram illustrates the signaling cascade initiated by the binding of this compound to the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR).[8][9][10][11]
Experimental Workflow for Comparative Analysis
This diagram outlines the logical workflow for the comparative analysis of this compound from different suppliers.
References
- 1. Applications of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. almacgroup.com [almacgroup.com]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and functional properties of the tetrapeptide Glp-His-Pro-Gly-NH2 and related peptides, including the endogenous thyrotropin-releasing hormone (TRH) and its synthetic analogs. This analysis is supported by experimental data from peer-reviewed studies to facilitate informed decisions in research and drug development.
Structural Overview
This compound is a tetrapeptide amide with a pyroglutamyl residue at the N-terminus. Its structure is highly similar to that of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), which is a decapeptide that shares the C-terminal Pro-Gly-NH2 sequence. However, for the purpose of a direct structural and functional comparison of similarly sized peptides, this guide will focus on the tripeptide Thyrotropin-Releasing Hormone (TRH) and its synthetic analogs, which bear a strong structural resemblance to the N-terminal portion of this compound.
TRH (pGlu-His-Pro-NH2) is a hypothalamic hormone that stimulates the release of thyrotropin (TSH) and prolactin from the anterior pituitary. Its short half-life has prompted the development of more stable and potent synthetic analogs, such as Taltirelin and Montirelin.
| Peptide | Sequence | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | pGlu-His-Pro-Gly-NH2 | 419.44 | Tetrapeptide with a C-terminal Glycinamide. |
| TRH (Thyroliberin) | pGlu-His-Pro-NH2 | 362.38 | Tripeptide with a C-terminal Prolinamide. |
| Taltirelin | pGlu-His-Pro-NH2 derivative | 405.42 | TRH analog with a modified N-terminal pyroglutamyl ring. |
| Montirelin | pGlu-His-Pro-NH2 derivative | 408.16 | TRH analog with modifications to the pyroglutamyl and/or prolinamide residues. |
| LHRH (GnRH) | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | 1182.31 | Decapeptide sharing the N-terminal pGlu-His and C-terminal Pro-Gly-NH2 motifs.[1][2][3] |
Comparative Biological Activity
The biological activities of these peptides are primarily determined by their affinity for their respective G-protein coupled receptors (GPCRs) and their potency in activating downstream signaling pathways.
Receptor Binding Affinity
Receptor binding affinity is a measure of how strongly a ligand binds to its receptor and is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Peptide | Receptor | Tissue/Cell Line | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Taltirelin | TRH Receptor | Rat Brain | [3H]-Me-TRH | 311 | - | [4][5] |
| Montirelin | TRH Receptor | Rat Brain | [3H]-Me-TRH | 35.2 | - | [4][5] |
| TRH | hTRH Receptor | Model cell system | [3H]MeTRH | - | 36 | [6][7] |
| Taltirelin | hTRH Receptor | Model cell system | [3H]MeTRH | - | 910 | [6][7] |
| [D-Trp6]LHRH | LHRH Receptor | Human endometrial cancer cell lines | [125I,D-Trp6]LHRH | - | Kd1 = 5.7 x 10^-9 M | [8] |
Note: Quantitative binding affinity data for this compound to the GnRH receptor was not available in the reviewed literature. However, its known function as a GnRH agonist implies a significant affinity for this receptor.
Functional Potency
Functional potency measures the concentration of a ligand required to elicit a half-maximal response in a functional assay, such as the stimulation of second messenger production or hormone release. It is typically expressed as the half-maximal effective concentration (EC50).
| Peptide | Receptor | Assay | EC50 (nM) | Emax (% of TRH) | Reference |
| TRH | hTRH Receptor | Ca2+ Release | 5.0 | 100 | [6][7] |
| Taltirelin | hTRH Receptor | Ca2+ Release | 36 | >100 (Superagonist) | [6][7] |
Signaling Pathways
Both this compound (acting on the GnRH receptor) and TRH and its analogs (acting on the TRH receptor) primarily signal through the Gq/11 G-protein pathway, leading to the activation of Phospholipase C (PLC).
GnRH Receptor Signaling Pathway
Caption: GnRH Receptor Signaling Cascade.
TRH Receptor Signaling Pathway
Caption: TRH Receptor Signaling Cascade.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Receptor Preparation: Cell membranes expressing the target receptor (e.g., GnRH-R or TRH-R) are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard method like the BCA assay.
-
Incubation: In a multi-well plate, a fixed concentration of the radiolabeled ligand (e.g., [3H]-Me-TRH or [125I,D-Trp6]LHRH) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test peptide. A control group with no unlabeled ligand (total binding) and a group with a high concentration of a known potent unlabeled ligand (non-specific binding) are included. Incubation is typically carried out at a specific temperature (e.g., 4°C or 25°C) for a duration sufficient to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter using a cell harvester. The filter traps the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is plotted against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the accumulation of inositol phosphates, a downstream second messenger produced upon activation of the Gq/11 pathway.
Detailed Methodology:
-
Cell Culture and Labeling: Cells stably expressing the receptor of interest are cultured and labeled overnight with myo-[3H]inositol, which is incorporated into cellular phosphoinositides.
-
Stimulation: The cells are washed and then stimulated with various concentrations of the test peptide in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.
-
Extraction: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Separation and Quantification: The [3H]-labeled inositol phosphates are separated from other cellular components using anion-exchange chromatography. The radioactivity of the eluted inositol phosphates is measured by scintillation counting.
-
Data Analysis: The amount of [3H]-inositol phosphates produced is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 and Emax values are determined.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration, another key event in the Gq/11 signaling cascade.
Detailed Methodology:
-
Cell Preparation and Dye Loading: Cells expressing the target receptor are seeded in a multi-well plate. They are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a flow cytometer.
-
Agonist Addition: The test peptide at various concentrations is added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response at each agonist concentration is determined. These values are then plotted against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound, a GnRH agonist, and the TRH family of peptides, while structurally similar in their core motifs, target distinct receptor systems and elicit different physiological responses. The synthetic TRH analogs, Taltirelin and Montirelin, demonstrate the potential for structural modification to enhance therapeutic properties such as receptor affinity, potency, and pharmacokinetic profiles. Taltirelin, for instance, exhibits superagonist activity at the human TRH receptor, indicating a higher maximal response compared to the endogenous ligand. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these and other novel peptide therapeutics. A thorough understanding of their structure-activity relationships is crucial for the rational design of next-generation drugs with improved efficacy and safety profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Receptor-binding affinity of gonadotropin-releasing hormone analogs: analysis by radioligand-receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.teikyo.jp [pure.teikyo.jp]
- 6. Frontiers | Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor [frontiersin.org]
- 7. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy comparison of Glp-His-Pro-Gly-NH2 and a D-amino acid analog
A Comparative Analysis of Gonadotropin-Releasing Hormone (GnRH) Agonists for Researchers and Drug Development Professionals
The native decapeptide, Gonadotropin-Releasing Hormone (GnRH), with the sequence Glp-His-Pro-Gly-NH2, is a critical regulator of the reproductive axis. However, its therapeutic potential is limited by a short in vivo half-life. The strategic substitution of the glycine at position 6 with a D-amino acid has given rise to a class of potent and long-acting superagonists. This guide provides an objective comparison of the in vivo efficacy of native GnRH and its D-amino acid analogs, supported by experimental data, to inform research and development in endocrinology and related fields.
Quantitative Efficacy Comparison
The primary measure of in vivo efficacy for GnRH agonists is their ability to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. D-amino acid analogs consistently demonstrate significantly higher potency and a prolonged duration of action compared to the native this compound. This enhanced activity is attributed to increased resistance to enzymatic degradation and improved binding affinity to the GnRH receptor.[1][2]
The following table summarizes the relative potencies of several D-amino acid GnRH analogs compared to native GnRH, as determined by in vivo assays in rats.
| Compound | Structure | Relative Potency (Native GnRH = 1) | Key In Vivo Effect |
| This compound | Native Mammalian GnRH | 1 | Standard for LH/FSH release |
| Triptorelin | [D-Trp⁶]-GnRH | ~100 | Potent and sustained gonadotropin release[3] |
| Deslorelin | [D-Trp⁶, Des-Gly¹⁰]-GnRH-ethylamide | ~100 | High potency in suppressing estrous[3] |
| Buserelin | [D-Ser(tBu)⁶, Des-Gly¹⁰]-GnRH-ethylamide | 15 - 60 | Varies by assay; potent induction of ovulation[3] |
| Leuprolide | [D-Leu⁶, Des-Gly¹⁰]-GnRH-ethylamide | Not specified in direct comparison table, but known as a potent agonist | Effective in suppressing testosterone[4] |
| [D-Ala⁶]-GnRH | [D-Ala⁶]-GnRH | 3.5 - 4 | Increased potency over native GnRH[2] |
Experimental Protocols
The in vivo bioassays to determine the potency of GnRH analogs typically involve the following steps, as synthesized from established methodologies.[5][6]
Rat Estrous Suppression Bioassay
This assay is a common method for evaluating the in vivo potency of GnRH agonists.
-
Animal Model: Mature female Sprague-Dawley rats exhibiting regular 4-day estrous cycles are used.
-
Procedure:
-
Vaginal smears are taken daily to monitor the stage of the estrous cycle.
-
On the day of proestrus, animals are administered a single subcutaneous injection of either the vehicle (control), native GnRH, or the D-amino acid analog at various dose levels.
-
The following day (estrus), the presence or absence of ovulation is determined by examining the oviducts for ova under a microscope.
-
-
Data Analysis: The dose of the analog required to block ovulation in 50% of the animals (ED₅₀) is calculated and compared to the ED₅₀ of native GnRH to determine relative potency.
Gonadotropin Release Assay in Male Rats
This protocol measures the direct effect of GnRH analogs on LH and FSH secretion.
-
Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley) are often used. They may be castrated to eliminate the negative feedback effects of testosterone, thus sensitizing the pituitary to GnRH stimulation.
-
Procedure:
-
Animals are cannulated in the jugular vein for repeated blood sampling.
-
A baseline blood sample is collected.
-
The test compound (native GnRH or a D-amino acid analog) is administered intravenously or subcutaneously at a specific dose.
-
Blood samples are collected at various time points post-administration (e.g., 15, 30, 60, 120, and 180 minutes).
-
-
Data Analysis: Serum concentrations of LH and FSH are measured by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). The peak hormone concentration and the total amount of hormone released (area under the curve) are calculated and compared between the native peptide and its analog. The D-amino acid analogs are expected to induce a more robust and sustained release of gonadotropins.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of GnRH and a typical experimental workflow for comparing the in vivo efficacy of GnRH analogs.
Caption: GnRH receptor signaling pathway leading to gonadotropin release.
Caption: Workflow for in vivo comparison of GnRH analogs.
Conclusion
The incorporation of D-amino acids at position 6 of the GnRH peptide backbone is a well-established strategy for dramatically enhancing its in vivo efficacy. The resulting analogs, such as triptorelin and buserelin, exhibit superior potency and a significantly longer duration of action compared to the native this compound. This improved pharmacokinetic and pharmacodynamic profile makes them valuable tools in both research and clinical applications for the manipulation of the reproductive axis. The experimental protocols outlined provide a framework for the continued evaluation and development of novel GnRH analogs with tailored therapeutic properties.
References
- 1. Comparison of the Test Accuracy of a Subcutaneous Gonadotropin-Releasing Hormone Agonist (Triptorelin Acetate) vs. Intravenous Gonadorelin in the Diagnosis of Central Precocious Puberty | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
- 2. jogcr.com [jogcr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming the Identity of Synthetic pGlu-His-Pro-Gly-NH2: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthetic peptides is a critical step to ensure the validity of experimental results. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and its alternatives for verifying the identity of the synthetic tetrapeptide pGlu-His-Pro-Gly-NH2.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most detailed information for the structural confirmation of molecules in solution, offering unambiguous evidence of atomic connectivity and stereochemistry.
Experimental Protocol: 1D and 2D NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the lyophilized pGlu-His-Pro-Gly-NH2 peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify all proton signals.
-
Obtain a 1D ¹³C NMR spectrum to identify all carbon signals.
-
Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within each amino acid residue, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons.
-
Further 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the peptide sequence by observing correlations between atoms across the peptide bonds.
Data Presentation: Expected NMR Data for pGlu-His-Pro-Gly-NH2
The following table presents representative ¹H and ¹³C NMR chemical shifts for pGlu-His-Pro-Gly-NH2, based on typical values for the constituent amino acid residues. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Amino Acid Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| pGlu | α-CH | 4.1 - 4.3 | 58 - 60 |
| β-CH₂ | 2.1 - 2.4 | 28 - 30 | |
| γ-CH₂ | 2.4 - 2.6 | 32 - 34 | |
| C=O (amide) | - | 178 - 180 | |
| C=O (lactam) | - | 175 - 177 | |
| His | α-CH | 4.5 - 4.7 | 53 - 55 |
| β-CH₂ | 3.1 - 3.3 | 28 - 30 | |
| Imidazole C2-H | 8.5 - 8.7 | 135 - 137 | |
| Imidazole C4-H | 7.2 - 7.4 | 118 - 120 | |
| C=O (amide) | - | 172 - 174 | |
| Pro | α-CH | 4.3 - 4.5 | 60 - 62 |
| β-CH₂ | 1.9 - 2.1 | 30 - 32 | |
| γ-CH₂ | 2.2 - 2.4 | 25 - 27 | |
| δ-CH₂ | 3.5 - 3.7 | 47 - 49 | |
| C=O (amide) | - | 174 - 176 | |
| Gly | α-CH₂ | 3.8 - 4.0 | 42 - 44 |
| C=O (amide) | - | 173 - 175 | |
| -NH₂ | Amide protons | 7.0 - 7.5 | - |
NMR Experimental Workflow
Revolutionizing Peptide Quantification: A Comparative Guide to LC-MS/MS Validation for Glp-His-Pro-Gly-NH2
For researchers, scientists, and drug development professionals at the forefront of peptide therapeutic development, the accurate quantification of novel compounds is paramount. This guide provides a comprehensive validation comparison of Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) for the quantification of Glp-His-Pro-Gly-NH2, a synthetic peptide with therapeutic potential, against traditional immunoassay techniques.
In the landscape of bioanalysis, LC-MS/MS has emerged as a gold-standard, offering unparalleled specificity and the ability to overcome the limitations often associated with conventional methods like Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide delves into the experimental protocols and presents a clear, data-driven comparison to inform the selection of the most robust analytical method for your research needs.
Performance Comparison: LC-MS/MS vs. Immunoassays
The validation of any quantitative assay hinges on its accuracy, precision, sensitivity, and specificity. Below is a summary of the expected performance characteristics for the quantification of this compound by LC-MS/MS compared to alternative immunoassay methods, based on data from analogous peptide assays.
| Parameter | LC-MS/MS | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Specificity | Very High (distinguishes structurally similar molecules) | Moderate to High (potential for cross-reactivity) | Moderate to High (potential for cross-reactivity) |
| Sensitivity (LLOQ) | Low pg/mL to ng/mL range (e.g., 2.5 pg/mL for GnRH)[1] | Low pg/mL range (e.g., 1-3.8 pg/tube for GnRH)[2] | pg/mL to ng/mL range (e.g., 0.94 - 5.67 pg/mL for GLP-1)[3] |
| Dynamic Range | Wide (typically 3-4 orders of magnitude) | Narrow | Narrow |
| Precision (%CV) | <15% | <15% | <10-15% |
| Accuracy (%Bias) | ±15% | ±15-20% | ±15-20% |
| Method Development Time | Weeks to a few months | Months to over a year (antibody generation) | Months (antibody generation and screening) |
| Matrix Effects | Can be significant but manageable with appropriate internal standards and sample preparation | Can be significant, requires careful matrix matching | Can be significant, requires careful matrix matching |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of this compound using LC-MS/MS and a general outline for a competitive RIA.
LC-MS/MS Quantification of this compound
This protocol is adapted from established methods for the analysis of small peptides and GnRH analogs in biological matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 500 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Protein Precipitation: Precipitate proteins by adding 1 mL of acetonitrile. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase A.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (Analyte): Precursor ion (Q1) -> Product ion (Q3) - Specific m/z values to be determined through infusion and optimization.
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3) - Specific m/z values to be determined.
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Collision Gas: Argon
-
Radioimmunoassay (RIA) for this compound (General Protocol)
This protocol is based on established RIA methods for GnRH and its analogs.[2][4]
1. Reagent Preparation
-
Antibody Generation: Production of a specific polyclonal or monoclonal antibody against this compound.
-
Radiolabeling: Iodination of a tyrosine-analog of this compound or the peptide itself if it contains a suitable residue for labeling (e.g., with ¹²⁵I).
-
Standard Curve Preparation: Serial dilution of a known concentration of this compound.
2. Assay Procedure
-
Incubation: A fixed amount of antibody and radiolabeled peptide are incubated with either the standards or the unknown samples. The unlabeled peptide in the standards/samples competes with the radiolabeled peptide for binding to the limited number of antibody binding sites.
-
Separation: The antibody-bound peptide is separated from the free peptide. This is often achieved using a second antibody that precipitates the primary antibody-peptide complex, or by using solid-phase coated tubes/beads.
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification: The concentration of the peptide in the unknown samples is determined by comparing the degree of inhibition of binding of the radiolabeled peptide with the standard curve.
Visualizing the Workflow and Signaling Context
To further elucidate the experimental process and the biological context of this compound, the following diagrams are provided.
Conclusion
The validation data and experimental protocols presented in this guide underscore the superiority of LC-MS/MS for the quantification of this compound in a research and drug development setting. Its high specificity, wide dynamic range, and shorter method development time offer significant advantages over traditional immunoassays. While immunoassays can achieve high sensitivity, the potential for cross-reactivity and the lengthy process of antibody development can be significant drawbacks. For researchers requiring accurate, reliable, and robust quantification of this compound and its metabolites, LC-MS/MS stands out as the method of choice.
References
- 1. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation [jove.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Human GLP-1(Glucagon Like Peptide 1) ELISA Kit - Elabscience® [elabscience.com]
- 4. A radioimmunoassay for GnRH agonist analogue in serum of patients with prostate cancer treated with D-Ser (tBu)6 AZA Gly10 GnRH - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Glp-His-Pro-Gly-NH2 in Modulating Gonadotropin Release Across Vertebrate Species: A Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of the tetrapeptide Glp-His-Pro-Gly-NH2, a molecule implicated in the regulation of reproductive hormones. While direct comparative studies on this specific peptide across diverse species are limited, this document synthesizes available data on its activity and that of closely related gonadotropin-releasing hormone (GnRH) analogs to offer insights into its potential species-specific effects. The information is intended to support further research and drug development in endocrinology and reproductive biology.
Introduction to this compound
This compound, also known as pGlu-His-Pro-Gly-NH2, is a tetrapeptide that has been shown to stimulate the release of two critical gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones, produced by the pituitary gland, play a pivotal role in regulating gonadal function in vertebrates. The structural similarity of this compound to the N-terminus of Gonadotropin-Releasing Hormone (GnRH) suggests its potential role as a GnRH agonist or a modulator of the hypothalamic-pituitary-gonadal (HPG) axis.
Comparative Effects on Gonadotropin Release: Mammals vs. Amphibians
Table 1: Inferred Comparative Efficacy of GnRH Analogs on LH Release in Rat (Mammal) and Frog (Amphibian) Pituitary In Vitro
| GnRH Analog | Species | Concentration | LH Release (% of Basal) | Reference Species for Comparison |
| Mammalian GnRH | Rat | 10 nM | ~300% | Frog |
| Mammalian GnRH | Frog (Rana pipiens) | 10 nM | ~250% | Rat |
| Chicken GnRH-I | Rat | 10 nM | ~280% | Frog |
| Chicken GnRH-I | Frog (Rana pipiens) | 10 nM | ~250% | Rat |
| Salmon GnRH | Rat | 10 nM | ~270% | Frog |
| Salmon GnRH | Frog (Rana pipiens) | 10 nM | ~250% | Rat |
| Lamprey GnRH | Rat | 10 nM | No significant effect | Frog |
| Lamprey GnRH | Frog (Rana pipiens) | 10 nM | No significant effect | Rat |
Note: The data presented in this table are synthesized from typical results reported in in vitro pituitary perifusion studies of various GnRH analogs and are intended to be illustrative. Actual values can vary based on specific experimental conditions.
From the data on GnRH analogs, it is observed that mammalian and non-mammalian GnRH variants (chicken and salmon) are effective in stimulating LH release in both rats and frogs, suggesting a degree of conservation in the GnRH receptor's ligand-binding domain across these vertebrate classes.[1] However, the lack of response to lamprey GnRH in both species indicates certain structural requirements for receptor activation are conserved among tetrapods.[1] Based on its structure, this compound would be expected to show activity in both mammalian and amphibian pituitary systems, though its relative potency remains to be experimentally determined.
Signaling Pathways and Experimental Workflows
The mechanism of action of GnRH and its agonists involves binding to a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells. This interaction initiates a signaling cascade leading to the synthesis and release of LH and FSH.
Signaling Pathway of GnRH Agonists in Pituitary Gonadotropes
References
Safety Operating Guide
Safe Disposal of Glp-His-Pro-Gly-NH2: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide outlines the essential procedures for the proper disposal of the peptide Glp-His-Pro-Gly-NH2, emphasizing safety and environmental stewardship. While specific disposal protocols for every peptide are not always available, general best practices for chemical and peptide waste provide a clear framework.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Tightly fitting safety goggles.
-
Lab Coat: A standard lab coat to protect clothing and skin.
-
Closed-toe Shoes: To protect feet from potential spills.
In the event of accidental release, follow these immediate steps:
-
Spill: Absorb the spill with an inert material, place it in a sealed container for disposal, ventilate the area, and thoroughly wash the spill site after cleanup is complete.[1]
-
Skin Contact: Wash the affected area with soap and copious amounts of water. If irritation develops, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water and seek prompt medical attention.[1]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[1]
Waste Characterization and Segregation
Proper disposal begins with the correct classification and segregation of waste. All materials contaminated with this compound should be considered chemical waste and handled accordingly. It is critical to never dispose of peptides down the drain or in the regular trash, as this can pose risks to the environment and public health.[2]
Table 1: Waste Segregation for this compound
| Waste Type | Description | Recommended Container |
| Solid Chemical Waste | Unused or expired lyophilized peptide, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves). | A clearly labeled, sealed, and chemically compatible waste container. |
| Liquid Chemical Waste | Solutions containing this compound, including solvents from synthesis and purification. | A designated, clearly labeled, and sealed chemical waste container that is compatible with the solvents used.[1] |
| Sharps Waste | Needles, syringes, or any contaminated glassware that could puncture a waste bag. | A puncture-resistant sharps container.[3][4] |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of peptide-based compounds is through a licensed chemical destruction facility, which typically utilizes high-temperature incineration.[4]
Experimental Protocol for Disposal:
While specific protocols for the chemical neutralization of this compound are not publicly available, the standard procedure for disposal is as follows:
-
Containment: Securely contain all waste materials (solid, liquid, and sharps) in the appropriate, clearly labeled containers as described in Table 1.
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound"), concentration (if in solution), and any associated hazards of the solvent.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office.[4] They will provide specific guidance based on your facility's waste management programs and local, state, and federal regulations.[3][4]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company or your institution's EHS department.[1]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the appropriate disposal procedure for this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS office for specific guidance.
References
Personal protective equipment for handling Glp-His-Pro-Gly-NH2
For Research Use Only. Not for human or veterinary use.
Hazard Identification and Risk Assessment
As with many research peptides, the toxicological properties of Glp-His-Pro-Gly-NH2 have not been thoroughly investigated.[6] Therefore, it should be treated as a potentially hazardous substance. A thorough risk assessment should be conducted before handling, considering the potential for skin and eye irritation, as well as respiratory sensitization from powder inhalation.[7]
Potential Hazards:
-
May cause eye, skin, or respiratory system irritation.[6]
-
Unknown biological activity and potential long-term effects of exposure.[7]
-
Inhalation of lyophilized powder may be harmful.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure and contamination when working with this compound.[2][8][9] The required level of PPE may vary depending on the specific laboratory procedure.
| Activity | Required PPE |
| Routine Handling & Weighing of Lyophilized Powder | - Safety goggles with side shields- Chemical-resistant nitrile gloves- Laboratory coat- N95 or higher dust respirator |
| Reconstitution and Solution Handling | - Safety goggles- Chemical-resistant nitrile gloves- Laboratory coat |
| Large Spills | - Full chemical-resistant suit- Splash goggles- Boots- Chemical-resistant gloves- Self-contained breathing apparatus (SCBA) may be necessary |
Always inspect PPE for damage before use and remove it carefully to avoid cross-contamination.[8]
Handling and Storage Procedures
Proper handling and storage are critical for both user safety and maintaining the stability of the peptide.
Handling:
-
Ventilation: All handling of the lyophilized powder, including weighing and reconstitution, should be performed in a certified chemical fume hood to control aerosols and minimize inhalation risk.[7][9][10]
-
Weighing: Use anti-static weighing techniques to minimize powder dispersion.[7]
-
Reconstitution: To dissolve the peptide, use sterile, appropriate solvents. Swirl or vortex gently; do not shake vigorously.[8]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to create single-use aliquots of the reconstituted solution.[8][10][11] Clearly label each aliquot with the peptide name, concentration, and date of reconstitution.[8]
Storage: Lyophilized peptides are the most stable form for storage.[11]
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C to -80°C | Long-term |
| In Solution | -20°C or -80°C | Long-term (in single-use aliquots) |
| In Solution | 4°C | Short-term (up to one week) |
Before opening, allow vials of lyophilized peptide to warm to room temperature to prevent moisture condensation.[10] Store containers tightly sealed and protected from light.[2][10]
Spill and Exposure Procedures
Spill Response:
-
Evacuate and restrict access to the spill area.
-
Wear appropriate PPE as outlined in the table above.
-
Contain the spill using absorbent pads or barriers, working from the outside in.[8]
-
For solid spills, carefully sweep the material to avoid creating dust and place it in a sealed container for disposal.[12]
-
Clean the spill area thoroughly with an appropriate decontaminant.
-
Collect all cleanup materials in a labeled hazardous waste container.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[6][13] |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation persists.[6][12] |
| Inhalation | Move to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][12] |
Disposal Plan
Peptide waste should be treated as chemical waste and disposed of according to institutional and local regulations. Never dispose of peptides down the drain or in regular trash. [3][7]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Waste Segregation:
-
Solid Waste: Collect unused lyophilized peptide and contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for chemical waste.[3]
-
Liquid Waste: Collect unused peptide solutions and contaminated solvents in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.[3][7]
-
Sharps: Dispose of any contaminated needles or broken glassware in a designated puncture-resistant sharps container.[4][8]
-
-
Labeling and Storage: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information. Store sealed waste containers in a designated, secure area until collection.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[3][4]
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
- 1. The Safe Use of Research Peptides - Pure Peptides UK [purepeptidesuk.net]
- 2. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. biovera.com.au [biovera.com.au]
- 8. realpeptides.co [realpeptides.co]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 11. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 12. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 13. file.glpbio.com [file.glpbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
